molecular formula C9H20 B089830 2,3,5-Trimethylhexane CAS No. 1069-53-0

2,3,5-Trimethylhexane

Cat. No.: B089830
CAS No.: 1069-53-0
M. Wt: 128.25 g/mol
InChI Key: ODGLTLJZCVNPBU-UHFFFAOYSA-N
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Description

2,3,5-trimethylhexane is an alkane that is hexane substituted by a methyl group at positions 2,3 and 5. It has a role as a human metabolite. It is an alkane and a volatile organic compound. It derives from a hydride of a hexane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trimethylhexane
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InChI

InChI=1S/C9H20/c1-7(2)6-9(5)8(3)4/h7-9H,6H2,1-5H3
Source PubChem
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InChI Key

ODGLTLJZCVNPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870833
Record name 2,3,5-Trimethylhexane
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Molecular Weight

128.25 g/mol
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,3,5-Trimethylhexane
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Vapor Pressure

11.7 [mmHg]
Record name 2,3,5-Trimethylhexane
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CAS No.

1069-53-0
Record name 2,3,5-Trimethylhexane
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Record name 2,3,5-Trimethylhexane
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Foundational & Exploratory

Synthesis and discovery of 2,3,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 2,3,5-Trimethylhexane

Introduction

This compound is a branched-chain alkane with the molecular formula C₉H₂₀.[1][2][3][4][5] As a member of the nonane (B91170) isomer group, it is a colorless liquid at room temperature and is insoluble in water but soluble in non-polar organic solvents like hexane, benzene, and ether.[1][6][7] This compound is primarily used as a reference standard in octane (B31449) rating tests for gasoline due to its high octane number and as a solvent in chemical reactions.[1][6][8] Its branched structure results in a lower boiling point compared to its straight-chain counterparts, a key characteristic influencing its applications.[9] While specific details on its initial discovery are not extensively documented, its characterization and synthesis are of interest in organic chemistry and the petroleum industry.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This data is crucial for its identification and characterization in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₂₀[1][2][3][4][5]
Molecular Weight 128.26 g/mol [2][8][9][10][11]
CAS Number 1069-53-0[2][3][6][9]
Appearance Colorless liquid[1][6][7]
Density 0.7258 g/cm³ @ 20 °C[8]
Boiling Point 131.4 °C[8]
Melting Point -127.9 °C[8]
Refractive Index 1.4037[8]
Solubility Insoluble in water; soluble in organic solvents[1][6][7]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData HighlightsSource
¹³C NMR Nine distinct signals are expected due to the chiral center at the C3 position, making all carbons chemically non-equivalent. Chemical shifts reported in Dioxane (ppm): 34.3, 31.9, 29.8, 25.1, 22.8, 22.7, 19.8, 16.3, 11.5.[9][12]
Mass Spectrometry (EI) The mass spectrum provides a unique fragmentation pattern for identification. Data is available in the NIST Chemistry WebBook.[2][9]
IR Spectroscopy The infrared spectrum shows characteristic C-H stretching and bending vibrations for alkanes. Gas-phase spectrum data is available in the NIST Chemistry WebBook.[3][4]

Synthetic Methodologies

The synthesis of this compound, a non-symmetrical branched alkane, can be approached through several routes. Laboratory-scale syntheses typically focus on building the specific carbon skeleton, while industrial production is often a result of large-scale refining processes.

Hydrogenation of 2,3,5-Trimethylhexene (Direct Route)

The most direct and common laboratory synthesis involves a two-stage process: the dehydration of a suitable alcohol precursor (e.g., 2,3,5-trimethyl-2-hexanol or 2,3,5-trimethyl-3-hexanol) to form the corresponding alkene, followed by catalytic hydrogenation to the saturated alkane.[9]

  • Stage 1: Dehydration: The alcohol is treated with a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) and heated. This E1 reaction proceeds through a carbocation intermediate, yielding one or more isomers of trimethylhexene.[9]

  • Stage 2: Hydrogenation: The purified alkene is then reacted with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) to reduce the double bond, yielding this compound.[9]

Synthesis_Pathway_1 cluster_0 Stage 1: Dehydration cluster_1 Stage 2: Hydrogenation Alcohol 2,3,5-Trimethylhexanol Carbocation Carbocation Intermediate Alcohol->Carbocation  H+, Heat   Alkene 2,3,5-Trimethylhexene Carbocation->Alkene  -H2O   Alkene_2 2,3,5-Trimethylhexene Alkane This compound Alkene_2->Alkane  H2, Pd/C   Grignard_Synthesis AlkylHalide sec-Butyl Halide (e.g., 2-Bromobutane) Grignard Grignard Reagent AlkylHalide->Grignard  Mg, Dry Ether   Ketone Methyl Isopropyl Ketone Adduct Magnesium Alkoxide Adduct Ketone->Adduct Grignard->Adduct Alcohol Tertiary Alcohol Adduct->Alcohol  H3O+ Workup   Product This compound Alcohol->Product  Deoxygenation  (e.g., Dehydration + Hydrogenation)   Experimental_Workflow start Start: Synthesis dehydration 1. Dehydration of Alcohol (H2SO4, Heat) start->dehydration workup1 2. Aqueous Workup (Wash with NaHCO3, H2O) dehydration->workup1 dry1 3. Dry Organic Layer (Na2SO4) workup1->dry1 purify1 4. Purify Alkene (Fractional Distillation) dry1->purify1 hydrogenation 5. Catalytic Hydrogenation (H2, Pd/C) purify1->hydrogenation filter 6. Catalyst Filtration (via Celite) hydrogenation->filter concentrate 7. Solvent Removal (Rotary Evaporation) filter->concentrate purify2 8. Final Purification (Distillation) concentrate->purify2 analysis 9. Characterization (GC-MS, NMR) purify2->analysis end End: Pure Product analysis->end

References

Spectroscopic Profile of 2,3,5-Trimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,3,5-trimethylhexane (CAS No: 1069-53-0), a saturated branched-chain alkane. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols are provided as illustrative examples for the acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on computational algorithms that analyze the molecule's structure to estimate chemical shifts.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is characterized by a number of overlapping signals in the upfield region, typical for aliphatic compounds.

ProtonsChemical Shift (δ, ppm) (Predicted)Multiplicity (Predicted)Integration (Predicted)
CH₃ (on C2)0.85Doublet3H
CH₃ (on C3)0.83Doublet3H
CH₃ (on C5)0.86Doublet6H
CH (on C2)1.55Multiplet1H
CH (on C3)1.35Multiplet1H
CH₂ (on C4)1.15Multiplet2H
CH (on C5)1.65Multiplet1H
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon AtomChemical Shift (δ, ppm) (Predicted)
C1 (on C2)22.7
C232.0
C336.5
C445.3
C525.2
C622.7
C7 (on C3)16.5
C8 (on C5)22.7
C9 (on C5)22.7

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending vibrations.[1]

Wavenumber (cm⁻¹)AssignmentIntensity
~2960C-H Asymmetric StretchStrong
~2870C-H Symmetric StretchStrong
~1465C-H Bend (Scissoring)Medium
~1380C-H Bend (Methyl Rock)Medium

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern for a branched alkane. The molecular ion peak is often of low abundance.[2]

m/zRelative Abundance (%)Assignment
43100[C₃H₇]⁺ (Base Peak)
5785[C₄H₉]⁺
7150[C₅H₁₁]⁺
8520[C₆H₁₃]⁺
128<5[C₉H₂₀]⁺ (Molecular Ion)

Experimental Protocols

The following are illustrative protocols for the acquisition of spectroscopic data for a volatile liquid alkane such as this compound.

NMR Spectroscopy (Illustrative Protocol)
  • Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: 0-10 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence.

    • Spectral Width: 0-50 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 (or more, depending on concentration).

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

IR Spectroscopy (Illustrative Protocol)
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) (Illustrative Protocol)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as hexane (B92381) or pentane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 35-200.

  • Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of this compound. The mass spectrum corresponding to this peak is then extracted and analyzed for its fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Sample This compound Prep Dilution / Neat Sample Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Information NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of 2,3,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers and stereoisomers of 2,3,5-trimethylhexane. It delves into the structural complexities, physicochemical properties, and analytical methodologies pertinent to this branched alkane. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who require a detailed understanding of this compound and its isomeric forms.

Introduction

This compound is a saturated branched alkane with the molecular formula C9H20.[1][2][3] As a structural isomer of nonane (B91170), it finds applications in the fuel industry as a high-octane component and serves as a reference compound in various chemical analyses.[4] Its structure contains chiral centers, giving rise to multiple stereoisomers, each with unique three-dimensional arrangements and potentially different biological and chemical properties. A thorough understanding of the stereoisomerism of this compound is crucial for its synthesis, separation, and characterization, particularly in fields where stereochemistry plays a critical role, such as drug development and materials science.

Isomerism in this compound

Structural Isomers

This compound is one of the numerous structural isomers of nonane (C9H20). Structural isomers share the same molecular formula but differ in the connectivity of their atoms. The unique branching pattern of this compound distinguishes it from other nonane isomers and influences its physical properties, such as its boiling and melting points.

Stereoisomers

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[5] The stereoisomerism in this compound arises from the presence of chiral centers. A chiral center is a carbon atom bonded to four different groups.

In the structure of this compound, the carbon atoms at positions 3 and 5 are chiral centers. This is because each is bonded to a hydrogen atom, a methyl group, and two different alkyl groups. The carbon at position 2 is not a chiral center as it is bonded to two identical methyl groups (within the isopropyl group).

With two chiral centers, the maximum number of possible stereoisomers is 2^n, where n is the number of chiral centers. Therefore, for this compound, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

  • (3R, 5R)-2,3,5-trimethylhexane

  • (3S, 5S)-2,3,5-trimethylhexane

  • (3R, 5S)-2,3,5-trimethylhexane

  • (3S, 5R)-2,3,5-trimethylhexane

Enantiomers are non-superimposable mirror images of each other.[6] The pairs are ((3R, 5R) and (3S, 5S)) and ((3R, 5S) and (3S, 5R)). Diastereomers are stereoisomers that are not mirror images of each other. For example, (3R, 5R)-2,3,5-trimethylhexane is a diastereomer of (3R, 5S)-2,3,5-trimethylhexane.

Physicochemical Properties

The physicochemical properties of the stereoisomers of this compound are expected to be very similar, making their separation challenging. Enantiomeric pairs will have identical physical properties such as boiling point, melting point, and density, and will only differ in their interaction with plane-polarized light and other chiral molecules. Diastereomers will have different physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC9H20[1][2][3]
Molecular Weight128.25 g/mol [2][7]
Boiling Point131.4 °C[4]
Melting Point-127.9 °C[4]
Density0.7258 g/cm³ at 20 °C[4]
AppearanceColorless liquid[3][8]
SolubilityInsoluble in water; soluble in organic solvents[8]
XLogP34.2[2][7]

Experimental Protocols

Synthesis

A common synthetic route to this compound involves a two-step process starting from a corresponding alcohol or alkene.

4.1.1. Dehydration of 2,3,5-Trimethyl-3-hexanol

  • Reactants : 2,3,5-trimethyl-3-hexanol, strong acid catalyst (e.g., sulfuric acid or phosphoric acid).

  • Procedure : The alcohol is heated in the presence of the acid catalyst. The reaction mixture is heated to drive the elimination of water.

  • Product : The primary product is 2,3,5-trimethyl-2-hexene, though other isomeric alkenes may also be formed.

  • Purification : The resulting alkene mixture is purified by distillation.

4.1.2. Hydrogenation of 2,3,5-Trimethyl-2-hexene

  • Reactants : Purified 2,3,5-trimethyl-2-hexene, hydrogen gas (H2), catalyst (e.g., Platinum(IV) oxide, Palladium on carbon).

  • Procedure : The alkene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a high-pressure reaction vessel. The catalyst is added, and the vessel is filled with hydrogen gas to the desired pressure. The mixture is then agitated at a specific temperature until the reaction is complete.

  • Work-up : The catalyst is removed by filtration. The solvent is then removed by evaporation to yield the final product, this compound.

  • Purification : If necessary, the product can be further purified by fractional distillation.

Separation of Stereoisomers

The separation of the stereoisomers of this compound, particularly the enantiomers, requires chiral separation techniques.

4.2.1. Chiral Gas Chromatography (GC)

  • Principle : Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to different retention times and thus separation.

  • Column : A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative, is required.

  • Mobile Phase : An inert carrier gas, such as helium or hydrogen.

  • Detection : A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

  • Procedure : A vaporized sample of the this compound stereoisomeric mixture is injected into the GC. The enantiomers are separated based on their differential interactions with the CSP. The separated isomers are then detected as they elute from the column.

Characterization

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Provides information about the proton environment in the molecule. The spectra of the different stereoisomers are expected to be very similar, with potential minor differences in chemical shifts for the protons near the chiral centers.

  • ¹³C NMR : Provides information about the carbon skeleton. The number of unique carbon signals can help to confirm the structure. For this compound, nine distinct carbon signals are expected.

4.3.2. Mass Spectrometry (MS)

  • Electron Ionization (EI)-MS : Provides a fragmentation pattern that can be used to identify the compound. The mass spectra of all stereoisomers will be identical, showing a molecular ion peak (M+) at m/z 128 and characteristic fragment ions. The NIST WebBook provides a reference mass spectrum for this compound.[9]

Visualization of Isomeric Relationships

The relationships between the stereoisomers of this compound can be visualized using a logical diagram.

stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 3R,5R (3R, 5R)-2,3,5-trimethylhexane 3S,5S (3S, 5S)-2,3,5-trimethylhexane 3R,5R->3S,5S Enantiomers 3R,5S (3R, 5S)-2,3,5-trimethylhexane 3R,5R->3R,5S Diastereomers 3S,5R (3S, 5R)-2,3,5-trimethylhexane 3R,5R->3S,5R Diastereomers 3S,5S->3R,5S Diastereomers 3S,5S->3S,5R Diastereomers 3R,5S->3S,5R Enantiomers

Caption: Stereoisomeric relationships of this compound.

Conclusion

This compound presents a notable case study in stereoisomerism within branched alkanes. The presence of two chiral centers gives rise to four distinct stereoisomers, comprising two enantiomeric pairs. While the physicochemical properties of these isomers are very similar, necessitating advanced analytical techniques such as chiral gas chromatography for their separation, a comprehensive understanding of their distinct three-dimensional structures is paramount for applications in stereoselective synthesis and other specialized fields of chemistry. This guide provides a foundational overview for researchers and professionals, highlighting the key structural features, properties, and analytical considerations for the isomers and stereoisomers of this compound. Further research into the specific properties and biological activities of the individual stereoisomers would be a valuable contribution to the field.

References

Physical properties of 2,3,5-Trimethylhexane (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key physical properties of 2,3,5-trimethylhexane, specifically its boiling point and density. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.

Core Physical Properties

This compound is a branched-chain alkane with the chemical formula C9H20. As a colorless liquid, its physical characteristics are crucial for its application as a solvent and in fuel production.

Quantitative Data Summary

The boiling point and density of this compound have been reported with some variability across different sources. This variance can be attributed to different experimental conditions and measurement techniques. The following table summarizes the reported values.

Physical PropertyReported ValuesNotes
Boiling Point 111-114 °C[1]
131.8 ± 7.0 °C[2]at 760 mmHg
131.8 °C[3][4]at 760 mmHg
131 °C[5]
131.4 °C[6]
Density 0.757 g/cm³[1]
0.7 ± 0.1 g/cm³[2]
0.719 g/cm³[3][4]
0.7258 g/cm³[6]at 20 °C
0.717 g/mL[5]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, general and well-established methods for determining the boiling point and density of alkanes are applicable.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For alkanes like this compound, common laboratory methods for its determination include the Thiele tube method and the capillary method.[7][8]

Thiele Tube Method: A Step-by-Step Protocol

  • Sample Preparation: A small sample (less than 0.5 mL) of this compound is placed in a small test tube or a Durham tube.[7]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.[7]

  • Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[7]

  • Heating: The side arm of the Thiele tube is gently and uniformly heated.[7]

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, forming a steady stream of bubbles.[7]

  • Boiling Point Reading: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.[8]

Determination of Density

The density of a liquid is its mass per unit volume. For alkanes, a common and precise method for density measurement is the use of a vibrating tube densimeter.[9][10] Molecular dynamics simulations are also employed to predict the density of n-alkanes.[11][12]

Vibrating Tube Densitometer: A Methodological Overview

  • Instrument Calibration: The vibrating tube densimeter is first calibrated using two standards of known density, typically dry air and pure water.

  • Sample Injection: A small, bubble-free sample of this compound is introduced into the U-shaped vibrating tube within the instrument.

  • Oscillation Measurement: The tube is electromagnetically excited to oscillate at its natural frequency. This frequency is dependent on the total mass of the tube and its contents.

  • Density Calculation: The instrument measures the oscillation period and, based on the calibration, calculates the density of the sample. The temperature of the sample is precisely controlled during the measurement as density is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and validation of a physical property of a chemical compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Measurement cluster_2 Phase 3: Analysis and Validation A Compound Synthesis and Purification B Purity Verification (e.g., GC-MS, NMR) A->B C Selection of Measurement Method B->C D Instrument Calibration C->D E Experimental Measurement of Physical Property D->E F Data Acquisition E->F G Data Analysis and Calculation F->G H Comparison with Literature Values G->H I Uncertainty Assessment H->I J Final Report I->J

Caption: Generalized workflow for physical property determination.

References

2,3,5-Trimethylhexane CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-trimethylhexane, a branched-chain alkane. It details its chemical identity, physicochemical properties, synthesis methodologies, and analytical protocols. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and related fields, offering in-depth information for laboratory applications and theoretical understanding.

Chemical Identification and Formula

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a hexane (B92381) backbone with three methyl group substituents at positions 2, 3, and 5.

Molecular Formula: C₉H₂₀[1][2]

CAS Number: 1069-53-0

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent and a component in fuels.

PropertyValueReference
Molecular Weight 128.26 g/mol [3]
Appearance Colorless liquid
Density 0.7258 g/cm³ at 20 °C[2]
Boiling Point 131.4 °C[2]
Melting Point -127.9 °C[2]
Flash Point 24.4 ± 11.7 °C[2]
Refractive Index 1.4037[2]
Solubility Insoluble in water; soluble in organic solvents.[1]

Experimental Protocols

Synthesis of Branched Alkanes via Grignard Reaction

A common and versatile method for the synthesis of branched alkanes like this compound is through a Grignard reaction, followed by the reduction of the resulting tertiary alcohol.[4] This multi-step synthesis allows for the controlled construction of the carbon skeleton.

Step 1: Grignard Reagent Formation

  • Preparation: All glassware must be rigorously dried to exclude moisture, as Grignard reagents are highly water-sensitive. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Initiation: Place magnesium turnings in a flask. Activation of the magnesium surface can be achieved by adding a small crystal of iodine.[5]

  • Reaction: A solution of an appropriate alkyl halide (e.g., 2-bromobutane) in an anhydrous ether solvent (such as diethyl ether or THF) is added dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and a gentle reflux is observed.[5]

  • Completion: After the addition of the alkyl halide is complete, the mixture is typically refluxed for a period to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with a Ketone

  • Addition: The prepared Grignard reagent is cooled to 0 °C. A solution of a suitable ketone (e.g., 4-methyl-2-pentanone) in anhydrous ether is then added dropwise.[4]

  • Workup: After the reaction is complete, it is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride or a dilute acid.[4] This step protonates the alkoxide intermediate to form a tertiary alcohol.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are then washed, dried, and the solvent is removed to yield the crude tertiary alcohol.[4]

Step 3: Reduction of the Tertiary Alcohol

The final step to obtain the alkane is the reduction of the tertiary alcohol. This can be achieved through various methods, such as reaction with a strong acid and a reducing agent.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound, especially in complex mixtures such as gasoline.[6]

  • Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for identification.

  • Application: ASTM D5769 provides a standard test method for the determination of aromatics in gasoline by GC-MS, and similar principles can be applied to the analysis of branched alkanes.[6][7] The method involves a multi-point calibration with standards to ensure accurate quantification.

  • Isomer Discrimination: A significant challenge in the analysis of trimethylhexanes is the differentiation of its structural isomers, which often have similar boiling points and mass spectra. The use of high-resolution capillary columns and careful analysis of retention indices can aid in their separation and identification.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of organic molecules.

  • ¹H NMR: Provides information about the different types of protons in the molecule and their connectivity. For this compound, the spectrum would show a complex pattern of overlapping signals in the aliphatic region due to the presence of multiple methyl, methylene, and methine groups.

  • ¹³C NMR: Shows distinct signals for each unique carbon atom in the molecule, providing a clear picture of the carbon skeleton.[3] Spectra can be referenced in databases for comparison.[9]

Visualizations

Synthesis of a Branched Alkane via Grignard Reaction

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ketone cluster_2 Step 3: Protonation cluster_3 Step 4: Reduction Alkyl Halide Alkyl Halide Grignard Reagent Grignard Reagent Alkyl Halide->Grignard Reagent + Mg, Ether Mg, Ether Mg, Ether Grignard Reagent_ref Grignard Reagent Ketone Ketone Tertiary Alkoxide Tertiary Alkoxide Tertiary Alkoxide_ref Tertiary Alkoxide Grignard Reagent_ref->Tertiary Alkoxide + Ketone H3O+ H3O+ Tertiary Alcohol Tertiary Alcohol Tertiary Alcohol_ref Tertiary Alcohol Tertiary Alkoxide_ref->Tertiary Alcohol + H3O+ Reducing Agent Reducing Agent Branched Alkane Branched Alkane Tertiary Alcohol_ref->Branched Alkane + [H]

Caption: Workflow for the synthesis of a branched alkane.

Isomeric Relationship of Trimethylhexanes

G cluster_isomers Structural Isomers C9H20 C9H20 This compound This compound C9H20->this compound 2,2,3-Trimethylhexane 2,2,3-Trimethylhexane C9H20->2,2,3-Trimethylhexane 2,2,4-Trimethylhexane 2,2,4-Trimethylhexane C9H20->2,2,4-Trimethylhexane 2,2,5-Trimethylhexane 2,2,5-Trimethylhexane C9H20->2,2,5-Trimethylhexane 2,3,3-Trimethylhexane 2,3,3-Trimethylhexane C9H20->2,3,3-Trimethylhexane 2,3,4-Trimethylhexane 2,3,4-Trimethylhexane C9H20->2,3,4-Trimethylhexane 3,3,4-Trimethylhexane 3,3,4-Trimethylhexane C9H20->3,3,4-Trimethylhexane

Caption: Structural isomers of trimethylhexane.

References

Conformational Analysis of 2,3,5-Trimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational isomers of 2,3,5-trimethylhexane, a branched alkane of interest in various chemical and industrial applications. A detailed examination of the steric and torsional strains associated with rotation around the central C3-C4 bond is presented. This document summarizes quantitative data for the relative energies of key conformers, outlines detailed experimental and computational protocols for their study, and includes visualizations of conformational relationships to facilitate a comprehensive understanding of the molecule's three-dimensional structure and energetic landscape. This information is critical for researchers in medicinal chemistry and materials science where molecular conformation plays a pivotal role in determining physical properties and biological activity.

Introduction

This compound is a branched-chain alkane, a structural isomer of nonane.[1] Its molecular structure, characterized by a hexane (B92381) backbone with methyl groups at the 2, 3, and 5 positions, gives rise to a complex conformational landscape.[1] Understanding the relative stabilities of its various conformers is essential for predicting its physical properties, such as boiling point and viscosity, as well as its behavior in chemical reactions.[1] The study of alkane conformations is foundational to organic chemistry and has significant implications in fields such as drug design, where the three-dimensional shape of a molecule dictates its interaction with biological targets.

This guide focuses on the conformational analysis of this compound, with a particular emphasis on the rotation about the C3-C4 single bond. By applying the principles of steric and torsional strain, we can predict the most stable and least stable conformations of this molecule.

Conformational Analysis of the C3-C4 Bond

The central C3-C4 bond of this compound is subject to significant steric hindrance due to the presence of bulky substituents on both carbons. Viewing the molecule along the C3-C4 bond, we can construct Newman projections to analyze the spatial arrangement of these substituents. Carbon-3 is attached to a hydrogen, a methyl group, and an isopropyl group. Carbon-4 is attached to two hydrogens and an isobutyl group.

Rotation around the C3-C4 bond gives rise to a series of staggered and eclipsed conformations. The staggered conformations represent energy minima, while the eclipsed conformations correspond to energy maxima. The relative energies of these conformers are determined by the sum of torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups).

Staggered Conformations

There are three staggered conformations for rotation around the C3-C4 bond, each with a dihedral angle of 60° between the substituents on the front and back carbons. These are generally more stable than the eclipsed conformations. The relative stability of the staggered conformers depends on the number and type of gauche interactions, which are steric repulsions between groups that are 60° apart.

  • Anti-Conformation: The most stable staggered conformation is typically the one where the largest groups on the adjacent carbons are 180° apart (anti-periplanar). In the case of this compound, this would involve the arrangement where the isopropyl group on C3 is anti to the isobutyl group on C4. This arrangement minimizes steric strain.

  • Gauche Conformations: The other two staggered conformations are gauche conformations, where the largest groups are 60° apart. These are generally higher in energy than the anti-conformation due to steric repulsion between the gauche groups.

Eclipsed Conformations

The eclipsed conformations are the least stable due to both torsional strain from the eclipsing of bonds and severe steric strain from the close proximity of bulky substituents. There are three eclipsed conformations, with the highest energy conformation occurring when the largest groups on C3 and C4 are eclipsing each other (0° dihedral angle).

Quantitative Analysis of Conformational Energies

The relative energies of the different conformers of this compound can be estimated by considering the energetic cost of various steric and torsional interactions. These values are derived from studies of simpler alkanes like butane (B89635) and propane.

InteractionStrain Energy (kJ/mol)Strain Energy (kcal/mol)
H-H eclipsing (Torsional)4.01.0
CH₃-H eclipsing6.01.4
CH₃-CH₃ eclipsing11.02.6
CH₃-CH₃ gauche (Steric)3.80.9

Table 1: Estimated Strain Energies for Common Interactions.[2][3]

Due to the complexity of the isopropyl and isobutyl groups, the actual strain energies for their interactions in this compound would be greater than those listed for methyl groups. A more precise quantification of these energies requires computational modeling.

Experimental and Computational Protocols

A combination of experimental and computational methods can be employed to perform a detailed conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for studying the conformational preferences of molecules in solution.[4][5]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H NMR spectra at various temperatures. Temperature-dependent studies can provide information about the energy barriers between different conformers.[6]

  • Spectral Analysis: Analyze the coupling constants (J-values) between vicinal protons. The magnitude of these coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation. By measuring the temperature dependence of the coupling constants, the enthalpy and entropy differences between conformers can be determined.[4]

Computational Chemistry

Molecular mechanics and quantum mechanics calculations are invaluable tools for modeling the structures and energies of different conformers.[7][8]

Protocol for Molecular Mechanics (MM) Calculations:

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software package.

  • Conformational Search: Perform a systematic conformational search by rotating the C3-C4 dihedral angle in small increments (e.g., 10-15 degrees).

  • Energy Minimization: At each rotational step, perform an energy minimization to obtain the lowest energy structure for that particular dihedral angle. This process uses a force field (e.g., MMFF94, AMBER) to calculate the potential energy of the molecule based on bond lengths, bond angles, dihedral angles, and non-bonded interactions.[8]

  • Data Analysis: Plot the potential energy as a function of the dihedral angle to generate a potential energy diagram. Identify the energy minima (staggered conformers) and maxima (eclipsed conformers) and calculate their relative energies.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the conformational analysis of this compound.

G cluster_c3 C3 Substituents cluster_c4 C4 Substituents C3 C3 H3 H C3->H3 Me3 Methyl C3->Me3 iPr Isopropyl C3->iPr C3_C4 C3-C4 Bond C4 C4 H4a H C4->H4a H4b H C4->H4b iBu Isobutyl C4->iBu

Figure 1: Substituents on the C3 and C4 carbons of this compound.

newman_projection front_C front_H H front_C->front_H front_Me Methyl front_C->front_Me front_iPr Isopropyl front_C->front_iPr back_C back_H1 H back_C->back_H1 back_H2 H back_C->back_H2 back_iBu Isobutyl back_C->back_iBu

Figure 2: Newman projection of a staggered conformation of this compound viewed along the C3-C4 bond.

potential_energy_diagram Rotation around C3-C4 bond 0 60 120 180 240 300 360 xlabel Dihedral Angle (degrees) E0 E1 E2 ylabel Potential Energy p0 p60 p0->p60 p120 p60->p120 p180 p120->p180 p240 p180->p240 p300 p240->p300 p360 p300->p360

References

An In-depth Technical Guide on the Thermochemical Data of 2,3,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,3,5-trimethylhexane (CAS RN: 1069-53-0, Formula: C₉H₂₀). The information is compiled from critically evaluated sources, including the National Institute of Standards and Technology (NIST) WebBook and other reputable chemical property databases. This document is intended to serve as a core reference for researchers and professionals requiring precise thermochemical parameters for this branched-chain alkane.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound in its gas and liquid phases.

Table 1: Standard Molar Enthalpy and Entropy
PropertyPhaseValueUnitsSource
Standard Molar Enthalpy of Formation (ΔfH°)Gas-242.7 ± 1.9kJ/molNIST WebBook[1]
Standard Molar Enthalpy of Formation (ΔfH°)Liquid-284.0 ± 1.0kJ/molNIST WebBook[1]
Standard Molar Entropy (S°)Ideal Gas468.86J/mol·KNIST WebBook[1]
Table 2: Molar Heat Capacity
PropertyPhaseValueUnitsTemperature (K)Source
Molar Heat Capacity (Cp)Ideal Gas195.31J/mol·K298.15NIST WebBook[1]
Molar Heat Capacity (Cp)Ideal Gas215.13J/mol·K300Cheméo[2]
Molar Heat Capacity (Cp)Ideal Gas271.74J/mol·K400Cheméo[2]
Molar Heat Capacity (Cp)Ideal Gas329.98J/mol·K500Cheméo[2]
Table 3: Phase Change and Other Properties
PropertyValueUnitsSource
Standard Enthalpy of Vaporization (ΔvapH°)41.45kJ/molNIST WebBook[3]
Boiling Point (at 1 atm)404.3KNIST WebBook[3]
Melting Point145.2KCheméo[2]

Experimental Protocols

Determination of Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of a hydrocarbon like this compound is typically determined indirectly through its standard enthalpy of combustion (ΔcH°). The experimental procedure involves the use of a bomb calorimeter.

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a constant-volume bomb calorimeter.

  • Combustion: The bomb is sealed, pressurized with a high-purity oxygen atmosphere, and submerged in a known quantity of water in an insulated container. The sample is then ignited electrically.

  • Temperature Measurement: The temperature change of the water bath is meticulously recorded with a high-precision thermometer.

  • Calculation: The heat released during combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the ignition energy and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

  • Hess's Law Application: The standard enthalpy of formation is then calculated from the experimentally determined standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Standard Molar Entropy and Heat Capacity

The standard molar entropy (S°) and heat capacity (Cp) are determined using calorimetric methods that measure the heat required to raise the temperature of a substance.

  • Adiabatic Calorimetry: A sample of this compound is placed in an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.

  • Heat Input: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

  • Heat Capacity Calculation: The heat capacity is calculated from the heat input and the measured temperature change.

  • Entropy Determination: By measuring the heat capacity at a series of temperatures starting from near absolute zero, the absolute entropy at a given temperature (e.g., 298.15 K) can be determined by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature. The contributions from any phase transitions (enthalpy of fusion and vaporization) must also be included in the calculation.

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the key thermochemical properties of this compound.

Enthalpy_of_Formation_Workflow cluster_0 Experimental Determination of ΔcH° cluster_1 Calculation of ΔfH° A Weigh high-purity This compound sample B Place sample in bomb calorimeter A->B C Pressurize with O₂ and submerge in water B->C D Ignite sample and record ΔT C->D E Calculate heat released (q_comb) D->E F Determine ΔcH° from q_comb E->F Correct for experimental conditions G Apply Hess's Law: ΔfH°(C₉H₂₀) = 9ΔfH°(CO₂) + 10ΔfH°(H₂O) - ΔcH°(C₉H₂₀) F->G H Obtain standard ΔfH° of This compound G->H Entropy_and_Heat_Capacity_Workflow cluster_0 Calorimetric Measurement cluster_1 Entropy Calculation A Place sample in adiabatic calorimeter B Input known electrical energy (q) A->B C Measure temperature rise (ΔT) B->C D Calculate Heat Capacity (Cp = q/ΔT) C->D E Measure Cp at various temperatures from near 0 K to T_final D->E Repeat at multiple temperatures F Integrate Cp/T from 0 K to T_final E->F G Add entropy changes for phase transitions (ΔS_fus, ΔS_vap) F->G H Obtain Standard Molar Entropy (S°) G->H

References

An In-depth Technical Guide to the Structural Characteristics of Branched-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain alkanes, hydrocarbons with the general formula CnH2n+2, are fundamental structures in organic chemistry. Unlike their linear counterparts, the presence of alkyl branches along the main carbon chain introduces significant variations in their three-dimensional structure.[1] This structural isomerism, where molecules share the same molecular formula but differ in the connectivity of their atoms, leads to distinct physical, chemical, and spectroscopic properties.[2][3] A thorough understanding of these structural characteristics is paramount for researchers in fields ranging from petrochemistry to medicinal chemistry. In drug development, the specific shape and size of a molecule, influenced by branching, can critically affect its binding affinity to biological targets and its pharmacokinetic profile.[4][5] This guide provides a comprehensive overview of the core structural characteristics of branched-chain alkanes, detailing their physical properties, systematic nomenclature, and the experimental protocols used for their characterization.

Data Presentation: Physical Properties of Branched-Chain Alkane Isomers

The degree of branching in an alkane has a profound and predictable effect on its physical properties. Generally, increased branching leads to a more compact, spherical molecular shape, which in turn influences intermolecular van der Waals forces.[6][7]

Boiling Points

Branching lowers the boiling point of an alkane compared to its straight-chain isomer.[6] This is because the more compact structure of a branched alkane reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces that require less energy to overcome.[7][8]

C4H10 Isomers Boiling Point (°C)
n-Butane-0.5
Isobutane (2-Methylpropane)-11.7
C5H12 Isomers Boiling Point (°C)
n-Pentane36.1
Isopentane (2-Methylbutane)27.7
Neopentane (2,2-Dimethylpropane)9.5
C6H14 Isomers Boiling Point (°C)
n-Hexane68.7
2-Methylpentane (B89812)60.3
3-Methylpentane63.3
2,2-Dimethylbutane (B166423)49.7
2,3-Dimethylbutane (B166060)58.0
Melting Points

The effect of branching on melting points is more complex and is largely influenced by the molecule's ability to pack into a crystal lattice. Highly symmetrical branched alkanes often have higher melting points than their less symmetrical or linear isomers because they can pack more efficiently, leading to stronger intermolecular forces in the solid state.

C5H12 Isomers Melting Point (°C)
n-Pentane-129.7
Isopentane (2-Methylbutane)-159.9
Neopentane (2,2-Dimethylpropane)-16.6
C6H14 Isomers Melting Point (°C)
n-Hexane-95.3
2-Methylpentane-153.7
3-Methylpentane-118
2,2-Dimethylbutane-99.9
2,3-Dimethylbutane-128.6
Density

The density of branched-chain alkanes is generally lower than that of their corresponding straight-chain isomers. The less efficient packing of the branched molecules in the liquid state leads to a lower mass per unit volume.

C5H12 Isomers Density (g/mL at 20°C)
n-Pentane0.626
Isopentane (2-Methylbutane)0.620
Neopentane (2,2-Dimethylpropane)0.591
C6H14 Isomers Density (g/mL at 20°C)
n-Hexane0.659
2-Methylpentane0.653
3-Methylpentane0.664
2,2-Dimethylbutane0.649
2,3-Dimethylbutane0.662

Mandatory Visualization

G IUPAC Nomenclature Workflow for Branched-Chain Alkanes start Start with the chemical structure find_parent Identify the longest continuous carbon chain (parent chain) start->find_parent two_chains Two or more chains of equal length? find_parent->two_chains most_substituents Choose the chain with the most substituents two_chains->most_substituents Yes number_chain Number the parent chain two_chains->number_chain No most_substituents->number_chain lowest_locant Start from the end that gives the first substituent the lowest number number_chain->lowest_locant identify_substituents Identify and name the alkyl substituents lowest_locant->identify_substituents alphabetize List substituents alphabetically identify_substituents->alphabetize multiple_identical Multiple identical substituents? alphabetize->multiple_identical add_prefixes Use prefixes (di, tri, tetra, etc.) multiple_identical->add_prefixes Yes assemble_name Assemble the full IUPAC name multiple_identical->assemble_name No add_prefixes->assemble_name end End assemble_name->end

Caption: A flowchart illustrating the systematic IUPAC rules for naming branched-chain alkanes.[3][9][10]

G Effect of Branching on Intermolecular Forces and Boiling Point cluster_0 Straight-Chain Alkane cluster_1 Branched-Chain Alkane straight Elongated Shape large_surface Large Surface Area straight->large_surface strong_vdw Stronger van der Waals Forces large_surface->strong_vdw high_bp Higher Boiling Point strong_vdw->high_bp branched Compact/Spherical Shape small_surface Smaller Surface Area branched->small_surface weak_vdw Weaker van der Waals Forces small_surface->weak_vdw low_bp Lower Boiling Point weak_vdw->low_bp

Caption: The relationship between molecular shape, intermolecular forces, and boiling points in alkanes.[6][7][11]

Experimental Protocols

Gas Chromatography (GC)

Objective: To separate and identify the components of a mixture of branched-chain alkanes.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the alkane mixture in a volatile solvent (e.g., hexane (B92381) or pentane).

    • The concentration should be optimized to avoid column overloading.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID).

    • Column: A non-polar capillary column (e.g., DB-1 or DB-5) is typically used.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injector: Split/splitless injector.

  • GC Parameters:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.

    • Oven Temperature Program: Start at a low temperature and ramp up to a final temperature that allows for the elution of all components. A typical program might be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Final hold: 5 minutes.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation.

  • Data Analysis:

    • Identify the components by comparing their retention times to those of known standards.

    • Quantify the components by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of a branched-chain alkane.

Methodology:

  • Sample Preparation:

    • Dissolve the purified alkane sample in a deuterated solvent (e.g., CDCl3).

    • Transfer the solution to an NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum.

    • Parameters: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.

    • Analysis:

      • Chemical Shift (δ): Protons in alkanes typically resonate between 0.8 and 1.7 ppm. The chemical shift provides information about the electronic environment of the protons.[12]

      • Integration: The area under each peak is proportional to the number of protons giving rise to that signal.

      • Multiplicity (Splitting): The n+1 rule is used to determine the number of neighboring protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Parameters: Standard pulse sequence, longer acquisition time and more scans may be needed due to the low natural abundance of ¹³C.

    • Analysis:

      • Chemical Shift (δ): Carbon atoms in alkanes resonate in the upfield region of the spectrum (typically 10-60 ppm). The chemical shift is indicative of the carbon's environment (e.g., primary, secondary, tertiary, quaternary).[13][14][15][16]

      • The number of distinct signals corresponds to the number of non-equivalent carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments can be performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is particularly useful for complex branched structures.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a branched-chain alkane.

Methodology:

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS).

  • Ionization:

    • Electron Ionization (EI): The most common method for alkanes. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.[9]

  • Mass Analysis:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

  • Data Analysis:

    • Molecular Ion (M+): The peak corresponding to the intact molecule radical cation gives the molecular weight. For branched alkanes, the molecular ion peak is often weak or absent due to extensive fragmentation.[17]

    • Fragmentation Pattern: The fragmentation of branched alkanes is dominated by cleavage at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[9][17][18][19] The most stable carbocation often corresponds to the base peak (the most intense peak) in the spectrum.[18][19][20] Common fragment ions for alkanes include alkyl cations with m/z values of 29 (ethyl), 43 (propyl), 57 (butyl), etc.[19]

Conclusion

The structural characteristics of branched-chain alkanes are a direct consequence of the arrangement of their carbon skeletons. This branching influences their physical properties in predictable ways, with more compact isomers generally exhibiting lower boiling points and densities, while highly symmetrical isomers can have significantly higher melting points. The systematic IUPAC nomenclature provides an unambiguous way to name these complex structures.

For researchers, particularly in drug development, a deep understanding of these structural features is crucial. The shape and size of a molecule, dictated by its branching, can significantly impact its interaction with biological targets, its solubility, and its metabolic stability.[4][5][21][22][23] The experimental techniques of GC, NMR, and MS are indispensable tools for the detailed structural elucidation of these molecules, providing complementary information that, when combined, allows for the unambiguous determination of their structure. A thorough characterization of branched-chain alkane moieties within larger drug molecules is therefore a critical step in the journey from discovery to clinical application.

References

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of Trimethylhexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of trimethylhexane, adhering to IUPAC nomenclature. It includes a comparative analysis of their physical properties and outlines detailed experimental protocols for their synthesis. The logical relationships between these isomers and representative experimental workflows are visualized to facilitate a deeper understanding.

IUPAC Nomenclature and Structural Isomers of Trimethylhexane

Alkanes are saturated hydrocarbons with the general formula CnH2n+2.[1] For trimethylhexane, a nonane (B91170) isomer (C9H20), the core structure is a six-carbon chain (hexane) with three methyl group substituents.[2] The systematic naming of these isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[3] The key principles involve identifying the longest continuous carbon chain, numbering it to give the substituents the lowest possible locants, and listing the substituents alphabetically.[4]

The structural isomers of trimethylhexane are:

Quantitative Data of Trimethylhexane Isomers

The physical properties of these isomers, such as boiling point, melting point, and density, are influenced by the degree of branching in their molecular structure. Generally, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces.

IUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index
2,2,3-Trimethylhexane 16747-25-4C9H20128.26134.5-0.726 at 20°C1.409 at 20°C
2,2,4-Trimethylhexane 16747-26-5C9H20128.26127.2-122.10.707 at 20°C1.400 at 20°C
2,2,5-Trimethylhexane 3522-94-9C9H20128.26124.1-105.80.708 at 20°C1.401 at 20°C
2,3,3-Trimethylhexane 16747-28-7C9H20128.26137.9-116.790.722 at 25°C1.4119 at 20°C
2,3,4-Trimethylhexane 921-47-1C9H20128.26139.8-0.735 at 20°C1.412 at 20°C
This compound 1069-53-0C9H20128.26132.5-0.721 at 20°C1.407 at 20°C
2,4,4-Trimethylhexane 16747-30-1C9H20128.26128.1-0.713 at 20°C1.403 at 20°C
3,3,4-Trimethylhexane 16747-31-2C9H20128.26140-101-1.418

Experimental Protocols for Synthesis

The synthesis of trimethylhexane isomers can be achieved through various established organic chemistry reactions, including Grignard reactions, alkylation of alkanes, and reduction of corresponding alkenes or alcohols. Below are representative protocols.

3.1. Synthesis of 2,3,3-Trimethylhexane via Grignard Reaction

This protocol describes a plausible synthesis route for 2,3,3-trimethylhexane starting from 3,3-dimethyl-2-pentanone (B1585287).

Materials:

  • 3,3-dimethyl-2-pentanone

  • Methylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate

  • Standard glassware for Grignard reaction and distillation

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of methylmagnesium bromide in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Ketone: A solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether is added dropwise to the Grignard reagent with stirring. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

  • Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

  • Workup and Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Dehydration of Alcohol: The resulting tertiary alcohol is dehydrated to the corresponding alkene by heating with a strong acid catalyst such as sulfuric acid or phosphoric acid.

  • Hydrogenation: The alkene is then hydrogenated to 2,3,3-trimethylhexane using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Purification: The final product is purified by fractional distillation.

3.2. Synthesis of 3,3,4-Trimethylhexane via Alkylation

This method involves the Friedel-Crafts alkylation of a simpler alkane.[5]

Materials:

  • 3-Methylhexane (B165618)

  • Methyl chloride (or another methylating agent)

  • Aluminum chloride (Lewis acid catalyst)

  • Anhydrous solvent (e.g., carbon disulfide)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A reaction vessel is charged with 3-methylhexane and the anhydrous solvent under a nitrogen atmosphere. The mixture is cooled in an ice bath.

  • Catalyst Addition: Aluminum chloride is added portion-wise to the stirred solution.

  • Alkylation: Methyl chloride is bubbled through the reaction mixture. The temperature is maintained throughout the addition.

  • Second Alkylation: To introduce the second methyl group at the 3-position, further methylation is carried out, which may require more forcing conditions. A subsequent alkylation at the 4-position would then be performed.

  • Workup: The reaction is quenched by the slow addition of ice-water. The organic layer is separated, washed with a dilute acid solution, then with a sodium bicarbonate solution, and finally with brine.

  • Purification: The crude product is dried over an anhydrous drying agent and purified by fractional distillation.

Visualizations

4.1. Logical Relationship of Trimethylhexane Isomers

The following diagram illustrates the structural relationship between the parent hexane (B92381) chain and its various trimethyl derivatives.

Trimethylhexane_Isomers cluster_trimethyl Trimethylhexane Isomers (C9H20) Hexane Hexane (C6H14) 2,2,3 2,2,3-Trimethylhexane Hexane->2,2,3 + 3 CH3 2,2,4 2,2,4-Trimethylhexane Hexane->2,2,4 + 3 CH3 2,2,5 2,2,5-Trimethylhexane Hexane->2,2,5 + 3 CH3 2,3,3 2,3,3-Trimethylhexane Hexane->2,3,3 + 3 CH3 2,3,4 2,3,4-Trimethylhexane Hexane->2,3,4 + 3 CH3 2,3,5 This compound Hexane->2,3,5 + 3 CH3 2,4,4 2,4,4-Trimethylhexane Hexane->2,4,4 + 3 CH3 3,3,4 3,3,4-Trimethylhexane Hexane->3,3,4 + 3 CH3

Caption: Relationship between hexane and its trimethyl isomers.

4.2. Experimental Workflow for Grignard Synthesis

This diagram outlines the key steps in a representative Grignard synthesis protocol for a trimethylhexane isomer.

Grignard_Synthesis_Workflow Start Start: Ketone & Grignard Reagent Reaction Grignard Reaction (Anhydrous Ether) Start->Reaction Quench Quenching (Acidic Workup) Reaction->Quench Extract Extraction & Drying Quench->Extract Dehydrate Dehydration of Alcohol (Acid Catalyst) Extract->Dehydrate Hydrogenate Catalytic Hydrogenation (e.g., Pd/C, H2) Dehydrate->Hydrogenate Purify Purification (Fractional Distillation) Hydrogenate->Purify End End: Pure Trimethylhexane Isomer Purify->End

Caption: Workflow for Grignard synthesis of a trimethylhexane.

References

Methodological & Application

Application Note: Analysis of 2,3,5-Trimethylhexane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,5-trimethylhexane is a branched-chain alkane and a volatile organic compound (VOC) with the molecular formula C9H20.[1][2][3][4] It is a component of gasoline and other petroleum products and is also used as a reference standard in octane (B31449) rating tests for fuels.[2][5] The analysis of this compound in complex matrices such as environmental samples, petroleum products, and biological fluids is crucial for quality control, environmental monitoring, and metabolic studies. However, its quantification is challenging due to the presence of numerous structural isomers and other hydrocarbons with similar physicochemical properties, which can co-elute during chromatographic separation.[5]

This application note provides detailed protocols for the analysis of this compound in complex mixtures using gas chromatography-mass spectrometry (GC-MS), a powerful and widely used technique for the separation and identification of volatile compounds.[5][6]

Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of this compound.[5] This method involves the separation of the volatile compound from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column.[5] Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique molecular fingerprint, allowing for positive identification and quantification.[5]

Logical Relationship of the Analytical Process

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Extraction/Concentration Extraction/Concentration Sample Collection->Extraction/Concentration GC Separation GC Separation Extraction/Concentration->GC Separation Injection MS Detection MS Detection GC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Data Acquisition Quantification Quantification Peak Integration->Quantification Final Report Final Report Quantification->Final Report

Caption: Logical flow of the analytical process for this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. The goal is to isolate and concentrate the volatile organic compounds (VOCs) while removing interfering substances.

Protocol 2.1.1: Purge-and-Trap for Aqueous Samples [7][8]

This method is highly sensitive and suitable for water and wastewater samples.

  • Apparatus: Purge-and-trap concentrator system connected to a GC-MS.

  • Procedure:

    • Place a 5 mL aqueous sample into a sparging vessel.

    • Add an internal standard (e.g., deuterated this compound or a non-interfering alkane).

    • Heat the sample gently (e.g., to 40°C) to facilitate the release of VOCs.

    • Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.

    • The purged VOCs are carried to a sorbent trap (e.g., Tenax®, silica (B1680970) gel, and charcoal).

    • After purging, the trap is rapidly heated to desorb the VOCs onto the GC column.

Protocol 2.1.2: Headspace Analysis for Solid and Liquid Samples [8][9]

This technique is useful for soil, sediment, and viscous liquid samples.

  • Apparatus: Headspace autosampler connected to a GC-MS.

  • Procedure:

    • Place a known amount of the sample (e.g., 5 grams of soil or 5 mL of liquid) into a sealed headspace vial.

    • Add an internal standard.

    • Gently heat the vial (e.g., at 80°C for 30 minutes) to allow the VOCs to partition into the gas phase (headspace).

    • Once equilibrium is reached, a sample of the headspace gas is automatically injected into the GC.

Protocol 2.1.3: Solvent Extraction for Oily or Solid Matrices [5][7]

This method is suitable for samples with high concentrations of hydrocarbons or for solid samples.

  • Apparatus: Mechanical shaker, centrifuge, vials.

  • Procedure:

    • Weigh a known amount of the sample into a vial.

    • Add a precise volume of a suitable solvent (e.g., methanol (B129727) or cyclohexane).

    • Add an internal standard.

    • Seal the vial and agitate for a set period (e.g., 2 hours) to ensure complete extraction.

    • Centrifuge the sample to separate the solid and liquid phases.

    • An aliquot of the solvent extract is then injected into the GC-MS.

GC-MS Analysis Protocol

The following protocol provides typical parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnNon-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp: 40°C, hold for 2 min. Ramp to 200°C at 5°C/min. Hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range35-300 amu
Solvent Delay3 minutes

Data Presentation and Quantification

Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference library (e.g., NIST).[10] Quantification is achieved by creating a calibration curve using standards of known concentrations.[5]

Table 2: Quantitative Data for this compound

ParameterValue
CAS Number1069-53-0[3]
Molecular FormulaC9H20[3]
Molecular Weight128.26 g/mol [4]
Typical Retention Time*8 - 12 minutes
Quantifier Ion (m/z)43
Qualifier Ions (m/z)57, 71, 85
Internal Standardd3-2,3,5-trimethylhexane (Isotope Dilution) or n-C16 (for general hydrocarbon analysis)[5][11]
Calibration Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995

*Retention time can vary depending on the specific GC conditions and column.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to final analysis.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Quantification Sample Complex Mixture (e.g., Water, Soil, Oil) InternalStandard Add Internal Standard Sample->InternalStandard PrepMethod Select Prep Method (Purge-and-Trap, Headspace, etc.) InternalStandard->PrepMethod Extract Concentrated Extract PrepMethod->Extract Injection Inject into GC-MS Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Raw Data (Chromatogram & Spectra) Detection->Data Identification Identify Peak by Retention Time & Mass Spectrum Data->Identification Integration Integrate Peak Area Identification->Integration Calibration Apply Calibration Curve Integration->Calibration Result Calculate Concentration Calibration->Result

Caption: Detailed experimental workflow for the analysis of this compound.

Conclusion

The methods described in this application note provide a robust framework for the reliable identification and quantification of this compound in a variety of complex mixtures. The use of GC-MS combined with appropriate sample preparation techniques ensures high sensitivity and selectivity. Proper selection of an internal standard and the use of a well-defined calibration procedure are critical for achieving accurate and reproducible results. While challenging due to the presence of isomers, careful optimization of the chromatographic conditions can allow for the successful analysis of this important branched-chain alkane.

References

Gas chromatography protocols for 2,3,5-Trimethylhexane separation

Author: BenchChem Technical Support Team. Date: December 2025

An effective method for the separation of 2,3,5-trimethylhexane using gas chromatography (GC) is critical for researchers, scientists, and drug development professionals in various analytical applications. Due to the presence of multiple structurally similar isomers, achieving baseline separation requires careful optimization of the chromatographic conditions, particularly the choice of the stationary phase and the temperature program. Non-polar stationary phases are the industry standard for the separation of alkanes, which primarily elute based on their boiling points.[1] For complex mixtures of branched alkanes, longer capillary columns with smaller internal diameters are often employed to enhance resolution.[1]

This application note provides a detailed protocol for the separation of this compound from other isomers and related compounds. The methodology emphasizes the use of a high-resolution capillary column and an optimized temperature program to ensure accurate and reproducible results.

Experimental Protocols

A detailed methodology for the gas chromatographic separation of this compound is provided below. This protocol is designed for the analysis of volatile organic compounds and can be adapted for various sample matrices.

1. Sample Preparation:

  • A standard solution of this compound should be prepared in a volatile, high-purity solvent such as n-hexane or pentane. A typical concentration for analysis by Flame Ionization Detector (FID) is in the range of 10-100 µg/mL.

  • For complex matrices, sample preparation may involve techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or headspace analysis to isolate and concentrate the analytes of interest.

2. Gas Chromatography (GC) Instrumentation and Conditions:

The following table summarizes the recommended instrumental parameters for the separation of this compound.

ParameterRecommended Setting
Gas Chromatograph A system equipped with a capillary split/splitless inlet and a Flame Ionization Detector (FID).
Column A non-polar capillary column, such as one with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5, Rtx-5MS).[1]
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen, with a constant flow rate of 1.0 mL/min.
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial Temperature: 40 °C, hold for 5 minutes.[2]
Ramp: Increase at 5 °C/min to 150 °C.
Final Hold: Hold at 150 °C for 2 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

Temperature programming is a crucial aspect of this method, allowing for the efficient separation of compounds with a range of boiling points.[3][4] The gradual increase in temperature enhances resolution and improves peak shapes.[2][3]

Data Presentation

The retention of branched alkanes is influenced by their structure, with more highly branched isomers generally having lower boiling points and thus shorter retention times than their less branched or linear counterparts. While specific retention times will vary between instruments, the expected elution order can be predicted. Kovats retention indices (KI) are a more standardized measure for reporting GC data for hydrocarbons.[5]

Table of Expected Elution Order and Approximate Kovats Retention Indices:

CompoundExpected Elution OrderApproximate Kovats Index (Non-polar column)
2,2,4-Trimethylpentane1~692
2,3,4-Trimethylpentane2~763
This compound 3 ~830
n-Nonane4900

Note: The Kovats indices are approximate and can vary based on the specific column and analytical conditions.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard Prepare Standard Solution (this compound in Hexane) Setup Instrument Setup (Column, Temperatures, Flows) Standard->Setup Sample Prepare Unknown Sample (e.g., Extraction, Dilution) Sample->Setup Inject Inject Sample Setup->Inject Separate Chromatographic Separation (Temperature Program) Inject->Separate Detect FID Detection Separate->Detect Acquire Data Acquisition (Chromatogram) Detect->Acquire Identify Peak Identification (Retention Time / Kovats Index) Acquire->Identify Quantify Quantification (Peak Area) Identify->Quantify Report Generate Report Quantify->Report

Caption: Gas Chromatography workflow for the analysis of this compound.

References

Application Notes and Protocols: 2,3,5-Trimethylhexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known and potential applications of 2,3,5-trimethylhexane in the field of organic synthesis, with a focus on its role as a solvent, a reference standard, and a synthetic target. While specific detailed protocols for many of its applications are not extensively documented in publicly available literature, this document outlines generalized procedures and workflows based on established chemical principles.

Physical and Chemical Properties

This compound is a branched-chain alkane with the chemical formula C₉H₂₀. Its structure and key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₂₀[1][2]
Molecular Weight 128.26 g/mol [3]
Appearance Colorless liquid[2]
Boiling Point 131.4 °C[4]
Melting Point -127.9 °C[4]
Density 0.7258 g/cm³ at 20 °C[4]
Solubility Insoluble in water; soluble in non-polar organic solvents like hexane (B92381), benzene, and ether.[2][5]
CAS Number 1069-53-0[3]

Applications in Organic Synthesis

As a Non-Polar, Inert Solvent

Due to its chemical inertness and non-polar nature, this compound can be employed as a solvent in organic reactions where a non-reactive medium is required. Its relatively high boiling point allows for reactions to be conducted at elevated temperatures.

Potential Applications:

  • Grignard Reactions: While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reagent formation, alkanes can be used as co-solvents or in specific cases where ether reactivity is a concern.[6] The primary role of the solvent is to solvate the Grignard reagent.

  • Friedel-Crafts Reactions: These reactions often use an excess of the aromatic substrate as the solvent, but in cases where the substrate is solid or a co-solvent is needed, an inert alkane can be suitable.

  • Polymerization Reactions: In certain types of polymerization, particularly those involving organometallic catalysts, an inert hydrocarbon solvent is necessary to control the reaction medium.

Logical Workflow for Solvent Selection:

solvent_selection start Reaction to be performed check_polarity Are polar or aprotic polar solvents required? start->check_polarity check_reactivity Is an inert solvent necessary? check_polarity->check_reactivity No use_polar Select appropriate polar/aprotic polar solvent (e.g., THF, DMF) check_polarity->use_polar Yes check_reactivity->start No (reactant is solvent) check_temp Required Reaction Temperature? check_reactivity->check_temp Yes low_temp Consider lower boiling alkanes (e.g., hexane) check_temp->low_temp < 100 °C high_temp This compound is a suitable candidate (BP: 131.4 °C) check_temp->high_temp > 100 °C use_alkane Consider this compound high_temp->use_alkane

Caption: Logical workflow for considering this compound as a reaction solvent.

Synthesis of this compound

A common synthetic route to branched alkanes involves the dehydration of a corresponding alcohol to an alkene, followed by catalytic hydrogenation.[2]

Experimental Workflow for Synthesis:

synthesis_workflow start Start: 2,3,5-Trimethylhexanol dehydration Dehydration (Acid Catalyst, Heat) start->dehydration alkene Intermediate: Trimethylhexene Isomers dehydration->alkene hydrogenation Catalytic Hydrogenation (H₂, Pd/C or PtO₂) alkene->hydrogenation product Product: this compound hydrogenation->product purification Purification (Distillation) product->purification

Caption: General experimental workflow for the synthesis of this compound.

Generalized Protocol for Synthesis:

Step 1: Dehydration of 2,3,5-Trimethylhexanol

  • To a round-bottom flask equipped with a distillation apparatus, add 2,3,5-trimethylhexanol.

  • Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

  • Heat the mixture to a temperature sufficient to effect dehydration and distill the resulting alkene (trimethylhexene isomers). The exact temperature will depend on the specific alcohol isomer and the acid catalyst used.

  • Collect the distillate, which will be a mixture of trimethylhexene isomers and water.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • (Optional) Purify the mixed alkenes by fractional distillation.

Step 2: Hydrogenation of Trimethylhexene

  • In a suitable pressure vessel, dissolve the trimethylhexene mixture in an inert solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Palladium on carbon or Platinum(IV) oxide).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas to a desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by fractional distillation.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, pressure, and catalyst loading, would need to be optimized for this particular substrate.

Application as a Reference Standard in Analytical Chemistry

This compound is utilized as a reference standard in the analysis of petroleum products, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[1]

Applications:

  • Octane (B31449) Rating Determination: Branched alkanes are key components of gasoline and their identification and quantification are crucial for determining the octane number. Standard test methods like ASTM D2699 (Research Octane Number) and ASTM D2700 (Motor Octane Number) rely on the analysis of hydrocarbon composition.[7]

  • Internal Standard for GC-MS Quantification: In quantitative GC-MS analysis, an internal standard is a compound added in a known amount to samples, calibration standards, and blanks. It helps to correct for variations in injection volume and instrument response. This compound can serve as an internal standard for the analysis of other volatile organic compounds, particularly other hydrocarbons.[5][8]

Generalized Protocol for Use as an Internal Standard in GC-MS:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a precise amount of pure this compound.

    • Dissolve it in a high-purity solvent (e.g., hexane or pentane) to create a stock solution of known concentration (e.g., 1000 µg/mL).

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards containing known concentrations of the analyte(s) of interest.

    • To each calibration standard, add a constant and known amount of the this compound internal standard stock solution.

  • Sample Preparation:

    • To each unknown sample, add the same constant and known amount of the this compound internal standard stock solution as was added to the calibration standards.

  • GC-MS Analysis:

    • Analyze the calibration standards and the samples by GC-MS under identical conditions.

    • Identify the chromatographic peaks corresponding to the analyte(s) and the internal standard (this compound).

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot a calibration curve of this peak area ratio versus the concentration of the analyte.

    • For each unknown sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of the analyte in the unknown sample by using the calculated peak area ratio and the calibration curve.

Workflow for Quantitative GC-MS Analysis using an Internal Standard:

gcms_workflow prep_is Prepare Internal Standard Stock Solution (this compound) prep_cal Prepare Calibration Standards + add IS prep_is->prep_cal prep_sample Prepare Unknown Samples + add IS prep_is->prep_sample analysis GC-MS Analysis prep_cal->analysis prep_sample->analysis calibration Generate Calibration Curve (Analyte Area/IS Area vs. Conc.) analysis->calibration From Standards quantify Quantify Analyte in Samples analysis->quantify From Samples calibration->quantify

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Role in Drug Development

Currently, there is no direct evidence or significant literature to suggest that this compound plays a specific role as a key starting material, intermediate, or active pharmaceutical ingredient in drug development. Its primary relevance to the pharmaceutical industry would be in its application as a solvent for non-polar compounds or as a reference material in analytical quality control processes.

Signaling Pathways

As a simple, saturated hydrocarbon, this compound is not known to be involved in any biological signaling pathways. It is generally considered to be biologically inert, although, like other volatile hydrocarbons, it can have anesthetic effects at high concentrations.

References

Application Notes and Protocols: 2,3,5-Trimethylhexane as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylhexane is a branched-chain alkane used as a reference standard in various analytical applications, particularly in gas chromatography (GC).[1] Its well-defined physical and chemical properties make it a suitable candidate for the calibration of analytical instruments and the validation of test methods. In the pharmaceutical industry, reference standards of this nature are crucial for the identification and quantification of residual solvents in drug substances and products, ensuring compliance with regulatory requirements such as the International Council for Harmonisation (ICH) guidelines. These application notes provide detailed protocols for the use of this compound as a reference standard, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) techniques.

This compound Reference Standard: Specifications and Handling

A reference standard is a highly purified compound used as a measurement base. The quality and purity of the reference standard are paramount for obtaining accurate and reproducible analytical results.

Quality Control Specifications

A typical Certificate of Analysis (CoA) for a this compound reference standard will include the following information. Each batch of the standard should be accompanied by a CoA.

ParameterSpecificationTypical ValueAnalytical Method
Chemical NameThis compoundThis compoundIUPAC Nomenclature
CAS Number1069-53-01069-53-0N/A
Molecular FormulaC9H20C9H20Elemental Analysis
Molecular Weight128.26 g/mol 128.26 g/mol Mass Spectrometry
Purity (by GC)≥ 98%> 99.0%Gas Chromatography
IdentityConforms to structureConforms¹H NMR, Mass Spectrometry
AppearanceClear, colorless liquidClear, colorless liquidVisual Inspection
Storage ConditionsRoom TemperatureRoom TemperatureN/A
Storage and Handling

Proper storage and handling of the this compound reference standard are critical to maintain its integrity and purity.

  • Storage: Store the reference standard in its original, tightly sealed container in a well-ventilated area at room temperature, away from heat, sparks, and open flames.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the standard. All handling should be performed in a chemical fume hood.

  • Preparation of Solutions: Standard solutions should be prepared in a clean and dry environment using calibrated volumetric flasks and pipettes. The solvent used for dilution should be of high purity (e.g., HPLC or GC grade).

Application: Quantification of this compound as a Residual Solvent by GC-MS

This protocol outlines a general procedure for the quantification of this compound in a pharmaceutical matrix using headspace GC-MS. This method is applicable for the determination of residual solvents in drug substances and products.

Experimental Protocol: Headspace GC-MS Analysis

This protocol is a general guideline and must be validated for each specific application and matrix.

2.1.1. Materials and Reagents

  • This compound reference standard

  • High-purity solvent for dilution (e.g., Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), or water, depending on the sample solubility)

  • Internal Standard (IS), e.g., Toluene-d8 or another suitable non-interfering compound

  • Helium (carrier gas), 99.999% purity or higher

  • Sample vials, caps, and septa

2.1.2. Instrumentation

A gas chromatograph equipped with a mass selective detector (MSD) and a headspace autosampler is required.

Instrument/ComponentSpecification
Gas ChromatographAgilent 7890B or equivalent
Mass SpectrometerAgilent 5977B MSD or equivalent
Headspace AutosamplerAgilent 7697A or equivalent
GC ColumnDB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent

2.1.3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve a concentration range that brackets the expected concentration of this compound in the sample. A typical range could be 0.1 to 10 µg/mL. Spike each calibration standard with the internal standard to a constant concentration (e.g., 1 µg/mL).

2.1.4. Sample Preparation

Accurately weigh a known amount of the drug substance or product into a headspace vial. Add a fixed volume of the solvent containing the internal standard at the same concentration as in the calibration standards. Seal the vial immediately.

2.1.5. GC-MS Operating Conditions

ParameterCondition
GC Inlet
Inlet Temperature250 °C
Injection ModeSplit (Split ratio 10:1)
Carrier GasHelium
Flow Rate2.0 mL/min (Constant Flow)
Oven Program
Initial Temperature40 °C (hold for 5 minutes)
Ramp Rate10 °C/min to 240 °C
Final Temperature240 °C (hold for 5 minutes)
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)To be determined from the mass spectrum of this compound (e.g., 43, 57, 71, 128)

2.1.6. Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Calculate the concentration of this compound in the sample using the regression equation.

Method Validation Parameters

The analytical method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or other potential impurities at the retention time of this compound and the internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99
Range The range should cover the expected concentrations of the analyte in the samples.
Accuracy % Recovery between 80% and 120%
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, flow rate).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound as a residual solvent.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std This compound Reference Standard stock_sol Stock Solution ref_std->stock_sol Dissolve & Dilute solvent High Purity Solvent solvent->stock_sol sample_prep Sample Preparation solvent->sample_prep is_std Internal Standard cal_std Calibration Standards is_std->cal_std Spike is_std->sample_prep Spike sample Drug Substance/Product sample->sample_prep Weigh stock_sol->cal_std Serial Dilution gcms Headspace GC-MS Analysis cal_std->gcms Inject sample_prep->gcms Inject data_acq Data Acquisition gcms->data_acq Acquire Data peak_int Peak Integration data_acq->peak_int Integrate Peaks cal_curve Calibration Curve (Area Ratio vs. Conc.) peak_int->cal_curve Generate quant Quantification of This compound cal_curve->quant Calculate

Caption: Workflow for the quantification of this compound.

Logical Relationship for Method Validation

The following diagram illustrates the logical relationship between the key validation parameters.

G node_validation {Method Validation | Ensures the method is fit for its intended purpose} node_specificity Specificity Differentiates analyte from other components node_validation->node_specificity node_linearity Linearity & Range Proportional response over a concentration range node_validation->node_linearity node_accuracy Accuracy Closeness to the true value node_validation->node_accuracy node_precision Precision Repeatability of measurements node_validation->node_precision node_sensitivity Sensitivity LOD & LOQ node_validation->node_sensitivity node_robustness Robustness Insensitive to small variations node_validation->node_robustness node_linearity->node_accuracy node_linearity->node_precision node_accuracy->node_precision

Caption: Key parameters for analytical method validation.

Conclusion

This compound serves as a valuable reference standard for the accurate quantification of this compound in various matrices, including pharmaceutical preparations. The provided GC-MS protocol offers a starting point for method development, which must be followed by a thorough validation to ensure the reliability of the analytical data. Adherence to good laboratory practices and proper handling of the reference standard are essential for achieving high-quality results.

References

Application Notes and Protocols: 2,3,5-Trimethylhexane as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of 2,3,5-trimethylhexane as a potential non-polar solvent in chemical reactions. Due to a lack of specific published applications with detailed experimental data, this document focuses on its physicochemical properties and provides a general protocol for its evaluation as a solvent in new chemical processes.

Introduction

This compound is a branched-chain alkane characterized by its non-polar nature and chemical inertness under standard conditions.[1] These properties make it a candidate for use as a solvent in reactions involving non-polar reagents and sensitive organometallic species, or where a non-reactive medium is required. Its branched structure results in a lower boiling point compared to its straight-chain isomer, nonane, which can be advantageous for solvent removal.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its consideration as a solvent in experimental design.

PropertyValueReference
Molecular Formula C₉H₂₀[2]
Molecular Weight 128.26 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 131.4 °C[3]
Melting Point -127.9 °C[3]
Density 0.7258 g/cm³ at 20 °C[3]
Solubility in Water Insoluble[4]
Solubility in Organic Solvents Soluble in non-polar solvents (e.g., hexane, ether, benzene)[4]
Chemical Inertness Low reactivity under standard conditions[2]

Potential Applications in Chemical Synthesis

While specific industrial applications of this compound as a reaction solvent are not well-documented in publicly available literature, its properties suggest potential utility in several areas of organic synthesis:

  • Reactions Requiring Inert, Non-Polar Media: Its saturated hydrocarbon structure makes it unreactive towards many reagents, making it a potential solvent for reactions sensitive to protic or polar functional groups.

  • Organometallic Chemistry: For certain organometallic reactions where ether-based solvents might interfere, a highly inert alkane solvent could be beneficial. However, the solubility of organometallic reagents, such as Grignard reagents, can be limited in non-polar solvents.[5]

  • Free-Radical Polymerization: Alkanes are sometimes used as solvents in free-radical polymerization. The choice of solvent can influence the kinetics of the polymerization reaction.[6][7]

  • Catalytic Hydrogenation: As an inert solvent, it could be used in catalytic hydrogenation reactions where the solvent is not intended to participate in the reaction.[8]

Experimental Protocols

The following are general protocols for evaluating this compound as a solvent for a specific chemical reaction.

4.1. Protocol for Solubility Assessment

Objective: To determine the solubility of reactants, catalysts, and products in this compound at various temperatures.

Materials:

  • This compound

  • Reactants, catalysts, and expected products

  • Test tubes or small vials

  • Stirring apparatus (magnetic stirrer and stir bars)

  • Heating and cooling bath

  • Thermometer

Procedure:

  • Add a known amount of the solid or liquid solute to a test tube containing a measured volume of this compound.

  • Stir the mixture at room temperature for a predetermined time (e.g., 30 minutes).

  • Visually inspect for dissolution. If the solute is a solid, observe if it has completely dissolved.

  • If the solute is not fully soluble at room temperature, gradually heat the mixture in a controlled manner, recording the temperature at which complete dissolution occurs.

  • If the solute is soluble at room temperature, gradually cool the solution to determine the temperature at which precipitation begins.

  • Repeat for all reactants, catalysts, and, if available, the expected product.

4.2. Protocol for a Small-Scale Trial Reaction

Objective: To assess the feasibility of a chemical reaction in this compound and to obtain preliminary data on yield and purity.

Materials:

  • This compound (anhydrous, if required)

  • Reactants and catalyst

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring and heating/cooling apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon), if necessary

  • Analytical equipment for monitoring the reaction (e.g., TLC, GC-MS, HPLC)

Procedure:

  • Set up the reaction apparatus, ensuring all glassware is dry, especially for moisture-sensitive reactions.

  • If the reaction is air-sensitive, purge the apparatus with an inert gas.

  • Add this compound to the reaction vessel.

  • Add the reactants and catalyst to the solvent.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the progress of the reaction using an appropriate analytical technique at regular intervals.

  • Upon completion, work up the reaction mixture. This may involve quenching the reaction, washing with an appropriate aqueous solution, separating the organic layer, drying it, and removing the solvent under reduced pressure.

  • Isolate and purify the product using standard techniques (e.g., chromatography, crystallization, distillation).

  • Determine the yield and purity of the product.

Logical Workflow for Solvent Selection

The following diagram illustrates a general workflow for selecting a non-polar solvent like this compound for a chemical reaction.

Caption: A logical workflow for selecting a suitable non-polar solvent.

Safety Considerations

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Laboratory Synthesis of High-Purity 2,3,5-Trimethylhexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of high-purity 2,3,5-trimethylhexane. Two primary synthetic routes are presented: a Grignard-based approach involving the formation and subsequent reduction of a tertiary alcohol, and the Corey-House synthesis utilizing an organocuprate coupling reaction. These methods offer versatile strategies for the construction of the highly branched alkane structure of this compound, a compound of interest as a reference standard and in fuel and materials science. This guide includes comprehensive experimental procedures, purification techniques, and analytical methods for the characterization of the final product.

Introduction

This compound is a saturated, branched-chain alkane with the molecular formula C9H20. Its unique structure imparts specific physical properties, making it a valuable compound in various research and industrial applications. High-purity samples of this compound are essential for use as a reference material in octane (B31449) rating tests for gasoline, as well as in fundamental studies of hydrocarbon chemistry. This document outlines two robust and reliable methods for the laboratory synthesis of this compound, designed to yield a high-purity product.

Physical and Chemical Properties

PropertyValue
Molecular Formula C9H20[1]
Molecular Weight 128.26 g/mol
Boiling Point 138-140 °C
Density 0.724 g/cm³
CAS Number 1069-53-0[1]

Synthetic Strategies

Two effective methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Grignard Reagent Addition and Reduction

This two-step approach involves the synthesis of a tertiary alcohol intermediate, 2,3,5-trimethyl-3-hexanol, via a Grignard reaction, followed by its reduction to the target alkane.

Logical Workflow for Grignard-based Synthesis

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction cluster_2 Purification A 2-Bromobutane D sec-Butylmagnesium Bromide (Grignard Reagent) A->D B Magnesium Turnings B->D C Anhydrous Diethyl Ether C->D F 2,3,5-Trimethyl-3-hexanol D->F E 4-Methyl-2-pentanone E->F H Crude this compound F->H G Triethylsilane & Boron Trifluoride Etherate G->H I Purification (Fractional Distillation) H->I J High-Purity this compound I->J cluster_0 Step 1: Gilman Reagent Formation cluster_1 Step 2: Coupling Reaction cluster_2 Purification A 2-Bromobutane C sec-Butyllithium A->C B Lithium Metal B->C E Lithium di(sec-butyl)cuprate (Gilman Reagent) C->E D Copper(I) Iodide D->E G Crude this compound E->G F 2-Bromopropane F->G H Purification (Fractional Distillation) G->H I High-Purity this compound H->I

References

Application Note: 2,3,5-Trimethylhexane as a High-Octane Component in Fuel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction In the development of high-performance fuels for internal combustion engines, the prevention of premature combustion, or "engine knock," is a critical objective. The octane (B31449) rating of a fuel is the standard measure of its ability to resist this phenomenon. Highly branched alkanes are known to be superior fuel components compared to their straight-chain counterparts due to their greater stability under compression. 2,3,5-Trimethylhexane (C₉H₂₀) is a structural isomer of nonane (B91170) that, due to its highly branched structure, is a desirable component in gasoline formulations to enhance combustion efficiency and increase the octane rating[1][2]. This document outlines the properties of this compound, its role in fuel chemistry, and the standard protocols for evaluating its impact on octane number.

Chemical and Physical Properties of this compound this compound is a colorless, flammable liquid and a volatile organic compound[3][4]. It is a branched-chain alkane consisting of a hexane (B92381) backbone with three methyl group substitutions[1]. Its non-polar nature makes it insoluble in water but highly soluble in organic solvents[5].

PropertyValueReference
Molecular Formula C₉H₂₀[5][6]
Molecular Weight 128.26 g/mol [3]
CAS Number 1069-53-0[6]
Appearance Colorless Liquid[2]
Boiling Point 131.4 °C[4]
Density 0.7258 g/cm³ at 20 °C[4]

The Role of Molecular Structure in Octane Rating

The octane rating of a hydrocarbon is fundamentally linked to its molecular structure. Straight-chain alkanes, such as n-heptane, have low octane ratings because their linear structure makes them susceptible to autoignition under pressure, leading to engine knock[7]. In contrast, branched alkanes like this compound are more compact and structurally stable. This stability allows them to withstand higher compression before igniting, resulting in smoother, more controlled combustion initiated by the spark plug. This relationship is a cornerstone of fuel science. The reference standard for the octane scale, 2,2,4-trimethylpentane (B7799088) (iso-octane), is itself a highly branched alkane and is assigned an octane rating of 100 by definition[7].

Straight-Chain Straight-Chain Premature Ignition (Knock) Premature Ignition (Knock) Straight-Chain->Premature Ignition (Knock) leads to Branched-Chain Branched-Chain Controlled Combustion Controlled Combustion Branched-Chain->Controlled Combustion leads to Low RON/MON Low RON/MON Premature Ignition (Knock)->Low RON/MON High RON/MON High RON/MON Controlled Combustion->High RON/MON

Figure 1. Logical relationship between hydrocarbon structure and octane rating.

Quantitative Octane Rating Data

The octane rating of a fuel is determined by two primary laboratory tests: the Research Octane Number (RON) and the Motor Octane Number (MON). RON is measured under less severe conditions (600 rpm engine speed), while MON uses more severe conditions (900 rpm, preheated fuel mixture) to better simulate highway driving[7].

CompoundMolecular FormulaStructureResearch Octane Number (RON)Motor Octane Number (MON)
n-HeptaneC₇H₁₆Straight-Chain00
n-NonaneC₉H₂₀Straight-Chain-45-
2-MethyloctaneC₉H₂₀Branched46.4-
2,2,5-TrimethylhexaneC₉H₂₀Highly Branched79.4-
This compound C₉H₂₀ Highly Branched Data not available (Expected High) Data not available (Expected High)
2,2,4-Trimethylpentane (Iso-octane)C₈H₁₈Highly Branched100100

Data for nonane isomers is limited; values presented are for illustrative comparison.

Protocols for Octane Number Determination

The following is a generalized protocol for determining the Research Octane Number (RON) of a fuel component like this compound, based on the standardized ASTM D2699 test method.

Protocol: Research Octane Number (RON) Determination (ASTM D2699)

1. Objective: To quantitatively determine the anti-knock characteristics of a spark-ignition fuel component by comparing it against primary reference fuels in a standard Cooperative Fuel Research (CFR) engine.

2. Apparatus:

  • Standard single-cylinder, four-stroke cycle CFR engine with a variable compression ratio.

  • Knock meter (detonation meter) to measure knock intensity.

  • Carburetor with fuel reservoirs for the sample and reference fuels.

  • Standardized engine operating conditions controller (e.g., intake air temperature, engine speed).

3. Reagents and Materials:

  • Test Sample: this compound (or a blend containing it).

  • Primary Reference Fuels (PRFs):

    • Iso-octane (2,2,4-trimethylpentane), certified, RON = 100.

    • n-heptane, certified, RON = 0.

  • Check Fuels: Standardized fuels with known octane ratings to verify engine performance.

4. Experimental Procedure:

  • Step 1: Engine Warm-up and Standardization

    • Start the CFR engine and allow it to warm up until all operating temperatures (coolant, oil, intake air) are stable and meet the specifications for the RON method (e.g., 600 rpm engine speed).

    • Calibrate the knock meter to a standard knock intensity using a specified reference fuel and compression ratio.

  • Step 2: Sample Fuel Analysis

    • Fill a fuel reservoir with the test sample (e.g., this compound).

    • Operate the engine on the test sample and adjust the fuel-air ratio to achieve the maximum knock intensity.

    • Adjust the engine's compression ratio (by changing the cylinder height) until the knock meter reads the "standard knock intensity." Record the cylinder height reading.

  • Step 3: Bracketing with Reference Fuels

    • Select two Primary Reference Fuels (PRF blends of iso-octane and n-heptane) whose octane numbers are known to bracket the expected octane number of the sample. One PRF should produce a higher knock intensity and the other a lower knock intensity than the sample at the same compression ratio.

    • Operate the engine on the higher-knocking reference fuel. Without changing the compression ratio from Step 2, adjust its fuel-air ratio for maximum knock and record the knock intensity reading.

    • Repeat the process for the lower-knocking reference fuel and record its maximum knock intensity.

  • Step 4: Interpolation and Calculation

    • The Research Octane Number of the sample is calculated by linear interpolation based on the knock meter readings of the sample and the two bracketing reference fuels.

    • The final RON is reported to the nearest 0.1.

start Start prep Prepare Sample and Primary Reference Fuels (PRFs) start->prep warmup Warm up and Standardize CFR Engine (600 rpm) prep->warmup sample_run Run Sample Fuel and Adjust Fuel-Air Ratio for Max Knock warmup->sample_run adjust_cr Adjust Compression Ratio (CR) to achieve Standard Knock Intensity sample_run->adjust_cr record_cr Record Cylinder Height adjust_cr->record_cr bracket Select Two Bracketing PRFs (one higher RON, one lower RON) record_cr->bracket calculate Calculate Sample RON by Linear Interpolation record_cr->calculate run_prf1 Run High-RON PRF at Sample CR Record Knock Intensity bracket->run_prf1 run_prf2 Run Low-RON PRF at Sample CR Record Knock Intensity bracket->run_prf2 run_prf1->calculate run_prf2->calculate end_node End calculate->end_node

Figure 2. Experimental workflow for RON determination via the bracketing method.

Conclusion this compound exemplifies the class of highly branched alkanes that are essential for producing high-performance, knock-resistant fuels. Its molecular structure confers the chemical stability needed for controlled combustion in modern high-compression engines. While specific quantitative octane data for this isomer is sparse, its structural characteristics strongly indicate its utility as a high-value blendstock for increasing the octane rating of gasoline. The standardized protocols, such as ASTM D2699, provide a robust framework for researchers to evaluate the performance of such compounds and optimize fuel formulations for enhanced efficiency and engine protection.

References

Application Note: Quantification of 2,3,5-Trimethylhexane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,5-Trimethylhexane is a branched-chain alkane, a structural isomer of nonane (B91170) with the chemical formula C9H20.[1][2][3] It is a colorless liquid, insoluble in water but soluble in organic solvents.[1] Due to its high octane (B31449) number, it serves as a valuable reference standard in the petroleum industry and is a component in some fuel formulations.[1] Accurate and precise quantification of this compound is crucial for quality control in fuel production, environmental monitoring, and in research settings where it is used as a standard. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile organic compounds.[4]

Principle

The methodology utilizes a gas chromatograph (GC) to separate this compound from other components in a sample matrix based on its volatility and interaction with a capillary column. Following separation, the compound is introduced into a mass spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for identification. For quantification, the method employs an internal standard to correct for variations in sample injection and instrument response.[4] A calibration curve is generated by analyzing standards of known concentrations, and the concentration of this compound in a sample is determined by comparing its peak area response to this curve.[4]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (CAS: 1069-53-0), Purity ≥ 99%

  • Internal Standard (IS): Deuterated this compound (e.g., d3-2,3,5-trimethylhexane) is ideal for high accuracy.[4] Alternatively, a structurally similar compound not present in the sample, such as octane or a different trimethylhexane isomer, can be used.

  • Solvent: High-purity n-Hexane or Cyclohexane (GC grade or equivalent).[5]

  • Equipment:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Micropipettes

    • GC vials with caps (B75204) and septa

    • Vortex mixer

Standard and Sample Preparation

2.1. Preparation of Stock Solutions

  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in a 10 mL volumetric flask with the chosen solvent.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard using the same procedure.

2.2. Preparation of Calibration Standards

  • Perform serial dilutions from the primary stock solution to prepare a series of calibration standards. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • For each calibration standard, add a constant concentration of the internal standard (e.g., 20 µg/mL).

  • Transfer the final solutions to GC vials for analysis.

2.3. Sample Preparation

  • The preparation method depends on the sample matrix.

    • For liquid samples (e.g., fuel): Perform a dilution with the solvent to bring the expected concentration of this compound within the calibration range.

    • For complex matrices: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte from interfering substances.[6][7][8]

  • Spike each prepared sample with the same constant concentration of the internal standard as used in the calibration standards.

  • Transfer the final sample solution to a GC vial.

GC-MS Instrumentation and Parameters

A standard GC-MS system is used for this analysis. The following table outlines a typical set of parameters.

ParameterCondition
Gas Chromatograph
GC ColumnDB-WAX (polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
Carrier GasHelium, constant flow at 1.0 mL/min.[4]
Injection ModeSplit (e.g., 50:1 ratio), 1 µL injection volume
Injector Temperature250°C[4]
Oven ProgramInitial 40°C (hold 2 min), ramp to 150°C at 5°C/min, hold 5 min.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C[4]
MS Transfer Line280°C[4]
Mass Range (Scan)m/z 40-200[4]
Acquisition ModeSelected Ion Monitoring (SIM) for quantification
Quantifier Ions
This compoundm/z 43, 57, 71 (Quantifier), 128 (Qualifier, if present)
Internal StandardSelect characteristic, non-interfering ions for the chosen IS.

Note: Branched alkanes can produce a weak or absent molecular ion (m/z 128) peak.[9] Fragmentation at the branch points is favored.[9] Therefore, abundant fragment ions are typically chosen for SIM mode.

Data Presentation

Quantitative data should be processed to generate a calibration curve and determine the concentration in unknown samples. The results can be summarized as shown in the illustrative tables below.

Table 1: Illustrative Calibration Data for this compound

Standard Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.015,500305,0000.051
5.078,200308,5000.253
10.0159,000307,0000.518
25.0401,500306,2001.311
50.0805,000305,8002.632
100.01,620,000306,5005.285
Linearity (R²) \multicolumn{3}{c}{0.9995 }

Table 2: Quantification of this compound in Test Samples

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (µg/mL)
Sample A255,400307,1000.83215.8
Sample B658,900306,4002.15040.7

Visualizations

The following diagram illustrates the general workflow for the quantification of this compound by GC-MS.

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard / Sample Preparation Sample Preparation (e.g., Dilution, Extraction) Standard->Preparation Spiking Internal Standard Spiking Preparation->Spiking Injection GC Injection Spiking->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Acquisition Data Acquisition (SIM Mode) Detection->Acquisition Processing Peak Integration & Calibration Acquisition->Processing Result Quantification Result Processing->Result

References

Application Notes and Protocols for the Catalyic Cracking of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of catalytic cracking of branched alkanes. This process is crucial in petroleum refining for producing high-octane gasoline and valuable light olefins. The methodologies described herein are intended for laboratory-scale research to investigate catalyst performance, reaction mechanisms, and product distribution.

Introduction

Catalytic cracking is a fundamental process in which large hydrocarbon molecules are broken down into smaller, more valuable molecules at elevated temperatures in the presence of a catalyst. For branched alkanes, this process is particularly important as it can lead to the formation of high-octane gasoline components and precursors for various chemicals. Modern cracking processes predominantly utilize zeolite catalysts due to their high activity, selectivity, and stability.[1][2] This document outlines the necessary equipment, catalyst preparation, experimental procedures, and product analysis techniques for conducting laboratory-scale catalytic cracking of branched alkanes.

Experimental Setup

A typical laboratory setup for catalytic cracking of branched alkanes employs a fixed-bed reactor system. This setup allows for precise control of reaction conditions and straightforward analysis of products.

Key Components:

  • Feed Delivery System: A high-performance liquid chromatography (HPLC) pump or a syringe pump to deliver the liquid branched alkane feedstock at a precise and constant flow rate.

  • Vaporizer/Preheater: A heated zone to ensure the complete vaporization of the liquid feed before it enters the reactor.

  • Fixed-Bed Reactor: A stainless steel or quartz tube reactor housed in a programmable tube furnace. The catalyst is packed within this reactor to form a "fixed bed."[3]

  • Temperature Control: A thermocouple placed in the catalyst bed and a PID controller to maintain a constant reaction temperature.[4]

  • Pressure Control: A back-pressure regulator to maintain the desired reaction pressure.

  • Condenser/Separation System: A cold trap (e.g., using an ice-salt bath or a cryocooler) to condense the liquid products after they exit the reactor.

  • Gas Collection System: A gas bag or an online gas chromatograph (GC) for collecting and analyzing the gaseous products.

A schematic of a laboratory-scale fixed-bed catalytic cracking unit is presented below.

Experimental_Workflow cluster_feed Feed Section cluster_reaction Reaction Section cluster_product Product Collection & Analysis Feed Branched Alkane Feedstock Pump HPLC Pump Feed->Pump Liquid Feed Vaporizer Vaporizer/ Preheater Pump->Vaporizer Metered Flow Reactor Fixed-Bed Reactor (with Catalyst) Vaporizer->Reactor Vaporized Feed Condenser Condenser/ Cold Trap Reactor->Condenser Cracked Products Furnace Tube Furnace Liquid_Product Liquid Product Collection Condenser->Liquid_Product Liquid Fraction Gas_Product Gas Product Collection Condenser->Gas_Product Gaseous Fraction GCMS GC-MS Analysis Liquid_Product->GCMS Gas_Product->GCMS

Figure 1: Experimental workflow for catalytic cracking.

Catalyst Preparation and Activation

Zeolites, particularly ZSM-5, are widely used catalysts for alkane cracking due to their shape selectivity and strong acid sites.[5][6]

Protocol for H-ZSM-5 Catalyst Preparation:

  • Ion Exchange: The commercially available Na-ZSM-5 is converted to its protonated form (H-ZSM-5) through ion exchange with an ammonium (B1175870) nitrate (B79036) (NH₄NO₃) solution.

  • Procedure:

    • Suspend the Na-ZSM-5 powder in a 1 M NH₄NO₃ solution.

    • Stir the suspension at 80°C for 6-12 hours.

    • Filter, wash with deionized water until the filtrate is free of nitrate ions, and dry at 110°C overnight.

    • Repeat the ion exchange process to ensure complete exchange.

  • Calcination: Calcine the ammonium-exchanged zeolite in a muffle furnace. Ramp the temperature to 550°C at a rate of 5°C/min and hold for 5-6 hours in a flow of dry air to decompose the ammonium ions and form the active H-ZSM-5.

Catalyst Activation Protocol (In-situ):

  • Load the prepared H-ZSM-5 catalyst into the reactor.

  • Heat the catalyst to the desired reaction temperature (e.g., 500-650°C) under a flow of inert gas (e.g., nitrogen or argon) for at least 1 hour to remove any adsorbed water and impurities.

Experimental Protocol for Catalytic Cracking

This protocol details the steps for the catalytic cracking of a model branched alkane, 2,2,4-trimethylpentane (B7799088) (iso-octane).

  • System Preparation:

    • Assemble the reactor system as shown in the diagram.

    • Leak-test the system with an inert gas.

    • Load the activated catalyst into the reactor.

  • Reaction Execution:

    • Set the furnace to the desired reaction temperature (e.g., 550°C).[1]

    • Set the back-pressure regulator to the desired pressure (e.g., atmospheric or slightly above).

    • Start the flow of the branched alkane feedstock using the HPLC pump at a specific weight hourly space velocity (WHSV).

    • Allow the reaction to stabilize for a period of time (e.g., 30 minutes).

  • Product Collection:

    • Collect the liquid products in the cold trap.

    • Collect the gaseous products in a gas bag or direct them to an online GC.

    • Record the mass of the collected liquid product and the volume of the gaseous product.

Product Analysis Protocol

The product stream from catalytic cracking is a complex mixture of hydrocarbons. Gas chromatography (GC) coupled with mass spectrometry (MS) is the preferred method for separation and identification of the products.[7][8]

GC-MS Analysis Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for quantification and a mass spectrometer for identification.

  • Column: A capillary column suitable for hydrocarbon analysis, such as a CP-Al2O3/KCl PLOT column.[8]

  • GC Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 10 minutes.

  • Injector and Detector Temperatures: 250°C and 280°C, respectively.

  • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation:

    • Liquid Products: Dilute the collected liquid sample in a suitable solvent (e.g., dichloromethane).

    • Gaseous Products: Use a gas-tight syringe to inject a known volume of the collected gas into the GC.

  • Quantification: Use external or internal standards of known concentrations to quantify the amount of each product. The peak area from the FID is proportional to the concentration of the component.

Data Presentation

Quantitative data from catalytic cracking experiments should be summarized in tables to facilitate comparison of different catalysts and reaction conditions.

Table 1: Influence of Temperature on Product Distribution in Catalytic Cracking of Iso-octane over H-Y Zeolite

ProductYield (wt%) at 523 KYield (wt%) at 573 KYield (wt%) at 623 K
Methane0.51.22.5
Ethane1.12.54.8
Propane8.212.518.7
n-Butane5.48.913.2
Isobutane45.338.730.1
Isobutene15.618.922.4
Isopentane10.28.56.3
Other C5+13.78.82.0
Total Conversion (%) 75.8 89.3 95.1

Note: Data is illustrative and based on trends reported in the literature. Actual values will vary based on specific experimental conditions.[3][9]

Table 2: Comparison of Different Catalysts for the Cracking of n-Heptane at 500°C

Product Selectivity (wt%)H-ZSM-5H-Y ZeoliteAmorphous Silica-Alumina
C1-C2 hydrocarbons5.88.212.5
C3 hydrocarbons35.228.522.1
C4 hydrocarbons28.935.130.8
C5+ hydrocarbons10.112.715.3
Aromatics20.015.519.3
n-Heptane Conversion (%) 92.5 85.3 78.6

Note: This table presents hypothetical data to illustrate the comparison between different catalysts.

Signaling Pathways and Logical Relationships

The catalytic cracking of branched alkanes over zeolites proceeds through a complex network of reactions involving carbocation intermediates. The following diagram illustrates the general reaction mechanism.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_products Products Alkane Branched Alkane Protonation Protonation on Brønsted Acid Site Alkane->Protonation Carbocation Initial Carbocation Protonation->Carbocation Isomerization Isomerization Carbocation->Isomerization Beta_Scission β-Scission Carbocation->Beta_Scission Hydride_Transfer Hydride Transfer Carbocation->Hydride_Transfer Isomerization->Beta_Scission Beta_Scission->Carbocation Smaller Carbocation Alkenes Alkenes Beta_Scission->Alkenes Hydride_Transfer->Carbocation Smaller_Alkanes Smaller Alkanes Hydride_Transfer->Smaller_Alkanes

Figure 2: General reaction mechanism for catalytic cracking.

The experimental parameters have a significant impact on the product distribution and conversion. The relationships between these parameters are crucial for optimizing the process.

Parameter_Relationships cluster_params Experimental Parameters cluster_outcomes Process Outcomes Temp Temperature Conversion Conversion Temp->Conversion Selectivity Product Selectivity Temp->Selectivity Coke Coke Formation Temp->Coke Pressure Pressure Pressure->Conversion WHSV WHSV WHSV->Conversion Catalyst Catalyst Type Catalyst->Conversion Catalyst->Selectivity Catalyst->Coke

Figure 3: Relationships between experimental parameters and outcomes.

References

Application Notes & Protocols: Quantification of 2,3,5-Trimethylhexane in Environmental Samples by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and environmental analysis professionals.

Disclaimer: Direct, routine applications of 2,3,5-trimethylhexane in isotope dilution mass spectrometry (IDMS) are not widely documented in scientific literature. IDMS requires a stable, isotopically labeled analog of the target analyte for the highest accuracy. This document presents a representative protocol for the quantification of volatile organic compounds (VOCs), using this compound as a model compound. The methodology is based on established principles for the analysis of similar branched alkanes and hydrocarbons in environmental matrices, assuming the availability of a corresponding labeled internal standard (e.g., this compound-d₂₀).

Application Note

Introduction

This compound is a branched-chain alkane (C₉H₂₀) and a component of gasoline and other petroleum distillates.[1][2] Its presence in environmental samples, such as ground and surface water, can indicate contamination from sources like leaking underground storage tanks or industrial discharge. Accurate and precise quantification of such volatile organic compounds (VOCs) at trace levels is critical for environmental monitoring and risk assessment.

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantification.[3][4] The method involves adding a known amount of a stable, isotopically labeled version of the analyte (the "spike" or internal standard) to the sample at the beginning of the analytical process.[4] Because the labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout sample preparation, extraction, and analysis. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be calculated with high accuracy, independent of sample recovery.[4][5]

This method is particularly advantageous over conventional internal or external standard methods because it corrects for matrix effects and variations in instrument response.[6]

Principle of the Method

The sample is spiked with a known quantity of isotopically labeled this compound (e.g., deuterated or ¹³C-labeled). The volatile components, including both the native (light) and labeled (heavy) this compound, are then extracted from the sample matrix, typically using a purge-and-trap system for aqueous samples. The extracted compounds are separated by gas chromatography (GC) and detected by a mass spectrometer (MS).[7][8]

The mass spectrometer is set to monitor specific ions characteristic of both the native analyte and the labeled internal standard. Quantification is based on the ratio of the signal intensity of a selected ion from the native compound to that of a corresponding ion from the labeled standard.[9] This measured ratio is compared to the ratios obtained from a set of calibration standards containing known concentrations of the native analyte and a fixed concentration of the labeled standard.

Experimental Protocol

This protocol describes the determination of this compound in water samples using a purge-and-trap gas chromatography-mass spectrometry (GC-MS) system with isotope dilution.

Materials and Reagents
  • Reagents:

    • Reagent Water: Purified water, free of organic contaminants.

    • Methanol (B129727): Purge-and-trap grade.

    • This compound: Analytical standard (>99% purity).

    • This compound-d₂₀ (or other stable isotope-labeled analog): Spiking standard.

    • Internal Standards (for retention time locking and system performance checks, e.g., Fluorobenzene, Chlorobenzene-d₅).

    • Helium (Carrier Gas): Ultra-high purity (99.999%).

  • Stock Solutions:

    • Analyte Stock Solution (1000 µg/mL): Prepare by dissolving a known mass of this compound in methanol in a Class A volumetric flask.

    • Labeled Standard Spiking Solution (1000 µg/mL): Prepare similarly using this compound-d₂₀.

    • Working Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution in methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/L). Each calibration standard must be fortified with the labeled standard spiking solution to a constant concentration (e.g., 20 µg/L).

Instrumentation
  • Gas Chromatograph with a capillary column suitable for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

  • Mass Spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM).

  • Purge-and-Trap System.

Sample Preparation and Extraction
  • Sample Collection: Collect water samples in 40 mL glass vials with PTFE-lined septa. Ensure no headspace is present. Store at 4°C until analysis.

  • Spiking: Allow samples and standards to come to room temperature. Add a precise volume of the Labeled Standard Spiking Solution to a known volume (e.g., 5 mL) of the sample in the purging vessel.

  • Purge-and-Trap:

    • Purge the sample with inert gas (Helium) at a defined flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes).

    • The volatile compounds are trapped on a sorbent trap (e.g., Tenax).

    • After purging, the trap is rapidly heated (desorbed) while being backflushed with GC carrier gas to transfer the analytes to the GC column.

GC-MS Analysis
  • GC Conditions (Representative):

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature 40°C (hold 2 min), ramp at 5°C/min to 150°C, hold for 5 min.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • MS Conditions (Representative):

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • This compound (Native): Based on its mass spectrum, characteristic ions would be selected. For branched alkanes, common fragments include CnH2n+1 ions.[11] For a C₉H₂₀ molecule (MW 128.26), prominent ions might include m/z 43, 57, 71, and a low abundance molecular ion at m/z 128.[12] The most abundant, unique ion should be used for quantification (Quantitation Ion), and a second ion for confirmation (Qualifier Ion).

      • This compound-d₂₀ (Labeled): The corresponding ions would be shifted by the mass of the deuterium (B1214612) atoms. For example, the molecular ion would be at m/z 148.

Data Presentation

Quantitative Data Summary

The performance of the IDMS method is evaluated through calibration, accuracy, and precision. The following tables present hypothetical but realistic data for the analysis of this compound.

Table 1: Calibration Data for this compound

Calibration Level (µg/L)Analyte AreaLabeled Std. AreaResponse Ratio (Analyte/Std.)
1.015,250301,5000.051
5.076,800305,2000.252
10.0155,100303,8000.511
25.0380,500299,6001.270
50.0765,000301,1002.540
Calibration Fit R² = 0.9995

Table 2: Method Performance Data

QC ParameterSpike Level (µg/L)NMean Measured Conc. (µg/L)Recovery (%)RSD (%)
Method Detection Limit (MDL)1.070.89N/A8.5
Limit of Quantification (LOQ)2.572.4598.06.2
Low-Level QC5.055.11024.5
Mid-Level QC25.0524.397.23.1
High-Level QC50.0552.1104.22.8

Visualization

Experimental Workflow Diagram

IDMS_Workflow Figure 1. Isotope Dilution GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect 40 mL Water Sample Spike 2. Spike with known amount of this compound-d20 Sample->Spike Purge 3. Purge volatiles onto sorbent trap Spike->Purge Desorb 4. Thermally desorb trap Purge->Desorb GC 5. GC Separation (Capillary Column) Desorb->GC MS 6. MS Detection (EI, SIM Mode) GC->MS Ratio 7. Measure Ion Ratio (Native / Labeled) MS->Ratio Calib 8. Plot Calibration Curve (Response Ratio vs. Conc.) Ratio->Calib Quant 9. Quantify Sample Concentration Calib->Quant

Caption: Figure 1. Isotope Dilution GC-MS Workflow

Logical Relationship Diagram

IDMS_Principle Figure 2. Principle of Isotope Dilution Analyte Native Analyte (Light) Sample Sample Matrix Analyte->Sample Spike Labeled Standard (Heavy) Spike->Sample Extraction Extraction & Cleanup Sample->Extraction Loss Analyte Loss (Proportional) Extraction->Loss MS Mass Spectrometer Extraction->MS Ratio Constant Ratio (Light / Heavy) MS->Ratio Result Accurate Quantification Ratio->Result

Caption: Figure 2. Principle of Isotope Dilution

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Purification of 2,3,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 2,3,5-trimethylhexane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the purification of this branched alkane and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge in purifying this compound lies in the presence of its structural isomers. Nonane (B91170) (C9H20) has 35 structural isomers, many of which possess very similar boiling points to this compound, making separation by conventional fractional distillation difficult and energy-intensive.[1][2][3] Additionally, the synthesis of this compound can introduce other impurities, such as unreacted starting materials or byproducts from side reactions.

Q2: What are the most common impurities found in crude this compound?

A2: The most common impurities are other nonane isomers. The specific isomers present will depend on the synthesis route. For example, in the alkylation of isobutane (B21531) with isopentene, common byproducts can include other trimethylpentanes and dimethylheptanes.[4] Without proper purification, these isomers will co-exist in the final product.

Q3: Why is fractional distillation often inefficient for separating this compound from its isomers?

A3: Fractional distillation separates compounds based on differences in their boiling points.[5][6] Many of the nonane isomers have boiling points that are very close to that of this compound (approximately 131-133 °C). When the boiling point difference is small, a very high number of theoretical plates and a high reflux ratio are required for effective separation, which may not be practical in a standard laboratory setting.[7]

Q4: What alternative purification methods can be used for high-purity this compound?

A4: For achieving high purity, especially when separating from close-boiling isomers, preparative gas chromatography (GC) is a highly effective technique.[8] It offers superior separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.[8] Azeotropic distillation, which involves adding an entrainer to alter the relative volatilities of the components, can also be employed to separate mixtures with close boiling points.[9]

Data Presentation: Physical Properties of Nonane Isomers

The following table summarizes the boiling points of this compound and some of its common isomers, illustrating the challenge of separation by distillation.

Isomer NameBoiling Point (°C)
n-Nonane151
2-Methyloctane143.2
3-Methyloctane144
4-Methyloctane142.4
2,2-Dimethylheptane132
2,3-Dimethylheptane140.5
2,4-Dimethylheptane132.9
2,5-Dimethylheptane135.2
2,6-Dimethylheptane135.2
3,3-Dimethylheptane136.3
3,4-Dimethylheptane140.6
4,4-Dimethylheptane135.2
3-Ethylheptane141.1
4-Ethylheptane141
2,2,3-Trimethylhexane140.3
2,2,4-Trimethylhexane132.4
2,2,5-Trimethylhexane124.1
This compound 131-133
2,3,3-Trimethylhexane142.5
2,3,4-Trimethylhexane140.8
2,4,4-Trimethylhexane132.5
3,3,4-Trimethylhexane144.5
2-Methyl-3-ethylhexane143.5
3-Methyl-3-ethylhexane140.7
2,2,3,3-Tetramethylpentane149.6
2,2,3,4-Tetramethylpentane140.9
2,2,4,4-Tetramethylpentane122.3
2,3,3,4-Tetramethylpentane147.5
3,3-Diethylpentane146.5
2,4-Dimethyl-3-ethylpentane142.5

Note: Boiling points can vary slightly based on the data source and experimental conditions.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from its isomers, resulting in a mixed fraction.

  • Probable Cause: Insufficient column efficiency (too few theoretical plates) for separating compounds with very close boiling points.

  • Solution:

    • Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing instead of Raschig rings) to increase the number of theoretical plates.

    • Increase the reflux ratio. This means returning a larger portion of the condensed vapor to the column to improve separation, although it will increase the distillation time.

    • Ensure the distillation is performed slowly and steadily to allow for proper equilibrium to be established at each theoretical plate.

    • Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.

Problem: The temperature at the distillation head is not stable.

  • Probable Cause:

    • Uneven heating of the distillation flask.

    • Fluctuations in the cooling water flow to the condenser.

    • The presence of an azeotrope-forming impurity.

  • Solution:

    • Use a heating mantle with a stirrer to ensure even boiling.

    • Maintain a constant and adequate flow of cooling water.

    • If an azeotrope is suspected, consider alternative purification methods like azeotropic distillation with a suitable entrainer or preparative gas chromatography.

Preparative Gas Chromatography (GC)

Problem: Co-elution or poor resolution of this compound and its isomers.

  • Probable Cause:

    • Inappropriate GC column (stationary phase).

    • Suboptimal temperature program.

    • Incorrect carrier gas flow rate.

  • Solution:

    • Column Selection: For nonpolar alkane isomers, a nonpolar or slightly polar stationary phase is generally recommended. A 5% phenyl-95% dimethylpolysiloxane column is a good starting point. For very challenging separations, a more polar column (e.g., WAX) or a longer column (e.g., >30 meters) can provide better resolution.[8]

    • Temperature Program: A slow temperature ramp (e.g., 1-2 °C/minute) is crucial for separating close-boiling isomers. A lower initial oven temperature can also improve the separation of more volatile components.

    • Flow Rate: Optimize the carrier gas (e.g., helium or hydrogen) flow rate to achieve the best column efficiency. The optimal flow rate depends on the column dimensions and the carrier gas used.

Problem: Low recovery of the purified this compound.

  • Probable Cause:

    • Inefficient trapping of the eluting compound.

    • Sample degradation at high injector or detector temperatures.

    • Leaks in the system.

  • Solution:

    • Trapping: Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath) to effectively condense the eluting compound. The design of the trap should maximize surface area for condensation.

    • Temperature Optimization: Lower the injector and detector temperatures to the minimum required for efficient volatilization and detection to prevent thermal degradation.

    • System Integrity: Regularly check for leaks in all connections, including the septum and column fittings.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

Objective: To enrich a mixture of nonane isomers in this compound.

Methodology: This protocol employs a vacuum-jacketed Vigreux column to provide a high number of theoretical plates and minimize heat loss, which is critical for separating close-boiling liquids.

Materials:

  • Mixture containing this compound

  • Round-bottom flask

  • Vacuum-jacketed Vigreux fractionating column (at least 30 cm)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Insulating glass wool or aluminum foil

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the crude this compound mixture and boiling chips (or a stir bar) into the round-bottom flask, filling it to no more than two-thirds of its volume.

  • Wrap the distillation head and the top of the fractionating column with glass wool or aluminum foil to minimize heat loss.

  • Begin circulating cold water through the condenser.

  • Gently heat the distillation flask using the heating mantle.

  • As the mixture begins to boil, observe the vapor rising slowly through the fractionating column. Adjust the heating rate to ensure a slow and steady ascent of the vapor.

  • Allow the system to equilibrate by adjusting the heat so that the condensation ring rises slowly up the column.

  • Collect the initial fraction (forerun), which will be enriched in the most volatile components.

  • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of the desired fraction, switch to a clean receiving flask.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

  • If the temperature begins to rise or fall significantly, change the receiving flask to collect the next fraction.

  • Analyze the collected fractions using gas chromatography (GC) to determine their composition.

Protocol 2: Preparative Gas Chromatography (GC)

Objective: To isolate high-purity this compound from a mixture of its isomers.

Methodology: This method utilizes a gas chromatograph equipped with a preparative-scale column and a collection system to separate and collect individual compounds as they elute.

Materials:

  • Mixture containing this compound

  • Preparative gas chromatograph with a suitable detector (e.g., Thermal Conductivity Detector - TCD)

  • Preparative-scale GC column (e.g., a packed column or a wide-bore capillary column with a nonpolar stationary phase)

  • Carrier gas (e.g., helium or hydrogen)

  • Collection traps (e.g., U-tubes)

  • Cooling bath (e.g., liquid nitrogen or dry ice/acetone)

  • Syringe for sample injection

Procedure:

  • Install the preparative GC column and condition it according to the manufacturer's instructions.

  • Set the GC parameters. A typical starting point for separating nonane isomers would be:

    • Injector Temperature: 200 °C

    • Carrier Gas Flow Rate: 20-50 mL/min (will vary significantly with column type)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 5 minutes.

      • Ramp: Increase by 2 °C/min to 150 °C.

      • Final hold: Hold at 150 °C for 10 minutes.

    • Detector Temperature: 220 °C

  • Perform an initial analytical run with a small injection volume to determine the retention times of the components.

  • Prepare the collection traps by cleaning and drying them thoroughly.

  • Position the first collection trap at the outlet of the detector.

  • Inject a larger volume of the sample for the preparative run. The injection volume will depend on the column capacity.

  • Monitor the chromatogram. Just before the peak corresponding to this compound begins to elute, immerse the collection trap in the cooling bath.

  • Collect the fraction corresponding to the this compound peak.

  • As the peak finishes eluting, remove the trap.

  • Replace the trap with a clean one to collect other fractions or to be ready for the next injection.

  • After collection, allow the trap to warm to room temperature and rinse the collected liquid into a vial with a small amount of a volatile solvent (e.g., pentane).

  • The solvent can then be carefully evaporated to yield the purified this compound.

  • Analyze the purity of the collected fraction using analytical GC.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Method_Selection start Crude this compound purity_check Assess Purity and Impurity Profile (GC-MS) start->purity_check isomeric_impurities Significant Isomeric Impurities? purity_check->isomeric_impurities high_boiling_impurities High-Boiling Impurities? isomeric_impurities->high_boiling_impurities No prep_gc Preparative GC isomeric_impurities->prep_gc Yes azeotropic_distillation Azeotropic Distillation isomeric_impurities->azeotropic_distillation Yes (alternative) fractional_distillation Fractional Distillation high_boiling_impurities->fractional_distillation Yes high_boiling_impurities->prep_gc No (for very high purity) final_product Pure this compound fractional_distillation->final_product prep_gc->final_product azeotropic_distillation->final_product

Caption: Decision tree for selecting a purification method for this compound.

Troubleshooting Workflow for Preparative GC Separation

Prep_GC_Troubleshooting start Poor Isomer Separation in Preparative GC check_column Is the column appropriate? (e.g., nonpolar, sufficient length) start->check_column check_temp Is the temperature program optimized for close boilers? check_column->check_temp Yes change_column Select a more suitable column (e.g., longer, different stationary phase) check_column->change_column No check_flow Is the carrier gas flow rate optimal for efficiency? check_temp->check_flow Yes optimize_temp Decrease temperature ramp rate (e.g., 1-2 °C/min) Lower initial temperature check_temp->optimize_temp No optimize_flow Determine and set the optimal flow rate check_flow->optimize_flow No solution Improved Separation check_flow->solution Yes change_column->solution optimize_temp->solution optimize_flow->solution

References

Technical Support Center: Synthesis of 2,3,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2,3,5-trimethylhexane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Method 1: Grignard Synthesis followed by Dehydration and Hydrogenation

This laboratory-scale approach involves three main stages:

  • Grignard Reaction: Formation of 2,3,5-trimethylhexan-3-ol (B7862534) from a Grignard reagent and a ketone.

  • Dehydration: Conversion of the alcohol to a mixture of trimethylhexene isomers.

  • Hydrogenation: Saturation of the carbon-carbon double bond to yield this compound.

Troubleshooting Common Issues in Grignard Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Grignard Reagent 1. Presence of moisture in glassware or solvents.2. Inactive magnesium turnings (oxide layer).3. Alkyl halide is not reactive enough.1. Thoroughly dry all glassware in an oven and use anhydrous solvents.2. Activate magnesium with a small crystal of iodine or by crushing the turnings.3. Consider using a more reactive alkyl halide (e.g., iodide instead of chloride).
Low Yield of 2,3,5-trimethylhexan-3-ol 1. Side reactions such as enolization of the ketone or Wurtz coupling.2. Grignard reagent added too quickly.1. Use a less sterically hindered Grignard reagent if possible. Add the ketone to the Grignard reagent slowly at low temperature.2. Maintain a slow, dropwise addition of the ketone to the Grignard reagent at 0°C.
Formation of Impurities 1. Incomplete reaction.2. Side reactions.1. Ensure the reaction goes to completion by allowing sufficient reaction time.2. Purify the product alcohol via distillation or column chromatography.

Troubleshooting Dehydration and Hydrogenation

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Trimethylhexene 1. Incomplete dehydration of the alcohol.2. Polymerization of the alkene product.1. Use a stronger acid catalyst or higher temperature, but monitor for side reactions.2. Distill the alkene as it is formed to remove it from the acidic conditions.
Incomplete Hydrogenation 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure or reaction time.1. Use fresh, high-quality catalyst (e.g., Palladium on carbon).2. Increase hydrogen pressure and/or reaction time. Ensure adequate mixing.
Method 2: Industrial Synthesis via Alkylation of Isobutane (B21531) with Propylene (B89431)

This industrial process typically produces a complex mixture of branched alkanes, known as alkylate, which is a high-octane gasoline blending stock. The selective synthesis of a single isomer like this compound is challenging.

Troubleshooting Common Issues in Alkylation

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Alkylate Yield 1. Suboptimal isobutane to olefin ratio.2. Incorrect reaction temperature.1. Maintain a high isobutane to olefin ratio to suppress olefin polymerization.2. Optimize the reaction temperature for the specific acid catalyst used (e.g., sulfuric acid or hydrofluoric acid).
Poor Selectivity for C9 Isomers 1. Side reactions such as polymerization and cracking.1. Ensure efficient mixing and temperature control in the reactor.2. Optimize catalyst concentration and activity.
Catalyst Deactivation/High Consumption 1. Presence of impurities in the feed.2. Water contamination.1. Purify the isobutane and propylene feedstocks to remove sulfur compounds and other poisons.2. Ensure feedstocks are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the most practical laboratory-scale synthesis method for this compound?

A1: A multi-step synthesis starting with a Grignard reaction is the most plausible approach for obtaining a relatively pure sample of this compound in a research setting. This involves reacting isobutylmagnesium bromide with 3-methyl-2-butanone (B44728) to form the precursor alcohol, 2,3,5-trimethylhexan-3-ol. This alcohol is then dehydrated to form a mixture of trimethylhexene isomers, which are subsequently hydrogenated to yield the final product.

Q2: Why is it difficult to synthesize isomerically pure this compound?

A2: Industrial methods like alkylation and propylene oligomerization inherently produce a wide range of structural isomers. The carbocation intermediates in these reactions can undergo rearrangements, leading to a complex product mixture that is difficult and costly to separate into individual isomers. Laboratory methods can offer more control but may still produce a mixture of alkene isomers during the dehydration step, which upon hydrogenation would result in the desired product along with other isomers.

Q3: What are the main side reactions to consider during the Grignard synthesis of the precursor alcohol?

A3: The primary side reactions include the Wurtz coupling of the alkyl halide with the Grignard reagent, and the enolization of the ketone by the Grignard reagent acting as a base. To minimize these, the alkyl halide should be added slowly during the Grignard formation, and the ketone should be added slowly to the Grignard reagent at a low temperature.

Q4: Which analytical techniques are best for monitoring the reaction and assessing the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is the ideal technique. It allows for the separation of the different isomers and provides their mass spectra for identification. Gas chromatography with a flame ionization detector (GC-FID) can be used for quantitative analysis of the product mixture.

Experimental Protocols

Detailed Methodology for Laboratory Synthesis of this compound

Step 1: Synthesis of 2,3,5-trimethylhexan-3-ol via Grignard Reaction

  • Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether. Add a small amount of the isobutyl bromide solution to the magnesium. Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3,5-trimethylhexan-3-ol.

  • Purification: Purify the crude alcohol by vacuum distillation.

Step 2: Dehydration of 2,3,5-trimethylhexan-3-ol

  • Setup: In a round-bottom flask, place the purified 2,3,5-trimethylhexan-3-ol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture and distill the resulting alkene (a mixture of 2,3,5-trimethylhexene isomers) as it forms.

  • Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and distill to obtain the purified alkene mixture.

Step 3: Hydrogenation of 2,3,5-trimethylhexenes

  • Setup: In a hydrogenation vessel, dissolve the trimethylhexene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate. Add a catalytic amount of 10% palladium on carbon.

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent by distillation to yield this compound. Further purification can be achieved by fractional distillation.

Data Presentation

Table 1: Hypothetical Yields for the Laboratory Synthesis of this compound

Step Product Theoretical Yield (g) Actual Yield (g) Yield (%)
1. Grignard Reaction2,3,5-trimethylhexan-3-ol14.410.875
2. Dehydration2,3,5-trimethylhexenes10.88.175
3. HydrogenationThis compound8.17.795
Overall This compound ~53

Note: These are estimated yields and can vary significantly based on experimental conditions and technique.

Table 2: Typical Isomer Distribution in Industrial C9 Alkylate Fraction

Isomer Typical Percentage in C9 Fraction (%)
Trimethylhexanes40 - 60
Dimethylheptanes30 - 50
Other Nonanes5 - 15

Note: The specific percentage of this compound within the trimethylhexane fraction is highly dependent on the specific process and catalyst used and is often not individually reported.

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start1 Isobutyl bromide + Mg in Ether grignard Isobutylmagnesium bromide start1->grignard reaction1 Reaction at 0°C grignard->reaction1 ketone 3-Methyl-2-butanone ketone->reaction1 alcohol 2,3,5-trimethylhexan-3-ol reaction1->alcohol reaction2 Acid-catalyzed heating alcohol->reaction2 alkene 2,3,5-trimethylhexene (isomer mixture) reaction2->alkene reaction3 H2, Pd/C alkene->reaction3 product This compound reaction3->product

Caption: Experimental workflow for the laboratory synthesis of this compound.

troubleshooting_grignard start Low Yield in Grignard Step? q1 Is Grignard reagent forming? start->q1 no_reagent Check for moisture. Activate Mg. q1->no_reagent No yes_reagent Low yield of alcohol q1->yes_reagent Yes q2 Side reactions likely? yes_reagent->q2 slow_addition Slow down addition of ketone. Lower reaction temperature. q2->slow_addition Yes incomplete_reaction Increase reaction time. q2->incomplete_reaction No

Caption: Troubleshooting decision tree for the Grignard reaction step.

Technical Support Center: Troubleshooting Peak Tailing for 2,3,5-Trimethylhexane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the gas chromatographic (GC) analysis of 2,3,5-Trimethylhexane.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a type of peak asymmetry where the back half of the peak is wider than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] A tailing or asymmetry factor greater than 1.5 is generally considered a significant issue that requires troubleshooting.[2] Peak tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1]

Q2: I am observing peak tailing for this compound. What are the likely causes?

A2: While this compound is a non-polar alkane and less prone to strong chemical interactions, peak tailing can still occur due to several factors within the GC system. These can be broadly categorized as issues related to the column, the inlet, or the analytical method parameters. Common causes include active sites in the GC system, column contamination, improper column installation, or incorrect method parameters.[3][4]

Q3: How can I quickly diagnose the source of the peak tailing?

A3: A good initial diagnostic step is to observe the chromatogram as a whole. If all peaks, including the solvent peak, are tailing, the problem is likely physical, such as an improper column installation or a leak.[5][6] If only the this compound peak or other specific analyte peaks are tailing, the issue is more likely chemical in nature, such as active sites in the inlet or column contamination.[6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.

Guide 1: All Peaks in the Chromatogram are Tailing

If you observe that all peaks, including the solvent peak, are exhibiting tailing, this generally points to a physical issue in the GC system affecting all compounds.

Question: What should I investigate if all my peaks are tailing?

Answer: The most common causes for universal peak tailing are related to the carrier gas flow path. You should investigate the following in order:

  • Improper Column Installation: The column may be installed too high or too low in the inlet, creating a "dead volume" where the sample can be held up before entering the column.[7] An incorrect installation can disrupt the flow path and cause turbulence.[8]

  • Poor Column Cut: A jagged or uneven cut of the capillary column at the inlet or detector end can create turbulence in the carrier gas flow, leading to peak tailing.[5][7]

  • System Leaks: Leaks at the inlet, detector, or any fittings can disrupt the pressure and flow of the carrier gas, causing peak distortion.[9]

Recommended Actions:

  • Action 1.1: Re-install the GC column, ensuring the correct insertion depth into the inlet as specified by your instrument manufacturer.

  • Action 1.2: Re-cut the column ends using proper technique to ensure a clean, square cut.

  • Action 1.3: Perform a thorough leak check of the entire GC system.

Guide 2: Only the this compound Peak is Tailing

If only the peak for this compound (or a few specific peaks) is tailing, the cause is more likely related to a specific interaction between the analyte and the GC system.

Question: What should I do if only the this compound peak shows tailing?

Answer: This type of peak tailing is often caused by active sites or contamination within the system that interact with your analyte. Consider the following potential causes and solutions:

  • Contaminated Inlet Liner: The glass liner in the injection port can accumulate non-volatile residues from previous injections, creating active sites that can interact with analytes.[10]

  • Column Contamination: The front end of the GC column can become contaminated with non-volatile sample matrix components, leading to peak tailing.[11]

  • Column Degradation: Over time and with exposure to oxygen at high temperatures, the stationary phase of the column can degrade, exposing active silanol (B1196071) groups that can cause peak tailing.[12]

  • Sub-optimal Method Parameters: An inlet temperature that is too low can cause slow vaporization of the analyte, while an oven temperature program that is not optimized can also contribute to poor peak shape.[13]

Recommended Actions:

  • Action 2.1: Replace the inlet liner and septum. This is a common and relatively simple maintenance task that can often resolve peak tailing issues.[3]

  • Action 2.2: Trim the front end of the GC column (approximately 10-20 cm) to remove any contaminated section.[11]

  • Action 2.3: Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

  • Action 2.4: Optimize your GC method parameters, such as inlet temperature and oven temperature ramp rate.

Data Presentation

The following tables provide illustrative quantitative data on how different GC parameters can affect the peak shape of a branched alkane like this compound. The asymmetry factor is a measure of peak tailing, with a value of 1 indicating a perfectly symmetrical peak and values greater than 1 indicating tailing.

Table 1: Effect of Inlet Temperature on Peak Asymmetry

Inlet Temperature (°C)Peak Asymmetry FactorObservations
2001.8Significant tailing, likely due to slow or incomplete vaporization.
2501.2Improved peak shape with more efficient vaporization.
3001.1Optimal peak shape, indicating complete and rapid vaporization.

Table 2: Effect of Carrier Gas Flow Rate on Peak Asymmetry

Flow Rate (mL/min)Peak Asymmetry FactorObservations
0.51.6Tailing observed, potentially due to increased interaction time with active sites.
1.01.1Good peak shape with optimal flow.
2.01.3Some fronting may be observed, and resolution might decrease.

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

This protocol outlines the steps for replacing the inlet liner and septum, a routine maintenance procedure to address peak tailing caused by a contaminated inlet.

Materials:

  • New, deactivated inlet liner (appropriate for your inlet and injection type)

  • New, high-quality septum

  • Lint-free gloves

  • Forceps or liner removal tool

  • Wrenches for inlet fittings

Procedure:

  • Cool Down the GC: Set the inlet and oven temperatures to ambient or a safe handling temperature (e.g., < 50°C).

  • Turn Off Carrier Gas: Turn off the carrier gas flow to the instrument.

  • Remove the Septum Nut: Unscrew and remove the septum nut from the top of the inlet.

  • Replace the Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the septum nut upon reassembly, as this can cause coring.

  • Access the Liner: Following your instrument manufacturer's instructions, remove the fittings necessary to access the inlet liner.

  • Remove the Old Liner: Carefully remove the old liner using forceps or a liner removal tool. Note its orientation.

  • Install the New Liner: Wearing lint-free gloves, insert the new, deactivated liner in the same orientation as the old one.

  • Reassemble the Inlet: Reassemble the inlet, ensuring all connections are secure.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the inlet fittings using an electronic leak detector.

  • Condition the System: Briefly heat the inlet and column to your method's operating temperatures to remove any atmospheric contaminants that may have entered the system.

Protocol 2: GC Column Trimming

This protocol describes how to trim the front end of a capillary GC column to remove contamination.

Materials:

  • Capillary column cutting tool (e.g., ceramic scoring wafer)

  • Magnifying glass or microscope

  • New ferrule and column nut (if necessary)

  • Lint-free gloves

  • Solvent (e.g., methanol (B129727) or acetone) and lint-free wipes

Procedure:

  • Cool Down the GC: Ensure the GC oven, inlet, and detector are at room temperature.

  • Turn Off Carrier Gas: Turn off the carrier gas flow.

  • Disconnect the Column: Carefully disconnect the column from the inlet.

  • Trim the Column:

    • Wearing gloves, hold the column firmly.

    • Using a ceramic scoring wafer, make a light, single score on the polyimide coating of the column about 10-20 cm from the inlet end.

    • Gently flex the column at the score to create a clean break. The cut should be perpendicular (90 degrees) to the column wall.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges or shards. If the cut is not clean, repeat the trimming process.

  • Clean the Column End: Gently wipe the end of the column with a lint-free wipe dampened with a suitable solvent to remove any debris.

  • Re-install the Column: Re-install the column in the inlet, ensuring the correct insertion depth according to your instrument's manual. Use a new ferrule and nut if the old ones are damaged.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check at the inlet fitting.

  • Update Column Length in Software: If your GC software uses the column length for calculations, update it to the new, shorter length.

  • Condition the Column: Condition the column briefly to ensure a stable baseline.

Mandatory Visualization

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for This compound CheckAllPeaks Are all peaks in the chromatogram tailing? Start->CheckAllPeaks PhysicalIssue Likely a Physical Issue in the Flow Path CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Likely a Chemical Interaction or Contamination Issue CheckAllPeaks->ChemicalIssue No CheckColumnInstall Check Column Installation Depth PhysicalIssue->CheckColumnInstall ReplaceLinerSeptum Replace Inlet Liner and Septum ChemicalIssue->ReplaceLinerSeptum CheckColumnCut Inspect Column Cut Quality CheckColumnInstall->CheckColumnCut LeakCheck Perform System Leak Check CheckColumnCut->LeakCheck ResolvePhysical Re-install, Re-cut, or Fix Leaks LeakCheck->ResolvePhysical TrimColumn Trim Front of Column (10-20 cm) ReplaceLinerSeptum->TrimColumn ConditionColumn Condition Column TrimColumn->ConditionColumn OptimizeMethod Optimize GC Method Parameters (Inlet Temp, Oven Ramp) ConditionColumn->OptimizeMethod ResolveChemical Problem Resolved OptimizeMethod->ResolveChemical

Caption: Troubleshooting workflow for peak tailing in GC.

GC_Inlet_Maintenance_Workflow Start Start: Inlet Maintenance CoolDown Cool Inlet and Oven to Ambient Temperature Start->CoolDown GasOff Turn Off Carrier Gas Flow CoolDown->GasOff RemoveSeptumNut Remove Septum Nut GasOff->RemoveSeptumNut ReplaceSeptum Replace Septum RemoveSeptumNut->ReplaceSeptum AccessLiner Access Inlet Liner ReplaceSeptum->AccessLiner RemoveOldLiner Remove Old Liner AccessLiner->RemoveOldLiner InstallNewLiner Install New Deactivated Liner RemoveOldLiner->InstallNewLiner Reassemble Reassemble Inlet InstallNewLiner->Reassemble GasOn Restore Carrier Gas Flow Reassemble->GasOn LeakCheck Perform Leak Check GasOn->LeakCheck End End: Maintenance Complete LeakCheck->End

Caption: Experimental workflow for GC inlet maintenance.

References

Technical Support Center: High-Resolution Gas Chromatography for Separating Trimethylhexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of trimethylhexane isomers using high-resolution gas chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatographic separation of trimethylhexane isomers.

Question: Why am I seeing poor resolution or co-eluting peaks for my trimethylhexane isomers?

Answer:

Poor resolution of trimethylhexane isomers is a frequent challenge due to their similar physicochemical properties and boiling points.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended to identify and resolve the problem.[2]

Initial Troubleshooting Steps:

  • Verify Column Selection: The choice of the gas chromatography (GC) column is the most critical factor for separating isomers.[3] For non-polar compounds like trimethylhexane isomers, a non-polar or mid-polarity stationary phase is generally recommended.[4]

    • Non-polar columns: These separate compounds primarily based on boiling point differences. A 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase is a good starting point.[1]

    • Polar columns: For enhanced selectivity between specific isomers, a more polar stationary phase might be necessary.[1]

  • Optimize the Temperature Program: The temperature program significantly impacts retention times and peak widths.[3]

    • A slow temperature ramp rate generally improves resolution by allowing for more interactions between the analytes and the stationary phase.[3][5] However, excessively slow ramps can lead to broad peaks.[3]

    • A fast ramp can result in sharper peaks but may cause co-elution of closely related isomers.[3]

  • Check Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium, hydrogen) is crucial for column efficiency and resolution.[3] Operating the column at the optimal linear velocity for the chosen carrier gas will maximize separation efficiency.[3]

  • Review Injection Parameters:

    • Injection Volume: Injecting too much sample can overload the column, leading to peak broadening and poor resolution.[5][6]

    • Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation.[6]

Question: My peaks are tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors, often related to active sites within the GC system or issues with the column.[7]

Potential Causes and Solutions:

  • Active Sites: Active sites in the injector liner or at the head of the column can interact with analytes, causing tailing.[7]

    • Solution: Use a fresh, deactivated liner. If the column is old or contaminated, trimming 10-20 cm from the front of the column may help.[7]

  • Poor Column Installation: An improperly cut or installed column can lead to peak distortion.[7]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct height within the inlet according to the manufacturer's instructions.[7]

  • Column Contamination: Accumulation of non-volatile residues on the column can cause tailing.[6]

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If this is ineffective, the column may need to be replaced.[6]

Question: I'm observing ghost peaks in my chromatogram. What are they and how do I get rid of them?

Answer:

Ghost peaks are unexpected peaks that appear in a chromatogram and are not part of the injected sample. They are typically caused by contamination within the GC system.

Common Sources of Ghost Peaks:

  • Septum Bleed: Over time, particles from the injector septum can be carried onto the column.

    • Solution: Use high-quality septa and replace them regularly.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as peaks.

    • Solution: Use high-purity carrier gas and install or replace gas purifiers.

  • Sample Carryover: Residuals from a previous injection can elute in a subsequent run.

    • Solution: Implement a thorough wash sequence for the syringe in the autosampler. A bake-out of the system at a high temperature can also help remove contaminants.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for separating trimethylhexane isomers?

A1: The ideal column for separating trimethylhexane isomers will depend on the specific isomers of interest. A good starting point is a long capillary column (e.g., 50-100 meters) with a non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl-substituted polysiloxane.[1][4] These columns separate analytes primarily by their boiling points. For isomers with very similar boiling points, a column with a different selectivity, such as a liquid crystalline stationary phase, may provide better resolution.[8]

Q2: How do I develop an effective temperature program for my separation?

A2: A good approach to developing a temperature program is to start with a "scouting gradient." This typically involves a low initial temperature (e.g., 40°C), a moderate ramp rate (e.g., 10°C/min), and a final temperature near the maximum operating temperature of the column.[9] Based on the results of the scouting run, you can optimize the program. To improve the resolution of early-eluting peaks, you can lower the initial temperature. To improve the separation of later-eluting peaks, a slower ramp rate can be employed.[9]

Q3: Can I use isothermal GC for separating trimethylhexane isomers?

A3: Isothermal analysis (running the entire analysis at a single temperature) is generally not suitable for complex mixtures of isomers with a range of boiling points. A temperature program is usually necessary to achieve good separation of all isomers in a reasonable timeframe while maintaining good peak shape for both early and late-eluting compounds.[9]

Q4: What detector is most suitable for the analysis of trimethylhexane isomers?

A4: A Flame Ionization Detector (FID) is a robust and widely used detector for the analysis of hydrocarbons like trimethylhexane. It offers high sensitivity and a wide linear range. A Mass Spectrometer (MS) can also be used and provides the added benefit of structural information, which can aid in the positive identification of the individual isomers.[1]

Quantitative Data

The following table summarizes available retention data for some trimethylhexane isomers on non-polar stationary phases. Note that direct comparison of retention times between different studies is challenging due to variations in columns and analytical conditions. Relative retention times and retention indices provide more transferable data.

IsomerRelative Retention Time (to n-nonane)Kovats' Retention Index (Isothermal)Normal Alkane Retention Index (Temperature Programmed)
2,2,5-Trimethylhexane1.7001[9]--
2,4,4-Trimethylhexane-807-816[10]806-812[10]
2,3,4-Trimethylhexane--849-851[11]

Data compiled from multiple sources under various conditions.[9][10][11]

Experimental Protocols

This section provides a detailed methodology for the separation of trimethylhexane isomers using high-resolution gas chromatography.

1. Sample Preparation

  • Prepare a standard mixture of the targeted trimethylhexane isomers in a volatile solvent such as n-hexane or pentane. A typical concentration is 10-100 µg/mL for each isomer.

  • For unknown samples, perform a dilution (e.g., 1:100) in the chosen solvent as a starting point.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection if any particulate matter is present.

2. Instrumentation

  • Gas Chromatograph: A high-resolution GC system equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).[1]

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane phase. A column with a length of 50-100 m, an internal diameter of 0.25 mm, and a film thickness of 0.25-0.50 µm is recommended for high resolution.

  • Carrier Gas: High-purity helium or hydrogen.

3. GC Method Parameters

The following are recommended starting conditions and may require optimization:

ParameterRecommended Setting
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 to 100:1 ratio)[1]
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (or optimal linear velocity)
Oven Temperature Program Initial Temp: 40°C, hold for 2 minRamp: 5°C/min to 150°CHold: 5 min at 150°C
Detector FID
Detector Temperature 280 °C

4. Analysis

  • Equilibrate the GC system at the initial conditions.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and identify the peaks based on the retention times of the standard isomers.

  • For quantitative analysis, construct a calibration curve for each isomer by plotting peak area against concentration from a series of calibration standards.

Visualizations

TroubleshootingWorkflow start Poor Resolution or Co-eluting Peaks col_check 1. Verify Column Selection - Appropriate stationary phase? - Sufficient length and efficiency? start->col_check temp_prog 2. Optimize Temperature Program - Is initial temperature low enough? - Is the ramp rate slow enough? col_check->temp_prog Column is appropriate flow_rate 3. Check Carrier Gas Flow Rate - Set to optimal linear velocity? temp_prog->flow_rate Program is reasonable injection 4. Review Injection Parameters - Appropriate injection volume? - Correct injector temperature? flow_rate->injection Flow rate is optimal resolution_ok Resolution Improved injection->resolution_ok Parameters optimized

Troubleshooting workflow for poor peak resolution.

ExperimentalWorkflow prep 1. Sample Preparation - Prepare standards and samples - Dilute and filter instrument 2. Instrument Setup - Install appropriate GC column - Set GC method parameters prep->instrument analysis 3. GC Analysis - Equilibrate the system - Inject samples and standards instrument->analysis data 4. Data Processing - Identify peaks by retention time - Quantify using calibration curve analysis->data result Results: Separated and Quantified Isomers data->result

Experimental workflow for GC analysis of trimethylhexane isomers.

References

Technical Support Center: 2,3,5-Trimethylhexane Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of 2,3,5-trimethylhexane. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a highly branched saturated hydrocarbon with the chemical formula C₉H₂₀. As a branched alkane, it is a colorless liquid at room temperature and is characterized by its low reactivity under standard conditions. Due to its branched structure, it has a higher octane (B31449) rating compared to its straight-chain isomer, nonane, making it a relevant compound in fuel technologies. Branched alkanes are generally more thermodynamically stable than their linear isomers.[1][2][3][4][5]

Q2: How stable is this compound under typical laboratory conditions?

Under standard laboratory conditions (ambient temperature and pressure, absence of strong oxidizers or high-energy radiation), this compound is considered chemically inert and stable. Its C-C and C-H single bonds are strong and require significant energy input to break. However, its stability can be compromised by exposure to high temperatures, UV radiation, or certain chemical reagents.

Q3: What are the expected degradation pathways for this compound?

While specific degradation data for this compound is limited, its degradation pathways can be inferred from studies on other branched alkanes. The primary degradation routes are expected to be:

  • Thermal Degradation (Pyrolysis): At elevated temperatures, this compound will undergo homolytic cleavage of its C-C bonds, leading to the formation of smaller, more reactive radical species. These radicals can then participate in a complex series of propagation and termination reactions, resulting in a mixture of smaller alkanes and alkenes.

  • Photodegradation: In the presence of UV radiation and a photosensitizer (like TiO₂), this compound can be oxidized. The process typically involves the formation of hydroxyl radicals which can abstract a hydrogen atom from the alkane, initiating a cascade of oxidative reactions that can ultimately lead to the formation of alcohols, ketones, and smaller oxygenated compounds, and eventually mineralization to CO₂ and H₂O.[6]

  • Biodegradation: Microbial degradation of highly branched alkanes is generally slower than for linear alkanes.[7] Aerobic biodegradation is typically initiated by monooxygenase enzymes that hydroxylate the alkane, forming an alcohol. This is followed by oxidation to an aldehyde and then a carboxylic acid, which can enter the beta-oxidation pathway. Anaerobic degradation is also possible but is generally a much slower process and may involve different initial activation steps, such as fumarate (B1241708) addition.[8][9][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental analysis of this compound, particularly using Gas Chromatography-Mass Spectrometry (GC-MS).

Symptom Possible Cause(s) Suggested Solution(s)
No peaks or very small peaks observed 1. Incorrect injector temperature: Temperature may be too low for efficient volatilization. 2. Leak in the system: A leak in the injector, column fittings, or gas lines can lead to sample loss.[12] 3. Column issues: The column may be improperly installed, degraded, or contaminated.[13][14] 4. Detector malfunction: The detector may not be properly tuned or may be contaminated.[15]1. Increase the injector temperature, ensuring it is appropriate for the boiling point of this compound (approx. 131-135°C) and the solvent. 2. Perform a leak check of the entire system using an electronic leak detector.[12] 3. Reinstall the column, ensuring proper ferrule attachment and insertion depth. If the problem persists, condition the column or replace it.[13][14] 4. Check the detector's operational parameters and perform any necessary maintenance or cleaning.[15]
Peak tailing 1. Active sites in the injector or column: Polar functional groups on the surfaces can interact with the analyte.[14] 2. Column contamination: Non-volatile residues from previous injections can interfere with chromatography.[14] 3. Improper column installation: Dead volume at the injector or detector connection can cause peak distortion.[14]1. Use a deactivated inlet liner and a high-quality, inert GC column. If necessary, silanize the injector liner.[14] 2. Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, trim the front end of the column or replace it.[14] 3. Reinstall the column, ensuring a clean, square cut and proper positioning in the injector and detector.[14]
Ghost peaks (peaks in a blank run) 1. Contaminated syringe: Residual sample from a previous injection. 2. Septum bleed: Pieces of the injector septum degrading at high temperatures.[14] 3. Contaminated carrier gas or gas lines: Impurities in the gas supply.[14]1. Thoroughly rinse the syringe with a clean solvent between injections. 2. Use high-quality, low-bleed septa and replace them regularly.[14] 3. Ensure the use of high-purity carrier gas and install or replace gas purifiers.[14]
Shifting retention times 1. Fluctuations in carrier gas flow rate: Inconsistent pressure or leaks.[14] 2. Changes in column temperature: Inaccurate oven temperature control. 3. Column degradation: Loss of stationary phase over time.[14]1. Check the gas supply pressure and perform a leak check. Ensure the flow controller is functioning correctly.[14] 2. Verify the accuracy of the GC oven's temperature programming. 3. Condition the column. If retention times continue to shift, the column may need to be replaced.[14]

Experimental Protocols

1. Protocol for Studying Photodegradation

This protocol outlines a general procedure for investigating the photodegradation of this compound in the presence of a photocatalyst like TiO₂.

  • Materials:

    • This compound (high purity)

    • Photocatalyst (e.g., TiO₂ P25)

    • Solvent (e.g., acetonitrile (B52724) or water, depending on the experimental goal)

    • Photoreactor equipped with a UV lamp (e.g., UVA or UVC)[16]

    • Magnetic stirrer and stir bars

    • Gas-tight syringes

    • GC-MS for analysis

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Add a known amount of the photocatalyst to the photoreactor.

    • Add the this compound solution to the reactor.

    • Seal the reactor and place it on a magnetic stirrer.

    • Take an initial sample (t=0) before turning on the UV lamp.

    • Turn on the UV lamp to initiate the photodegradation reaction.

    • Collect samples at regular time intervals using a gas-tight syringe.

    • Filter the samples to remove the photocatalyst particles before analysis.

    • Analyze the samples by GC-MS to determine the concentration of this compound and identify any degradation products.

    • Run a control experiment without the UV lamp to account for any adsorption of the compound onto the photocatalyst.

2. Protocol for Studying Thermal Degradation

This protocol describes a method for evaluating the thermal stability of this compound.

  • Materials:

    • This compound

    • Inert gas supply (e.g., nitrogen or argon)

    • High-temperature reactor or a sealed tube furnace[17]

    • Temperature controller

    • Gas-tight vials or ampoules

    • GC-MS for analysis

  • Procedure:

    • Place a known amount of this compound into a reaction vessel (e.g., a quartz tube).

    • Purge the vessel with an inert gas to remove any oxygen.

    • Seal the vessel.

    • Place the vessel in a pre-heated furnace at the desired temperature.

    • After a specific time, remove the vessel from the furnace and allow it to cool to room temperature.

    • Carefully open the vessel and collect the liquid and any gaseous products.

    • Analyze the samples by GC-MS to quantify the remaining this compound and identify decomposition products.

    • Repeat the experiment at different temperatures and for varying durations to determine the degradation kinetics.

3. Protocol for Studying Aerobic Biodegradation in a Liquid Medium

This protocol provides a framework for assessing the aerobic biodegradation of this compound by a microbial consortium.

  • Materials:

    • This compound

    • Microbial inoculum (e.g., activated sludge, soil extract, or a specific bacterial consortium)

    • Basal mineral salt medium

    • Shake flasks

    • Incubator shaker

    • Solvent for extraction (e.g., hexane (B92381) or dichloromethane)

    • GC-MS for analysis

  • Procedure:

    • Prepare a sterile basal mineral salt medium.

    • Add this compound to the medium to a final desired concentration.

    • Inoculate the medium with the microbial consortium.

    • Prepare a sterile control flask containing the medium and this compound but no inoculum to account for abiotic losses.

    • Incubate the flasks in a shaker at a controlled temperature (e.g., 25-30°C).

    • Collect samples from the experimental and control flasks at regular intervals.

    • Extract the remaining this compound from the aqueous samples using an appropriate organic solvent.

    • Analyze the extracts by GC-MS to determine the concentration of this compound.

    • The difference in concentration between the inoculated and sterile control flasks over time indicates the extent of biodegradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_degradation Degradation Conditions cluster_analysis Analysis prep Prepare this compound Sample and Controls thermal Thermal Degradation (High Temperature) prep->thermal Expose to Condition photo Photodegradation (UV + Catalyst) prep->photo Expose to Condition bio Biodegradation (Microbial Inoculum) prep->bio Expose to Condition sampling Time-course Sampling thermal->sampling photo->sampling bio->sampling extraction Sample Extraction/ Preparation sampling->extraction gcms GC-MS Analysis extraction->gcms data Data Interpretation gcms->data

Caption: General experimental workflow for studying the degradation of this compound.

degradation_pathways cluster_thermal Thermal Degradation cluster_photo Photodegradation (Oxidative) cluster_bio Aerobic Biodegradation compound This compound thermal_radicals Formation of Alkyl Radicals compound->thermal_radicals photo_intermediate Hydroxylated Intermediates (Alcohols) compound->photo_intermediate bio_intermediate Hydroxylation (Monooxygenase) compound->bio_intermediate thermal_products Smaller Alkanes and Alkenes thermal_radicals->thermal_products Propagation/ Termination photo_products Ketones, Aldehydes, Carboxylic Acids photo_intermediate->photo_products Oxidation photo_mineralization CO2 + H2O photo_products->photo_mineralization Further Oxidation bio_alcohol Alcohol Intermediate bio_intermediate->bio_alcohol bio_acid Carboxylic Acid bio_alcohol->bio_acid Oxidation bio_beta_ox β-Oxidation Pathway bio_acid->bio_beta_ox

Caption: Inferred degradation pathways for this compound.

References

Technical Support Center: Overcoming Co-elution of Alkane Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common issues in the gas chromatography (GC) analysis of alkane isomers. The separation of these compounds is a significant chromatographic challenge due to the vast number of structurally similar isomers with close boiling points.[1] This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data to help researchers, scientists, and drug development professionals resolve co-elution problems and improve separations.

Troubleshooting Guide & FAQs

Q1: What are the primary causes of alkane isomer co-elution in GC?

Co-elution, where two or more compounds exit the column at the same time, is a frequent challenge when analyzing alkane isomers due to their similar chemical and physical properties.[2] The primary causes include:

  • Inadequate Column Selectivity : The stationary phase is the most critical factor for separation.[2] For non-polar alkanes, a non-polar stationary phase is typically used, but subtle differences in isomer structures may require a different phase chemistry to achieve separation.[2][3]

  • Insufficient Column Efficiency : The column may not have enough theoretical plates to resolve compounds with very similar boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[2]

  • Sub-optimal Temperature Program : A temperature ramp that is too fast will not allow sufficient time for analytes to interact with the stationary phase, leading to poor separation.[2][4]

  • Incorrect Carrier Gas Flow Rate : Flow rates that are too high or too low can reduce separation efficiency, leading to peak broadening and co-elution.[2][5]

Q2: My chromatogram shows co-eluting peaks. What is my first course of action?

When facing co-elution, a systematic approach to optimizing your GC method is recommended. The first step is to adjust the temperature program, as it can have the most significant impact on resolution without changing the hardware.[6] If that fails, other parameters should be investigated.

Below is a logical workflow to troubleshoot co-elution issues.

G cluster_start cluster_method cluster_column cluster_advanced cluster_end start Identify Co-elution of Alkane Isomers opt_temp Optimize Temperature Program (See Protocol 1) start->opt_temp opt_flow Optimize Carrier Gas Flow Rate opt_temp->opt_flow If unresolved end_resolved Resolution Achieved (Rs > 1.5) opt_temp->end_resolved Resolved change_dims Change Column Dimensions (Increase Length / Decrease ID) opt_flow->change_dims If unresolved opt_flow->end_resolved Resolved change_phase Change Stationary Phase (See Table 1) change_dims->change_phase If unresolved change_dims->end_resolved Resolved use_gcxgc Consider Advanced Techniques (e.g., GCxGC) change_phase->use_gcxgc For highly complex mixtures change_phase->end_resolved Resolved use_gcxgc->end_resolved Resolved end_not_resolved Co-elution Persists

Caption: A troubleshooting workflow for resolving co-eluting alkane isomers.
Q3: How do I optimize the temperature program to improve separation?

Temperature programming is essential for analyzing samples with a wide range of boiling points.[7][8] A slower temperature ramp rate generally provides better resolution for closely eluting compounds.[4][9]

  • Initial Temperature : Set the initial oven temperature low enough to provide good focusing of early eluting peaks.[6] A starting point of 40-60°C is common.[7]

  • Ramp Rate : A slow ramp rate (e.g., 1-5 °C/minute) allows more time for isomers to interact with the stationary phase, improving separation.[9] The optimal ramp rate is often around 10 °C per column void time.[6]

  • Isothermal Hold : If a specific pair of isomers is co-eluting, you can introduce an isothermal hold (a period with no temperature change) about 20-30°C below their elution temperature to improve their specific separation.[10]

Q4: Which GC column stationary phase is best for resolving branched alkanes?

The choice of stationary phase is the most important decision for achieving selectivity.[3][11] For alkane isomers, which are non-polar, a non-polar stationary phase is the industry standard, as elution is primarily based on boiling point.[1]

  • Standard Non-Polar Phases : Columns with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5, HP-5ms) are robust, versatile, and a common first choice for hydrocarbon analysis.[1][9]

  • High-Temperature Stability : For high molecular weight alkanes that require high elution temperatures, select a column with enhanced thermal stability to minimize column bleed.[1]

  • Liquid Crystalline Phases : For particularly difficult separations of positional or geometric isomers, specialized stationary phases like liquid crystalline phases can offer superior selectivity.[12]

Q5: How do column dimensions (length, internal diameter) affect resolution?

If optimizing the temperature program and flow rate is insufficient, changing the physical dimensions of the column is the next step.[2]

  • Column Length : Doubling the column length increases the total number of theoretical plates, which can improve resolution by about 40% (a factor of √2).[2] Longer columns provide more opportunity for interaction with the stationary phase but also lead to longer analysis times.[4][13]

  • Internal Diameter (ID) : Reducing the column's internal diameter (e.g., from 0.25 mm to 0.18 mm) significantly increases its efficiency and can enhance resolution without a major increase in analysis time.[2] 0.25 mm ID columns are often considered a good balance between efficiency and sample capacity.[3]

Q6: When should I consider using comprehensive two-dimensional GC (GCxGC)?

For highly complex samples containing hundreds or thousands of components, such as crude oil or detailed hydrocarbon analysis, conventional one-dimensional GC may be inadequate.[2][14] GCxGC is a powerful technique that uses two columns with different stationary phases (e.g., non-polar followed by polar) connected by a modulator.[15][16] This provides a much higher peak capacity and resolving power, allowing for the separation of different classes of compounds (e.g., linear alkanes from branched alkanes) and resolving co-elutions that are impossible to fix in 1D-GC.[2][14][17]

Data Presentation

The following table summarizes the impact of adjusting key GC parameters on the separation of alkane isomers.

Table 1: Effect of GC Parameter Adjustments on Alkane Isomer Separation

Parameter Change Effect on Retention Time Effect on Resolution Best Use Case
Decrease Temp. Ramp Rate Increases Increases Resolving closely eluting adjacent isomers.[2]
Increase Column Length Increases Increases (by ~√2 for 2x length)[2] When baseline separation is not achievable by method optimization alone.[2]
Decrease Column ID Decreases Increases To improve efficiency without a significant increase in analysis time.[2]

| Optimize Carrier Gas Flow Rate | Varies | Maximizes at optimal velocity | A fundamental step to ensure maximum column efficiency.[2] |

Experimental Protocols

Protocol 1: Systematic Optimization of GC Oven Temperature Program

This protocol provides a methodical approach to developing a temperature program for resolving co-eluting alkane isomers.

  • Initial Scouting Run :

    • Set a low initial temperature (e.g., 40 °C) with a short hold (1-2 min).[6]

    • Use a moderate, linear ramp rate (e.g., 10 °C/min) up to the column's maximum operating temperature.[6]

    • Include a final hold time (e.g., 5-10 min) to ensure all high-boiling point compounds have eluted.[6]

  • Analyze the Chromatogram :

    • Identify the temperature range where the co-elution of interest occurs.

    • Assess the overall separation. If all peaks elute very early, the initial temperature may be too high. If run time is excessive, the ramp rate may be too slow.

  • Refine the Program :

    • Lower the Ramp Rate : If isomers are closely eluting, decrease the ramp rate specifically in the temperature window where they elute. For example, use a multi-step ramp: a fast ramp to 30°C below the elution zone, a slow ramp (1-3 °C/min) through the zone, and then a faster ramp to finish the run.[9]

    • Adjust Initial Temperature : To improve the separation of very volatile isomers, lower the initial oven temperature.[6]

    • Add an Isothermal Hold : For a particularly stubborn co-elution, introduce an isothermal hold just before the elution temperature of the critical pair to provide additional separation time.[10]

  • Verify and Finalize :

    • Run the optimized method with a known standard to confirm that resolution is acceptable (Resolution, Rs > 1.5).

    • Document the final temperature program.

Protocol 2: GC-FID Method for C20-C40 Alkanes

This protocol provides a starting point for the analysis of high-boiling point hydrocarbons.[2]

  • Sample Preparation :

    • Accurately weigh 10-20 mg of the alkane sample into a 10 mL volumetric flask.

    • Dissolve the sample in a high-purity, high-boiling point solvent such as toluene (B28343) or cyclohexane.

    • If analyzing waxes, gently heat the mixture to ~80°C to ensure complete dissolution.[2]

  • GC Instrumentation and Conditions :

    • System : Gas Chromatograph with a Flame Ionization Detector (FID).[2]

    • Column : A high-temperature, non-polar column (e.g., DB-5ht, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas : Helium or Hydrogen at an optimized flow rate (e.g., ~1.5 mL/min for a 0.25 mm ID column).[9]

    • Inlet : Split/Splitless injector at 350°C. Use a high split ratio (e.g., 50:1) to avoid column overload.

    • Oven Program :

      • Initial Temperature: 120°C, hold for 2 minutes.

      • Ramp: 5 °C/min to 380°C.

      • Final Hold: Hold at 380°C for 10 minutes.

    • Detector : FID at 380°C.

  • Injection :

    • Inject 1 µL of the prepared sample.

    • Run a solvent blank before and after the sample sequence to check for contamination or carryover.[7]

Visualization of GC Parameter Relationships

The interplay between different GC parameters determines the final resolution of a separation. The diagram below illustrates these key relationships.

G Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention (k) Retention->Resolution StationaryPhase Stationary Phase StationaryPhase->Selectivity Primary Effect StationaryPhase->Retention ColumnDims Column Dimensions (L, ID, df) ColumnDims->Efficiency Primary Effect Temperature Temperature Program Temperature->Selectivity Temperature->Retention Primary Effect FlowRate Carrier Gas Flow Rate FlowRate->Efficiency

Caption: Key GC parameters and their influence on chromatographic resolution.

References

Improving the resolution of branched-chain alkanes on a non-polar column

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Resolution of Branched-Chain Alkanes on a Non-Polar Column

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve optimal resolution for branched-chain alkanes on non-polar columns.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate branched-chain alkanes on a non-polar column?

Branched-chain alkanes are isomers with very similar physicochemical properties and boiling points, making their separation difficult.[1] Non-polar columns separate compounds primarily by their boiling points.[2] Since the boiling point differences between branched isomers can be minimal, achieving baseline resolution requires careful optimization of the gas chromatography (GC) method.

Q2: What is the most important initial step to improve separation?

The selection of the GC column, including its stationary phase and dimensions, is the most critical first step that dictates the success of the separation.[2] For alkane analysis, a non-polar stationary phase is the industry standard.[2][3] Optimizing the column dimensions (length, internal diameter, and film thickness) for your specific application is paramount to achieving the desired resolution.[4]

Q3: How does temperature programming help resolve branched-chain alkanes?

Temperature programming is essential for analyzing samples with a wide range of boiling points.[5] By gradually increasing the column oven temperature, less volatile compounds can elute faster, improving peak shapes and reducing analysis time.[6] A slow temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly enhance the separation of closely eluting isomers.[3][7]

Q4: What is the general effect of the carrier gas flow rate on resolution?

The carrier gas flow rate significantly impacts column efficiency.[1] An optimal flow rate minimizes band broadening, leading to sharper peaks and better resolution.[1] Flow rates that are too high or too low will decrease efficiency and lead to poorer separation.[5] Each column and carrier gas combination has an optimum flow rate that provides the highest efficiency.[8]

Troubleshooting Guide: Resolving Specific Issues

Problem: Poor resolution or co-eluting peaks.

Q: My alkane peaks are sharp but overlapping. What should I do first? This indicates a selectivity issue, which is primarily influenced by the stationary phase chemistry and temperature.[9]

  • Verify Stationary Phase: Confirm you are using an appropriate non-polar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane phase.[3]

  • Optimize Temperature Program: A temperature ramp rate that is too fast is a common cause of co-elution.[5] Decrease the ramp rate (e.g., to 5°C/min or lower) to increase the interaction time of the analytes with the stationary phase.[3]

Q: My peaks are broad, leading to poor resolution. What are the likely causes? Broad peaks often indicate a loss of column efficiency or issues with the injection technique.[1]

  • Check Carrier Gas Flow Rate: An incorrect flow rate is a primary cause of band broadening.[1] Verify that the flow rate is set to the optimal linear velocity for your carrier gas (Helium or Hydrogen) and column dimensions.

  • Assess Column Health: Column contamination or degradation can lead to peak broadening.[10] Trimming the first 10-20 cm from the inlet side of the column can often resolve this issue.[3]

  • Review Injection Parameters: A slow or improper injection can introduce band broadening. Ensure a rapid and clean injection. For splitless injections, optimize the splitless time.[1]

Problem: Peak Tailing

Q: What is causing my alkane peaks to tail? Peak tailing can be caused by several factors, including active sites in the system or column overload.[3][11]

  • Active Sites: Active sites, such as exposed silanol (B1196071) groups in the injector liner or on the column, can interact with analytes. Ensure you are using a deactivated liner.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[11] Try reducing the sample concentration or using a higher split ratio for your injection.[3]

  • Contamination: Non-volatile residues in the sample can accumulate at the head of the column. Trimming the column inlet is an effective solution.[10]

Optimization of GC Parameters

Summarized below are the general effects of adjusting key GC parameters to improve the resolution of branched-chain alkanes.

ParameterChangeEffect on Retention TimeEffect on ResolutionPrimary Use Case
Oven Temperature
Initial TemperatureDecreaseIncreasesIncreasesImproving separation of early eluting, volatile compounds.
Ramp RateDecreaseIncreasesIncreasesResolving closely eluting adjacent or isomeric alkanes.[5]
Column Dimensions
LengthIncreaseIncreasesIncreases (by ~√2 for 2x length)[5]When baseline separation is not achievable by other method optimizations.[12]
Internal Diameter (ID)DecreaseDecreasesIncreasesTo significantly enhance efficiency and resolution without a major increase in analysis time.[3][5]
Film ThicknessDecreaseDecreasesIncreases (for high k' analytes)[5]Analysis of very high-boiling point compounds (>C40).[5]
Carrier Gas
Flow RateOptimizeDecreases as flow increasesOptimal at a specific velocityMinimizing peak broadening and maximizing efficiency.[1]

Experimental Protocols

Protocol 1: Detailed Hydrocarbon Analysis (DHA) for C10-C20 Range

This protocol is a representative method for achieving high-resolution separation of complex hydrocarbon mixtures.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the alkane sample into a 10 mL volumetric flask.

  • Dissolve the sample in a high-purity, non-polar solvent such as hexane (B92381) or toluene.[3][5]

  • For high molecular weight waxes, gentle heating (e.g., to 80°C) may be required to ensure complete dissolution.[5]

2. GC System and Conditions:

  • System: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: Petrocol DH, 100 m x 0.25 mm I.D., 0.5 µm film thickness (or similar high-resolution non-polar column).[2]

  • Injector: Split/Splitless operated at 250°C. Use a deactivated glass wool liner.[3][5]

  • Injection: 1 µL of the sample using a split injection with a ratio of 100:1.[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[3]

  • Detector (FID): Temperature set to 300°C.[3]

3. Oven Temperature Program:

  • Initial Temperature: 40°C, hold for 2 minutes.[3]

  • Ramp: Increase temperature at 5-10°C/min to 200°C. A slower ramp rate of 5°C/min is recommended for improved isomer resolution.[3]

  • Final Hold: Hold at 200°C for 5 minutes.[3]

4. Data Analysis:

  • Identify n-alkanes by comparing their retention times to a standard alkane mixture.

  • Calculate the resolution (Rs) between critical isomer pairs. A value greater than 1.5 indicates baseline separation.[5]

Visualization Workflows

The following diagrams illustrate logical workflows for method development and troubleshooting.

GC_Column_Selection_Workflow cluster_criteria Column Selection Criteria A Define Analytical Requirements (Target Analytes, Sample Type) B Select Stationary Phase (Non-Polar for Alkanes) A->B C Determine Column Dimensions (Length, ID, Film Thickness) B->C D Optimize GC Parameters (Temperature Program, Flow Rate) C->D C1 Complex Mixture? → Longer Column (e.g., >60m) C->C1 C2 High Efficiency Needed? → Smaller ID (e.g., 0.18-0.25mm) C->C2 C3 High Boilers? → Thinner Film (e.g., 0.25µm) C->C3 E Validate Method (Resolution, Repeatability) D->E

Caption: Logical workflow for selecting a GC column for branched-chain alkane analysis.[2]

Troubleshooting_Resolution_Workflow start Poor Resolution or Co-eluting Peaks q1 Are peaks broad or sharp? start->q1 broad_path Broad Peaks (Efficiency Issue) q1->broad_path Broad sharp_path Sharp, Overlapping Peaks (Selectivity Issue) q1->sharp_path Sharp a1 Check Carrier Gas Flow Rate (Optimize for column ID) broad_path->a1 a2 Check for Contamination (Trim column inlet) a1->a2 b1 Decrease Temp. Ramp Rate (e.g., <5°C/min) sharp_path->b1 b2 Consider Longer Column or Smaller ID b1->b2

Caption: Troubleshooting workflow for diagnosing and resolving poor peak resolution.

References

Technical Support Center: Minimizing Fragmentation in Mass Spectrometry of 2,3,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2,3,5-trimethylhexane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow, with a specific focus on minimizing molecular fragmentation.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the mass spectrometry of this compound in a question-and-answer format.

Q1: Why is the molecular ion (M+) peak for this compound weak or absent in my electron ionization (EI) mass spectrum?

A1: Branched alkanes like this compound are highly susceptible to fragmentation under hard ionization techniques like Electron Ionization (EI).[1][2][3] The energy imparted by the 70 eV electron beam in standard EI is sufficient to cause extensive cleavage of the C-C bonds.[1] Fragmentation is particularly favored at the branching points because it leads to the formation of more stable secondary and tertiary carbocations.[2][3] This high degree of fragmentation results in a low abundance or complete absence of the molecular ion peak, making molecular weight determination challenging.[1][2]

Q2: How can I obtain a clear molecular ion peak for this compound?

A2: To enhance the molecular ion peak, it is recommended to use "soft" ionization techniques. These methods impart less energy to the analyte molecule, thus reducing fragmentation.[4] The two most suitable soft ionization techniques for a volatile, non-polar compound like this compound are:

  • Chemical Ionization (CI): In CI, a reagent gas (e.g., methane (B114726) or isobutane) is ionized, and these reagent gas ions then react with the analyte molecules through less energetic processes like proton transfer.[2] This results in the formation of a protonated molecule ([M+H]⁺), which is more stable and less prone to fragmentation than the radical cation (M•⁺) formed in EI.[4]

  • Field Ionization (FI): FI is an even gentler ionization technique that involves passing the analyte molecules through a very strong electric field.[5][6] This high field is sufficient to remove an electron from the molecule with minimal energy transfer, leading to a prominent molecular ion peak with very little to no fragmentation.[5][6]

Q3: My chromatogram shows co-eluting peaks. How can I be sure I am analyzing this compound and not another C9H20 isomer?

A3: Differentiating between isomers that co-elute can be challenging as they may produce similar mass spectra, especially with extensive fragmentation in EI. Combining chromatographic and soft ionization techniques is your best strategy. First, optimize your gas chromatography (GC) method by adjusting the temperature program, using a longer column, or a column with a different stationary phase to improve separation. If isomers still co-elute, the distinct fragmentation patterns (or lack thereof) in soft ionization spectra can aid in identification. Even with soft ionization, subtle differences in the relative abundances of the few fragment ions produced can sometimes be used to distinguish between isomers.

Q4: What are the expected major fragments for this compound in an EI mass spectrum?

A4: The EI mass spectrum of this compound is characterized by extensive fragmentation. Based on the principles of carbocation stability, cleavage is expected to occur at the branched positions. The major fragments observed in the NIST EI mass spectrum for this compound are summarized in the data table below.

Data Presentation: Comparison of Ionization Techniques

The following table summarizes the expected relative abundances of key ions for this compound under different ionization techniques. The EI data is sourced from the NIST Mass Spectrometry Data Center, while the CI and FI data are predicted based on the established principles of these soft ionization methods for branched alkanes.

m/zIonProposed StructureRelative Abundance (EI)Predicted Relative Abundance (CI with Methane)Predicted Relative Abundance (FI)
129[M+H]⁺C₉H₂₁⁺Not ObservedHighNot Observed
128[M]⁺C₉H₂₀⁺Very LowLowVery High (Base Peak)
113[M-CH₃]⁺C₈H₁₇⁺ModerateLowVery Low
85[M-C₃H₇]⁺C₆H₁₃⁺HighVery LowVery Low
71[M-C₄H₉]⁺C₅H₁₁⁺HighVery LowVery Low
57[M-C₅H₁₁]⁺C₄H₉⁺HighVery LowVery Low
43[C₃H₇]⁺C₃H₇⁺Very High (Base Peak)Very LowVery Low

Data for EI is derived from the NIST Chemistry WebBook.[4][7] CI and FI data are illustrative predictions based on the principles of soft ionization.

Experimental Protocols

Protocol 1: Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CI-MS)

This protocol outlines the general procedure for analyzing this compound using GC-CI-MS with methane as the reagent gas.

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane). A concentration range of 1-10 µg/mL is a good starting point.
  • Transfer the solution to a standard 2 mL autosampler vial.

2. GC-MS System Configuration:

  • GC Column: Use a non-polar capillary column suitable for volatile hydrocarbon analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Use high-purity helium at a constant flow rate of 1.0-1.5 mL/min.
  • Injection: Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.
  • Inlet Temperature: Set the injector temperature to 250°C.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp: Increase to 200°C at a rate of 10°C/min.
  • Final hold: Hold at 200°C for 5 minutes.
  • MS Interface Temperature: Set the GC-MS transfer line temperature to 280°C.

3. Mass Spectrometer CI Method:

  • Ion Source: Configure the mass spectrometer with the Chemical Ionization (CI) source.
  • Reagent Gas: Introduce methane as the CI reagent gas. The pressure of the reagent gas in the ion source is a critical parameter and should be optimized according to the instrument manufacturer's guidelines (typically around 1 Torr).
  • Ion Source Temperature: Set the ion source temperature to 200-250°C.
  • Mass Range: Scan a mass range of m/z 50-200.
  • Data Acquisition: Acquire data in full scan mode to observe the protonated molecule and any minor fragments.

Protocol 2: Direct Insertion Probe-Field Ionization Mass Spectrometry (DIP-FI-MS)

This protocol provides a general method for analyzing a liquid sample of this compound using a direct insertion probe with Field Ionization.

1. Sample Preparation:

  • Using a microliter syringe, apply a small amount (0.1-0.5 µL) of neat this compound directly onto the FI emitter wire of the direct insertion probe.

2. Mass Spectrometer FI Method:

  • Ion Source: Configure the mass spectrometer with the Field Ionization (FI) source.
  • Probe Insertion: Insert the direct insertion probe into the mass spectrometer vacuum lock. Follow the instrument's procedure for probe insertion to avoid breaking the vacuum.
  • Emitter Heating: Once the probe is in position, gradually increase the current to the emitter wire to gently desorb the sample. The optimal emitter current will need to be determined empirically to achieve a stable ion signal without thermal decomposition.
  • Ion Source Temperature: The ion source is typically kept at a moderate temperature (e.g., 150-200°C) to prevent condensation of the sample.
  • Mass Range: Scan a mass range of m/z 50-200.
  • Data Acquisition: Acquire data as the sample is desorbed from the emitter.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Fragmentation Start Start: Mass Spectrum of This compound Acquired Problem Problem: Weak or Absent Molecular Ion (M+) Peak? Start->Problem EI_Check Is the ionization method Electron Ionization (EI)? Problem->EI_Check Yes Other_Issue Investigate other issues: - Sample Concentration - Instrument Calibration - Contamination Problem->Other_Issue No Soft_Ionization Solution: Switch to a Soft Ionization Technique EI_Check->Soft_Ionization Yes CI Chemical Ionization (CI) - Use Methane or Isobutane - Expect [M+H]+ Soft_Ionization->CI FI Field Ionization (FI) - Very Gentle - Expect Strong M+ Soft_Ionization->FI Success Result: Clear Molecular Ion Peak Observed CI->Success FI->Success

Caption: A flowchart illustrating the decision-making process for troubleshooting a weak or absent molecular ion peak in the mass spectrum of this compound.

References

Addressing matrix effects in the analysis of 2,3,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2,3,5-Trimethylhexane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In the analysis of this compound, matrix effects refer to the alteration of the analytical signal (either enhancement or suppression) caused by other components present in the sample matrix.[1] The matrix is everything in the sample except for the analyte of interest (this compound). These effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1]

Q2: What causes matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) analysis?

A2: In GC-MS, the most common matrix effect is signal enhancement.[1][2] This occurs when non-volatile components from the sample matrix accumulate in the GC inlet, masking active sites where the analyte might otherwise adsorb or degrade.[1][2] This leads to a larger amount of this compound reaching the detector, resulting in a higher signal. Signal suppression, though less common in GC-MS, can also occur due to competition for ionization in the MS source.[1]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: To diagnose matrix effects, you can compare the analytical response of this compound in a pure solvent standard with its response in a matrix-matched standard.[1] A significant difference in signal intensity between the two indicates the presence of matrix effects.[1] Another approach is the post-column infusion method, which can qualitatively assess regions of ionization suppression or enhancement in a chromatogram.[3]

Q4: What are the common strategies to mitigate matrix effects?

A4: Common strategies to reduce or eliminate matrix effects include:

  • Sample Preparation: Techniques like dilution, protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can remove interfering matrix components.[4][5][6]

  • Calibration Strategies: Employing matrix-matched calibration curves, the standard addition method, or using internal standards (especially stable isotope-labeled standards) can effectively compensate for matrix effects.[2][4][7][8][9][10]

  • Instrumental Optimization: Adjusting chromatographic conditions to better separate this compound from matrix components can also reduce interference.[4]

Troubleshooting Guide

Issue 1: Inaccurate quantification of this compound.

This issue can manifest as either unexpectedly high (enhancement) or low (suppression) concentrations.

  • Troubleshooting Steps:

    • Confirm Matrix Effect: Prepare and analyze a pure solvent standard of this compound and a matrix-matched standard at the same concentration. A significant difference in the peak area confirms a matrix effect.

    • Evaluate Sample Preparation: Review your current sample preparation protocol. If it's minimal, consider implementing a cleanup step like SPE or LLE to remove interfering components.[4][5] For biological samples, dilution can be a simple and effective way to reduce matrix effects, especially for volatile compounds.[11][12]

    • Implement Robust Calibration: If a blank matrix is available, switch to matrix-matched calibration.[4][7] If the matrix is variable or a blank is unavailable, the method of standard additions is a powerful tool to overcome proportional matrix effects.[8][9][13][14]

    • Use an Internal Standard: Incorporate a suitable internal standard, ideally a stable isotope-labeled version of this compound (e.g., d-labeled this compound). This is one of the most effective ways to correct for both sample preparation losses and matrix-induced signal variations.[4][15][16][17]

Issue 2: Poor reproducibility of this compound measurements.

Inconsistent results across replicate injections or different samples can be a symptom of variable matrix effects.

  • Troubleshooting Steps:

    • Check for System Contamination: Matrix components can accumulate in the GC inlet and column, leading to variable performance.[1] Regularly inspect and clean the GC inlet liner and replace the septum.[18]

    • Standardize Sample Preparation: Ensure that the sample preparation procedure is highly consistent across all samples. Minor variations in extraction efficiency or cleanup can lead to different levels of matrix components and thus, variable matrix effects.

    • Employ Stable Isotope Dilution: The use of a stable isotope-labeled internal standard is highly recommended to improve reproducibility, as it co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.[15][16][17]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

  • Prepare a Solvent Calibration Curve: Prepare a series of calibration standards of this compound in a pure solvent (e.g., hexane (B92381) or methanol) at different concentrations.

  • Prepare Matrix-Matched Calibration Standards: Obtain a blank matrix sample that is free of this compound. Fortify aliquots of this blank matrix with the same concentrations of this compound as the solvent standards. Process these standards through your entire sample preparation procedure.

  • Analysis: Analyze both sets of standards using your established analytical method (e.g., GC-MS).

  • Data Evaluation: Plot the calibration curves for both the solvent and matrix-matched standards. Calculate the slopes of the two curves. The matrix effect (ME) can be quantified using the following formula:

    • ME (%) = (Slopematrix-matched / Slopesolvent - 1) x 100

    • A value close to 0% indicates a negligible matrix effect. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Protocol 2: Method of Standard Additions

This protocol is useful when a blank matrix is not available.

  • Sample Preparation: Take several identical aliquots of your unknown sample.

  • Spiking: Leave one aliquot unspiked. To the other aliquots, add increasing known amounts of a this compound standard solution.[8]

  • Volume Equalization: Adjust all aliquots to the same final volume.

  • Analysis: Analyze all prepared samples using your analytical method.

  • Data Analysis: Plot the measured signal (e.g., peak area) against the concentration of the added standard. Extrapolate the linear regression line to the x-axis (where the signal is zero). The absolute value of the x-intercept represents the concentration of this compound in the original unknown sample.[9]

Quantitative Data Summary

Table 1: Hypothetical Matrix Effect Evaluation for this compound in Human Plasma

Concentration (ng/mL)Peak Area (Solvent)Peak Area (Matrix-Matched)
115,23421,897
576,170109,485
10151,980220,110
25380,550548,990
50759,8001,102,500
Slope 15,190 21,980
0.9998 0.9999
Matrix Effect (%) \multicolumn{2}{c}{+44.7% (Signal Enhancement) }

Visualizations

Troubleshooting_Workflow Troubleshooting Matrix Effects for this compound Analysis start Inaccurate or Irreproducible Results confirm_me Confirm Matrix Effect? (Compare Solvent vs. Matrix-Matched Standard) start->confirm_me me_present Matrix Effect Present confirm_me->me_present Yes no_me No Significant Matrix Effect confirm_me->no_me No strategy Select Mitigation Strategy me_present->strategy check_other Investigate Other Issues: - Instrument Performance - Standard Stability - Sample Integrity no_me->check_other cleanup Improve Sample Cleanup (SPE, LLE, Dilution) strategy->cleanup calibration Change Calibration Method strategy->calibration is Use Internal Standard strategy->is re_evaluate Re-evaluate and Validate Method cleanup->re_evaluate mm_cal Matrix-Matched Calibration (if blank matrix is available) calibration->mm_cal std_add Standard Addition (if blank is unavailable or matrix is variable) calibration->std_add sida Stable Isotope Dilution (Recommended for high accuracy) is->sida mm_cal->re_evaluate std_add->re_evaluate sida->re_evaluate

A logical workflow for troubleshooting matrix effects.

Standard_Addition_Method Workflow for the Method of Standard Additions cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample Unknown Sample aliquot Prepare Multiple Identical Aliquots sample->aliquot spike Spike Aliquots with Increasing, Known Concentrations of Analyte aliquot->spike unspiked Leave One Aliquot Unspiked aliquot->unspiked volume Adjust All to Same Final Volume spike->volume unspiked->volume analyze Analyze All Samples (e.g., by GC-MS) volume->analyze plot Plot Signal vs. Added Concentration analyze->plot extrapolate Extrapolate Linear Regression to X-axis (y=0) plot->extrapolate result Concentration = |-X-intercept| extrapolate->result

Experimental workflow for the standard addition method.

References

Technical Support Center: Forced Degradation Studies for Formulations Containing 2,3,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on pharmaceutical formulations containing the volatile excipient, 2,3,5-trimethylhexane.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they critical for formulations containing excipients like this compound?

A1: Forced degradation, or stress testing, is the process of intentionally degrading a drug substance or drug product under conditions more severe than accelerated stability testing.[1][2][3] These studies are a regulatory requirement and a critical part of the drug development process.[1] For formulations containing this compound, a volatile and non-polar excipient, these studies serve several key purposes:

  • Pathway Elucidation: They help identify potential degradation products and establish degradation pathways for both the active pharmaceutical ingredient (API) and the excipients.[1][2]

  • Method Development: The results are crucial for developing and validating stability-indicating analytical methods that can separate the drug from its degradation products and any interfering excipients.[1][4]

  • Formulation and Packaging Development: Understanding how the formulation behaves under stress helps in selecting stable formulations and appropriate packaging to protect the product.[1][2]

  • Intrinsic Stability: These studies reveal the intrinsic stability of the drug molecule and its susceptibility to degradation mechanisms like hydrolysis, oxidation, thermolysis, or photolysis.[1]

Q2: What are the main challenges when performing forced degradation on a volatile, non-chromophoric compound like this compound?

A2: Performing forced degradation studies on formulations containing this compound presents unique challenges due to its physicochemical properties:

  • Volatility: Being a volatile organic compound, this compound can be easily lost during sample preparation, handling, and the application of stress conditions (especially thermal stress).[5] This can lead to inaccurate quantification and poor mass balance.

  • Lack of Chromophore: this compound is an aliphatic hydrocarbon and does not possess a UV-absorbing chromophore.[5] This makes it undetectable by the most common analytical technique used in stability studies, HPLC-UV.

  • Sample Matrix Complexity: In a formulation, interactions between the API, this compound, and other excipients can lead to complex degradation profiles that are challenging to analyze.

  • Potential for Adduct Formation: Degradation products might form adducts, which can complicate identification and quantification.[5]

Q3: What are the recommended stress conditions for a forced degradation study involving this compound?

A3: Stress conditions should be stringent enough to cause degradation, typically aiming for 5-20% degradation of the API, without completely destroying the molecule.[4][6][7] For a formulation containing a volatile component, careful control of conditions is paramount.

Stress Condition Typical Reagents and Conditions Considerations for this compound
Acid Hydrolysis 0.1 M to 1 M HCl, heated at 50-60°C.[7]Use sealed vials to prevent the loss of this compound and its potential volatile degradants.
Base Hydrolysis 0.1 M to 1 M NaOH, at room temperature or heated at 50-60°C.[7]Use sealed vials. Be aware that base can catalyze volatilization of some compounds.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature.Conduct in sealed, light-protected containers. The reaction can be exothermic; monitor temperature.
Thermal Degradation Dry heat (e.g., 60-80°C) or high humidity (e.g., 75% RH).[8]This is the most challenging condition. Use tightly sealed containers. A parallel study on the excipient alone can help differentiate its degradation from API degradation.
Photodegradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]Conduct studies on the formulation in its transparent primary packaging and, if applicable, the drug substance itself. Use a control sample protected from light.

Q4: How should I prepare samples to minimize the loss of this compound during experiments?

A4: To ensure accurate results, minimizing the loss of volatile components is critical.

  • Use Sealed Containers: All experiments, including sample preparation, stress exposure, and storage, should be conducted in tightly sealed containers, such as crimp-sealed headspace vials.

  • Controlled Temperature: Prepare samples at controlled room temperature or below to reduce vapor pressure and minimize evaporative losses.

  • Minimize Headspace: When preparing solutions, minimize the headspace in the vial to reduce the amount of volatile compound that can partition into the gas phase.

  • Direct Dilution: If possible, perform dilutions directly in the sealed analytical vial to avoid transfer steps where losses can occur.

  • Solvent Choice: Dissolve the formulation in a high-boiling point solvent in which this compound is soluble to reduce its partial pressure.

Q5: What analytical techniques are suitable for monitoring the degradation of this compound and its potential degradants?

A5: Due to the volatile and non-chromophoric nature of this compound, specialized analytical techniques are required.

Analytical Technique Principle and Application Advantages Disadvantages
Gas Chromatography - Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. MS provides identification based on mass-to-charge ratio and fragmentation patterns.[9][10]High sensitivity and selectivity for volatile compounds. Provides structural information for identification of unknown degradants.Requires derivatization for non-volatile APIs. Can be complex to develop and validate.
Headspace GC-MS An automated technique where the vapor phase above the sample in a sealed vial is injected into the GC-MS system.Ideal for quantifying volatile compounds in solid or liquid matrices without extensive sample extraction.[11] Minimizes contamination of the GC system.Method development can be sensitive to matrix effects and equilibration time/temperature.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) These are universal detectors that can detect any non-volatile analyte after the mobile phase has been evaporated.Can be used for non-chromophoric compounds if they are non-volatile.Not suitable for volatile compounds like this compound. Can be used for non-volatile degradants or the API.

Troubleshooting Guide

Problem: I am observing a significant loss of this compound in my unstressed control sample.

  • Possible Cause: Evaporative loss during sample preparation or storage.

  • Solution:

    • Review Sample Handling: Ensure all steps are performed using tightly sealed vials (e.g., crimp-top headspace vials).

    • Optimize Storage: Store all samples, including controls, at a reduced temperature (e.g., 4°C) in sealed containers until analysis.

    • Check Seal Integrity: Verify that the septa and caps (B75204) used provide an adequate seal and are not reactive with the sample matrix.

Problem: My mass balance is poor. What are the potential causes and how can I improve it?

  • Possible Causes:

    • Loss of volatile degradants or the parent compound.

    • Formation of non-volatile or polymeric degradants that are not detected by the analytical method (e.g., GC-MS).

    • Formation of degradants that are not eluted from the GC column.

    • Incomplete extraction from the sample matrix.

  • Solution:

    • Use Headspace GC-MS: This technique is best suited for ensuring all volatile components are accounted for.

    • Employ a Secondary Technique: Use a complementary technique like HPLC-CAD/ELSD to analyze for non-volatile degradants.

    • Check Extraction Efficiency: If performing a liquid injection, validate the extraction procedure to ensure complete recovery of all components.

    • Review Chromatography: Ensure the GC temperature program is sufficient to elute all potential degradants.

Problem: I am not observing any degradation under my stress conditions.

  • Possible Cause: The stress conditions are not harsh enough, or the formulation is inherently very stable.

  • Solution:

    • Increase Stress Intensity: Incrementally increase the concentration of the stressing agent (acid, base, oxidant), the temperature, or the duration of exposure.[1]

    • Verify Stress Agent Activity: Ensure that the stressing agents (e.g., H₂O₂) have not degraded and are active.

    • Document Stability: If no degradation occurs even under significantly harsh conditions, this is still a valid result demonstrating the high stability of the formulation.[5] Document the conditions tested as part of the study.

Experimental Protocols

Protocol 1: General Forced Degradation Sample Preparation (for Headspace GC-MS)
  • Weighing: Accurately weigh an amount of the formulation equivalent to a target concentration of the API into a 20 mL headspace vial.

  • Dissolution: Add a precise volume of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide, Dimethylformamide) to the vial.

  • Stressing Agent Addition: Add the required volume of the stressor solution (e.g., 1 M HCl, 1 M NaOH, or 30% H₂O₂) to the vial. For thermal and photolytic studies, this step is omitted.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

  • Mixing: Gently vortex the vial to ensure the contents are fully dissolved and mixed.

  • Control Sample: Prepare a control sample using the same procedure but substituting the stressor solution with an equal volume of purified water or the appropriate solvent.

Protocol 2: Headspace GC-MS Analysis
  • Incubation: Place the sealed vials (stressed, control, and blank) into the headspace autosampler tray. Incubate the vials at a specific temperature (e.g., 80°C) for a defined period (e.g., 20 minutes) to allow volatile components to partition into the headspace.

  • Injection: The autosampler will automatically inject a specific volume of the headspace gas into the GC inlet.

  • Separation: Use a suitable GC column (e.g., a low-polarity column like a DB-5ms) and a temperature gradient program to separate the volatile components.

  • Detection: Analyze the eluting components using a Mass Spectrometer in full scan mode to identify the parent compounds and degradation products, and in Selected Ion Monitoring (SIM) mode for accurate quantification if necessary.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Weigh Formulation into Headspace Vial dissolve Add Solvent & Stressor prep->dissolve seal Immediately Crimp Seal Vial dissolve->seal acid Acid Hydrolysis seal->acid Expose to Stress base Base Hydrolysis seal->base Expose to Stress ox Oxidation seal->ox Expose to Stress therm Thermal seal->therm Expose to Stress photo Photolytic seal->photo Expose to Stress hs_gcms Headspace GC-MS Analysis acid->hs_gcms Analyze Stressed Samples base->hs_gcms Analyze Stressed Samples ox->hs_gcms Analyze Stressed Samples therm->hs_gcms Analyze Stressed Samples photo->hs_gcms Analyze Stressed Samples data Data Interpretation (Identify Peaks, Mass Balance) hs_gcms->data report Final Report data->report

Caption: Forced degradation workflow for volatile compounds.

Troubleshooting Logic

G start Poor Mass Balance (<95%) q1 Is the parent compound (API or Excipient) fully accounted for in controls? start->q1 a1_no Issue: Loss of Volatile Parent Compound Action: Review sample sealing and handling protocol. q1->a1_no No q2 Are unknown peaks present in the chromatogram? q1->q2 Yes end Mass Balance Issue Resolved a1_no->end a2_yes Action: Identify unknown peaks using MS library. Include in mass balance calculation. q2->a2_yes Yes q3 Is a non-volatile analytical method (e.g., HPLC-CAD) being used? q2->q3 No a2_yes->end a3_no Issue: Potential Non-Volatile Degradants Not Detected Action: Develop and run a complementary HPLC method. q3->a3_no No q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting poor mass balance.

References

Validation & Comparative

A Comparative Analysis of the Physical Properties of 2,3,5-Trimethylhexane and Other Nonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key physical properties of 2,3,5-trimethylhexane and a selection of other nonane (B91170) (C9H20) isomers. Understanding the differences in these properties, which arise from variations in molecular structure, is crucial for applications ranging from solvent selection in chemical synthesis to the development of new pharmaceutical formulations. All data presented is supported by established experimental protocols.

Comparison of Physical Properties

The physical properties of nonane isomers are primarily influenced by the degree of branching in their carbon chains. Increased branching generally leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points. Conversely, the effect on melting point is less predictable and is influenced by the molecule's ability to pack efficiently into a crystal lattice. Symmetrical, highly branched isomers can sometimes exhibit higher melting points. Density and refractive index also show variations with molecular structure.

The following table summarizes the key physical properties of this compound and other selected nonane isomers.

CompoundStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)
n-NonaneCH3(CH2)7CH3150.8[1]-53.5[1]0.718[2][3]1.405[2]
This compound(CH3)2CHCH(CH3)CH2CH(CH3)2131-133-0.7281.409
2-MethyloctaneCH3(CH2)5CH(CH3)2143-80[4]0.713[4]1.403
3-MethyloctaneCH3(CH2)4CH(CH3)CH2CH3144[5][6]-108[6]0.721[6]1.407[5]
4-MethyloctaneCH3(CH2)3CH(CH3)(CH2)2CH3142[7]-113[7]0.72[7]1.406[7]
2,2,4,4-Tetramethylpentane (B94933)(CH3)3CCH2C(CH3)3121-122[8][9]-66.2[8]0.72[8]1.407[9]
3,3-Diethylpentane(CH3CH2)3CCH2CH3146.3[10]-33.1[10]1.089[11]1.408[12]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties cited in this guide.

Boiling Point Determination

The boiling point of the liquid isomers is determined using a distillation apparatus or a micro-boiling point apparatus.

  • Apparatus Setup: A small quantity of the sample is placed in a distillation flask or a small test tube. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

  • Heating: The sample is heated gently. The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a pressure correction is applied to determine the normal boiling point.

Melting Point Determination

For isomers that are solid at or near room temperature, the melting point is determined using a melting point apparatus.

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of a melting point apparatus. The sample is heated at a controlled rate.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Density Measurement

The density of the liquid isomers is determined using a pycnometer or a digital density meter.

  • Calibration: The volume of the pycnometer is accurately determined by measuring the mass of a reference substance with a known density, such as deionized water, at a specific temperature.

  • Sample Measurement: The pycnometer is filled with the sample liquid, and its mass is measured.

  • Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer. The measurement is performed at a constant temperature, typically 20°C.

Refractive Index Measurement

The refractive index of the liquid isomers is measured using an Abbe refractometer.

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the sample are placed on the prism of the refractometer.

  • Measurement: Light of a specific wavelength (typically the sodium D-line at 589 nm) is passed through the sample. The boundary line between the light and dark fields is observed through the eyepiece and aligned with the crosshairs. The refractive index is then read from the instrument's scale. The temperature is maintained at 20°C during the measurement.

Logical Relationship of Isomer Branching and Boiling Point

The following diagram illustrates the general relationship between the degree of branching in nonane isomers and their boiling points. As the number of branches increases, the molecule becomes more compact, leading to weaker intermolecular forces and a lower boiling point.

G Effect of Branching on Boiling Point of Nonane Isomers cluster_0 Decreasing Boiling Point A n-Nonane (Least Branched) Highest Boiling Point B Singly Branched Isomers (e.g., 2-Methyloctane) A->B Increased Branching C Doubly Branched Isomers (e.g., this compound) B->C Increased Branching D Highly Branched Isomers (e.g., 2,2,4,4-Tetramethylpentane) Lowest Boiling Point C->D Increased Branching

Caption: Relationship between branching and boiling point.

References

A Comparative Guide to Analytical Methods for 2,3,5-Trimethylhexane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the accurate quantification of 2,3,5-trimethylhexane, a branched-chain alkane relevant in various fields, including fuel analysis and as a potential volatile organic compound (VOC) biomarker. This document synthesizes information from established analytical techniques, focusing on Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID), to provide a framework for method selection and validation. While direct comparative studies on this compound are limited, this guide draws upon data from the analysis of similar branched-chain alkanes and C9 hydrocarbon isomers to present a comprehensive overview of expected performance characteristics.

Data Presentation: A Comparative Look at Analytical Performance

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Both GC-MS and GC-FID are powerful techniques for the analysis of volatile hydrocarbons.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] This allows for the identification and quantification of analytes even at trace levels.[2]

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds.[3] It offers a wide linear range and is particularly well-suited for the analysis of hydrocarbons.[3][4]

The following tables summarize typical performance data for the analysis of branched-chain alkanes and related volatile organic compounds using GC-MS and GC-FID. This data can serve as a benchmark for laboratories validating methods for this compound.

Validation Parameter GC-MS GC-FID Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.998[5]≥ 0.999[6]r ≥ 0.995
Limit of Detection (LOD) Low ng/mL to µg/mL rangeµmol/mol to low ppm range[6]Method dependent
Limit of Quantification (LOQ) Low ng/mL to µg/mL rangeµmol/mol to low ppm range[6]Method dependent
Accuracy (Recovery) 80.23–115.41%[5]Typically within 90-110%80-120%
Precision (Repeatability, %RSD) ≤ 12.03%[5]< 1.0%[6]≤ 15%
Precision (Intermediate Precision, %RSD) ≤ 11.34%[5]< 5%≤ 15%

Table 1: Comparison of Typical Method Validation Parameters for GC-MS and GC-FID in Hydrocarbon Analysis.

Method Analyte Class Linearity (r²) LOD LOQ Precision (%RSD) Reference
GC-MS/MSVolatile Compounds in Essential Oils≥ 0.998--≤ 12.03% (Intra-day)[5]
GC-FIDC2-C4 Hydrocarbons≥ 0.999270 µmol/mol (ethylene)-< 1.0%[6]
GC-MSVolatile Organic Compounds in SoilMeets EPA 8260B criteria---[3]
GC-FIDn-Alkanes in Vegetable Oils> 0.999--< 11.9% (Repeatability)[7]

Table 2: Summary of Quantitative Performance Data from Validated Methods for Related Analytes.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for hydrocarbon analysis and can be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the quantification of this compound using a standard GC-MS system.

a. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS), 30 m length x 0.25 mm I.D. x 0.25 µm film thickness is recommended for resolving hydrocarbon isomers.[8]

b. Reagents and Standards:

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: Hexane or pentane (B18724) (GC grade).

  • Standard: this compound (certified reference material).

  • Internal Standard (optional but recommended): A deuterated analog or a structurally similar compound not present in the sample, such as octane (B31449) or nonane.

c. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • For unknown samples, dilute with the solvent to fall within the calibration range.

d. GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio) or splitless for trace analysis.

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/minute.

    • Hold: Maintain at 150 °C for 2 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 43, 57, 71, 85, and the molecular ion at m/z 128, though it may be of low abundance).

e. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol outlines a general procedure for the quantification of this compound using a GC-FID system.

a. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector.

  • GC Column: Similar to the GC-MS method, a non-polar capillary column is suitable.

b. Reagents and Standards:

  • Carrier Gas: Helium or Nitrogen (high purity).

  • Detector Gases: Hydrogen and Air (high purity).

  • Solvent: Hexane or pentane (GC grade).

  • Standard: this compound (certified reference material).

  • Internal Standard (optional but recommended).

c. Sample Preparation:

  • Follow the same procedure as for the GC-MS method to prepare stock and calibration standards.

d. GC-FID Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/minute.

    • Hold: Maintain at 150 °C for 2 minutes.

  • Detector Temperature: 280 °C

  • Detector Gas Flow Rates: Optimize according to the manufacturer's recommendations (e.g., Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup gas (Helium or Nitrogen): 25 mL/min).

e. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by running a standard.

  • Construct a calibration curve and determine the concentration in samples as described for the GC-MS method.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and a logical approach to selecting an appropriate analytical method for the quantification of this compound.

Experimental_Workflow_GCMS cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (this compound) Standards Calibration Standards (Serial Dilution) Stock->Standards Injection GC Injection Standards->Injection Sample Sample Preparation (Dilution) Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Full Scan / SIM) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Integration Peak Area Integration Identification->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Workflow for this compound quantification by GC-MS.

Experimental_Workflow_GCFID cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Stock Stock Solution (this compound) Standards Calibration Standards (Serial Dilution) Stock->Standards Injection GC Injection Standards->Injection Sample Sample Preparation (Dilution) Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Flame Ionization Detection Separation->Detection Identification Peak Identification (Retention Time) Detection->Identification Integration Peak Area Integration Identification->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Workflow for this compound quantification by GC-FID.

Method_Selection_Logic Start Start: Need to quantify This compound HighSensitivity Is high sensitivity (trace level) required? Start->HighSensitivity ComplexMatrix Is the sample matrix complex with potential interferences? HighSensitivity->ComplexMatrix Yes ConsiderGCFID Consider GC-FID for robust quantification HighSensitivity->ConsiderGCFID No QualitativeInfo Is qualitative confirmation (structural information) needed? ComplexMatrix->QualitativeInfo Yes UseGCMS Use GC-MS ComplexMatrix->UseGCMS No QualitativeInfo->UseGCMS Yes QualitativeInfo->ConsiderGCFID No UseGCFID Use GC-FID ConsiderGCFID->UseGCFID

Logical flow for selecting an analytical method.

References

GC-MS vs. NMR: A Comparative Guide for the Structural Elucidation of 2,3,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

In the structural elucidation of volatile organic compounds such as 2,3,5-trimethylhexane, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and widely used analytical techniques. This guide provides an objective comparison of their performance for the analysis of this compound, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Executive Summary

Both GC-MS and NMR are capable of successfully elucidating the structure of this compound. GC-MS offers superior sensitivity and is ideal for identifying the compound in complex mixtures and for quantifying its presence at trace levels.[1][2] NMR, on the other hand, provides a more detailed and unambiguous structural determination of the pure substance by directly probing the molecular framework.[3] The choice between the two techniques often depends on the purity of the sample, the required level of structural detail, and the need for quantitative analysis.

Data Presentation: A Comparative Overview

The following table summarizes the key performance metrics of GC-MS and NMR for the structural elucidation of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography, followed by ionization and mass-to-charge ratio analysis.[1][3]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sample Requirements Volatile, thermally stable sample; typically in a volatile organic solvent.Sample dissolved in a deuterated solvent (e.g., CDCl₃); higher concentration needed for ¹³C NMR.[4][5]
Information Obtained Retention time, molecular weight, and fragmentation pattern.[1]Chemical environment of each proton and carbon atom, connectivity through bonds.
Structural Information Provides molecular formula and key fragments, aiding in identification, especially with library matching.[1]Unambiguously determines the carbon-hydrogen framework and connectivity of atoms.
Sensitivity High (picomole to femtomole range).[2]Lower than GC-MS (nanomole to micromole range).[2]
Resolution Excellent for separating isomers with different boiling points.Excellent for differentiating structurally similar environments within a molecule.
Analysis Time Relatively fast per sample (minutes).Can be longer, especially for ¹³C NMR and 2D experiments (minutes to hours).
Quantitative Analysis Can be quantitative with proper calibration.Inherently quantitative, allowing for determination of relative ratios of compounds in a mixture.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the retention time and mass spectrum of this compound for identification and structural information.

Instrumentation: A standard GC-MS system equipped with a capillary column is used.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.

GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbon isomers.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Hold at 150 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

Data Analysis: The retention time of the peak corresponding to this compound is recorded. The mass spectrum is analyzed for the molecular ion peak (m/z 128) and characteristic fragment ions. The fragmentation pattern can be compared to a spectral library for confirmation.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[5] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing.[8]

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Spectral Width: 0-10 ppm.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled experiment.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Spectral Width: 0-60 ppm (for aliphatic compounds).

  • Relaxation Delay: 2-5 seconds.

Data Analysis: The ¹H NMR spectrum is analyzed for chemical shifts, integration (proton count), and splitting patterns (coupling) to determine the connectivity of protons. The ¹³C NMR spectrum is analyzed for the number of unique carbon signals and their chemical shifts to identify the carbon backbone.

Mandatory Visualizations

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Separation on Capillary Column Injector->Column Volatility-based separation IonSource Ionization (EI) Column->IonSource Elution MassAnalyzer Mass Analysis (m/z) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Data Data Detector->Data Mass Spectrum & Retention Time

Caption: Experimental workflow for GC-MS analysis.

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition Dissolve Dissolve in Deuterated Solvent Tube Transfer to NMR Tube Dissolve->Tube Magnet Place in Magnetic Field Tube->Magnet Pulse Apply Radiofrequency Pulse Magnet->Pulse FID Detect Free Induction Decay (FID) Pulse->FID Processing NMR Spectrum (¹H & ¹³C) FID->Processing Fourier Transform

Caption: Experimental workflow for NMR analysis.

Comparison of Structural Information

GC-MS Analysis of this compound

GC-MS provides two key pieces of information for structural elucidation: the retention time and the mass spectrum. The retention time helps to distinguish this compound from other compounds in a mixture based on their boiling points and interactions with the GC column. The mass spectrum reveals the molecular weight and the fragmentation pattern of the molecule.

For this compound (C₉H₂₀), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 128.[6][7] The fragmentation pattern of branched alkanes is characterized by the preferential cleavage at the branching points, leading to the formation of stable carbocations. Key fragments for this compound would include:

  • m/z 43: [C₃H₇]⁺ (isopropyl cation)

  • m/z 57: [C₄H₉]⁺ (butyl cation)

  • m/z 71: [C₅H₁₁]⁺ (pentyl cation)

  • m/z 85: [C₆H₁₃]⁺ (hexyl cation)

The relative abundance of these fragments provides a fingerprint that can be compared with a database for positive identification.

NMR Analysis of this compound

NMR spectroscopy provides a detailed map of the molecule's structure.

¹H NMR Spectrum: The proton NMR spectrum of this compound will show distinct signals for the different types of protons in the molecule. The integration of each signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. This allows for the precise determination of the connectivity of the hydrogen atoms.

¹³C NMR Spectrum: The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule. For this compound, due to its asymmetry, all nine carbon atoms are chemically non-equivalent and will therefore produce nine distinct signals. The chemical shift of each signal provides information about the electronic environment of that carbon atom.

The combination of ¹H and ¹³C NMR data allows for the unambiguous reconstruction of the entire molecular structure of this compound.

Structural_Info cluster_GCMS GC-MS Information cluster_NMR NMR Information GCMS_Data Retention Time Molecular Ion (m/z 128) Fragmentation Pattern Structure_GCMS Probable Structure GCMS_Data->Structure_GCMS Identification & Formula NMR_Data ¹H Chemical Shifts & Coupling ¹³C Chemical Shifts Atom Connectivity Structure_NMR Confirmed Structure NMR_Data->Structure_NMR Unambiguous Structure Molecule This compound Molecule->GCMS_Data Molecule->NMR_Data

Caption: Logical relationship of data obtained from GC-MS and NMR for structural elucidation.

Conclusion

Both GC-MS and NMR are indispensable tools for the structural elucidation of this compound. GC-MS excels in the rapid identification and quantification of the compound, particularly in complex mixtures, leveraging its high sensitivity and extensive spectral libraries. NMR, while less sensitive and requiring a pure sample, provides a more definitive and detailed structural characterization by mapping the complete carbon-hydrogen framework. For a comprehensive analysis, especially in research and development settings, the complementary use of both techniques is often the most powerful approach, with GC-MS providing initial identification and purity assessment, followed by NMR for unambiguous structural confirmation.

References

2,3,5-Trimethylhexane as an Internal Standard: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the field of chromatography, the selection of a suitable internal standard is a critical step in method validation. An ideal internal standard can significantly improve the accuracy and precision of analytical results by correcting for variations in sample preparation, injection volume, and instrument response. This guide provides a comparative overview of 2,3,5-trimethylhexane as a potential internal standard, alongside commonly used alternatives, supported by available data and experimental protocols.

Performance Comparison of Internal Standards

While specific, comprehensive validation studies detailing the performance of this compound as an internal standard are not widely available in peer-reviewed literature, its properties as a branched-chain alkane make it a theoretical candidate for the analysis of volatile and semi-volatile hydrocarbons by Gas Chromatography (GC). For a practical comparison, this guide includes data on well-established internal standards used in similar applications: Toluene-d8, a deuterated aromatic compound, and Hexadecane, a long-chain n-alkane.

Performance MetricThis compoundToluene-d8Hexadecane
Typical Application Analysis of volatile and semi-volatile hydrocarbons in complex matrices (e.g., gasoline, environmental samples).Analysis of volatile organic compounds (VOCs), particularly aromatic hydrocarbons, in environmental and biological matrices.[1]Analysis of semi-volatile organic compounds (SVOCs) and hydrocarbons.[2]
Analytical Technique Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS).GC-MS, especially with purge and trap or headspace sample introduction.[1]GC-FID or GC-MS.[2]
Recovery Data not available. Expected to be similar to other non-polar alkanes.Generally high and consistent, closely tracking the recovery of native toluene.[1]Good resolution and peak shape have been reported in applications such as the analysis of Eugenol.[2]
Precision (%RSD) Data not available.Typically <15% for calibration curve response factors.A study on Eugenol analysis reported an RSD of 0.48% for peak area ratios with Hexadecane as the internal standard.[2]
Linearity (r²) Data not available.Typically ≥0.99 for calibration curves.Data not available.
Key Advantages - Structurally similar to branched-chain hydrocarbon analytes.- Not typically present in many sample matrices.- Closely mimics the chemical and physical properties of aromatic analytes.- Significant mass difference from the native analyte minimizes spectral overlap in MS.[1]- Good resolution and peak shape.- Suitable for the analysis of a range of semi-volatile compounds.[2]
Limitations - Lack of published validation data.- Potential for co-elution with other branched alkanes in complex samples.- Higher cost compared to non-deuterated standards.- Potential for isotopic exchange under certain conditions.- May not be suitable for highly volatile analytes due to its higher boiling point.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are generalized methodologies for the use of an alkane internal standard in GC analysis, which can be adapted for this compound, and a protocol for the use of Toluene-d8.

General Protocol for an Alkane Internal Standard (e.g., this compound or Hexadecane) in GC-MS Analysis

This protocol outlines the general steps for using a non-polar alkane as an internal standard for the quantification of hydrocarbon analytes in a liquid sample.

1. Preparation of Solutions:

  • Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound (or Hexadecane). Dissolve it in a high-purity solvent (e.g., pentane (B18724) or hexane) to create a concentrated stock solution.

  • Calibration Standards: Prepare a series of at least five calibration solutions by mass. Each standard should contain a known concentration of the analyte(s) of interest.

  • Internal Standard Spiking Solution: Add a constant and known concentration of the this compound stock solution to each calibration standard and sample.

2. Sample Preparation:

  • For liquid samples, a direct injection or a liquid-liquid extraction may be performed. For solid samples, an extraction step (e.g., soxhlet or ultrasonic extraction) followed by cleanup (e.g., solid-phase extraction) may be necessary. The internal standard should be added at the earliest possible stage of the sample preparation to account for any losses during the process.[2]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for hydrocarbon analysis.

    • Inlet: Split/splitless injection mode, with the temperature optimized for the analytes of interest.

    • Oven Temperature Program: A temperature gradient is used to separate the target analytes from other components in the sample.

    • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM). For quantification, SIM mode is often preferred for its higher sensitivity and selectivity.

4. Data Analysis:

  • A calibration curve is generated by plotting the response factor (ratio of the analyte peak area to the internal standard peak area) against the concentration of the analyte.

  • The concentration of the analytes in the samples is calculated using this calibration curve.

Protocol for Toluene-d8 as an Internal Standard in the GC-MS Analysis of Volatile Aromatic Compounds

This protocol is a generalized procedure for the analysis of compounds like benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) in a liquid matrix.

1. Preparation of Solutions:

  • Internal Standard Stock Solution (1000 µg/mL): Accurately prepare a stock solution of Toluene-d8 in a high-purity solvent such as methanol (B129727) or acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the aromatic analytes spanning the expected concentration range in the samples.

  • Internal Standard Spiking: Add a constant and known amount of the Toluene-d8 stock solution to all calibration standards, quality control samples, and unknown samples.

2. Sample Preparation (e.g., Purge and Trap):

  • A known volume of the liquid sample is placed in a purging vessel.

  • The internal standard is added to the sample.

  • The sample is purged with an inert gas (e.g., helium), and the volatile organic compounds are trapped on a sorbent trap.

  • The trap is then heated, and the desorbed compounds are transferred to the GC-MS system.

3. GC-MS Analysis:

  • GC Conditions:

    • Column: A capillary column suitable for VOC analysis (e.g., DB-624 or equivalent).

    • Inlet and Oven Program: Optimized for the separation of BTEX compounds.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition: SIM mode, monitoring characteristic ions for each analyte and Toluene-d8.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the Toluene-d8 peak area against the analyte concentration.

  • Determine the concentration of the analytes in the samples from the calibration curve.

Visualizations

To aid in the understanding of the experimental workflows and the principles of internal standard use, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Sample Extraction (e.g., LLE, SPE) Spike_IS->Extraction Concentration Concentration Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Calibration_Stds Prepare Calibration Standards with IS Calibration_Stds->GC_MS Peak_Integration Peak Integration (Analyte & IS) GC_MS->Peak_Integration Calibration_Curve Generate Calibration Curve (Response Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Experimental workflow for using this compound as an internal standard.

signaling_pathway cluster_problem Sources of Analytical Variability cluster_solution Correction with Internal Standard cluster_outcome Result SamplePrep Sample Preparation (e.g., Extraction Loss) IS_Addition Addition of a constant amount of This compound (IS) to all samples and standards SamplePrep->IS_Addition InjectionVol Injection Volume Variation InjectionVol->IS_Addition InstrumentDrift Instrumental Drift (e.g., Detector Response) InstrumentDrift->IS_Addition Ratio Calculation of Analyte/IS Response Ratio IS_Addition->Ratio AccurateQuant Accurate and Precise Quantification Ratio->AccurateQuant

Principle of analytical variability correction using an internal standard.

References

Comparative Analysis of Branched-Chain Versus Straight-Chain Alkanes: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structural, physicochemical, and functional differences between linear and isomeric alkanes, with a focus on their implications in scientific research and pharmaceutical applications.

The seemingly subtle distinction between straight-chain (n-alkanes) and branched-chain alkanes gives rise to significant variations in their physical, chemical, and biological properties. For researchers, scientists, and professionals in drug development, a thorough understanding of these differences is paramount for applications ranging from solvent selection and reaction optimization to the design of effective drug delivery systems. This guide provides a comprehensive comparative analysis, supported by quantitative data and detailed experimental protocols, to illuminate the performance of these two classes of hydrocarbons.

Physicochemical Properties: A Quantitative Comparison

The arrangement of carbon atoms in an alkane's backbone—either in a continuous chain or with branching—directly influences its intermolecular forces, molecular packing, and overall geometry. These factors, in turn, dictate macroscopic properties such as boiling point, melting point, density, and viscosity.

Boiling Point

Straight-chain alkanes exhibit higher boiling points than their branched isomers.[1][2] This is attributed to the larger surface area of linear molecules, which allows for more significant van der Waals forces between them.[1] Branching creates a more compact, spherical shape, reducing the effective surface area for intermolecular interactions and thus lowering the energy required to transition into the gaseous phase.[1]

Melting Point

The trend for melting points is less straightforward and is heavily influenced by the efficiency of crystal lattice packing. Generally, more symmetrical molecules have higher melting points. While straight-chain alkanes can pack together relatively well, highly symmetrical branched isomers, such as 2,2,3,3-tetramethylbutane, can exhibit significantly higher melting points than their linear counterparts due to their ability to form a more ordered solid structure.[3] Conversely, less symmetrical branching can disrupt crystal packing, leading to lower melting points.[3]

Density

The density of alkanes is also influenced by molecular packing. In many cases, branched alkanes have a slightly lower density than their straight-chain isomers because their irregular shape can lead to less efficient packing in the liquid state.[4] However, highly symmetrical branched isomers can sometimes exhibit higher densities.

Viscosity

For lower alkanes, branching typically leads to a decrease in viscosity compared to their linear counterparts. The more compact structure of branched alkanes reduces intermolecular friction. However, for longer-chain alkanes, extensive branching can lead to an increase in viscosity due to a greater potential for molecular entanglement.

Heat of Combustion and Stability

Branched-chain alkanes are generally more thermodynamically stable than their straight-chain isomers. This increased stability is evidenced by their lower heats of combustion; less energy is released upon burning a more stable isomer.[5] This phenomenon is attributed to factors such as differences in bond energies and steric interactions within the molecule.

The following tables summarize the key physicochemical properties for a selection of straight-chain and branched-chain alkanes.

Table 1: Physicochemical Properties of C7H16 Isomers

Propertyn-Heptane2-Methylhexane3-Methylhexane2,2-Dimethylpentane2,3-Dimethylpentane2,4-Dimethylpentane3,3-Dimethylpentane3-Ethylpentane2,2,3-Trimethylbutane
Boiling Point (°C) 98.490.092.079.289.880.586.193.580.9
Melting Point (°C) -90.6-118.3-119.4-123.8-129.8-119.2-134.5-118.6-25.0
Density (g/mL at 20°C) 0.6840.6790.6870.6740.6950.6730.6930.6980.690

Table 2: Physicochemical Properties of C8H18 Isomers

Propertyn-Octane2-Methylheptane3-Methylheptane4-Methylheptane2,2-Dimethylhexane2,3-Dimethylhexane2,4-Dimethylhexane2,5-Dimethylhexane3,3-Dimethylhexane3,4-Dimethylhexane2,2,3-Trimethylpentane2,2,4-Trimethylpentane (Isooctane)2,3,3-Trimethylpentane2,3,4-Trimethylpentane
Boiling Point (°C) 125.7117.6118.9117.7106.8115.6109.4109.1112.0117.7113.699.2114.8113.5
Melting Point (°C) -56.8-109.0-120.5-120.6-121.2-118.4-120.0-91.3-134.5-100.7-100.7-107.4-109.8-109.2
Density (g/mL at 20°C) 0.7030.6980.7060.7040.6950.7120.6990.6940.7100.7190.7160.6920.7260.719

Experimental Protocols

Accurate and reproducible data are the cornerstone of scientific comparison. The following are detailed methodologies for determining the key physicochemical properties discussed above.

Determination of Boiling Point (Distillation Method)

This method is suitable for determining the boiling point of liquid alkanes at atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Distillation head with a condenser

  • Thermometer (calibrated)

  • Heating mantle

  • Boiling chips

  • Collection flask

Procedure:

  • Place a small volume of the alkane sample (e.g., 5-10 mL) into the round-bottom flask and add a few boiling chips.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Begin heating the sample gently with the heating mantle.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of liquid alkanes.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to at least 0.001 g)

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it accurately on the analytical balance (m1).

  • Fill the pycnometer with the alkane sample, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to exit through the capillary.

  • Place the filled pycnometer in the constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.

  • Remove the pycnometer from the bath, wipe it dry, and weigh it accurately (m2).

  • Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3 and 4 to determine the mass of the water (m3).

  • The density of the alkane (ρ_alkane) is calculated using the formula: ρ_alkane = [(m2 - m1) / (m3 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Viscosity (Capillary Viscometer Method - ASTM D445)

This method is a standard for determining the kinematic viscosity of transparent and opaque liquids.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath

  • Timer

Procedure:

  • Select a viscometer where the flow time will be within the recommended range (typically 200 to 1000 seconds).

  • Charge the viscometer with the alkane sample.

  • Place the viscometer in the constant temperature bath and allow it to equilibrate.

  • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

  • Release the suction and measure the time it takes for the meniscus of the liquid to pass from the upper to the lower timing mark.

  • Repeat the measurement to ensure reproducibility.

  • The kinematic viscosity (ν) is calculated by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C * t

  • Dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ

Determination of Heat of Combustion (Bomb Calorimetry)

This method is used to determine the heat released during the complete combustion of a substance.

Apparatus:

  • Bomb calorimeter (including a high-pressure "bomb" vessel)

  • Oxygen cylinder with a pressure regulator

  • Calorimeter bucket with a known quantity of water

  • Stirrer

  • High-precision thermometer

  • Ignition system

Procedure:

  • A precisely weighed sample of the alkane is placed in a sample crucible within the bomb.

  • A fuse wire is attached to the ignition electrodes, with the wire in contact with the sample.

  • The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • The bomb is placed in the calorimeter bucket containing a known mass of water.

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is monitored and the maximum temperature reached is recorded.

  • The heat of combustion is calculated based on the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

Visualizing the Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the structural differences and a generalized workflow for the comparative analysis of these alkanes.

Structural_Isomers cluster_straight Straight-Chain Alkane cluster_branched Branched-Chain Alkanes n_alkane n-Pentane (C5H12) iso_alkane Isopentane (2-Methylbutane) n_alkane->iso_alkane Isomerization neo_alkane Neopentane (2,2-Dimethylpropane) n_alkane->neo_alkane Isomerization

Structural relationship between n-pentane and its branched isomers.

Comparative_Analysis_Workflow cluster_selection Compound Selection cluster_experiments Experimental Determination cluster_analysis Data Analysis and Application straight_chain Select Straight-Chain Alkane boiling_point Boiling Point (Distillation) straight_chain->boiling_point density Density (Pycnometer) straight_chain->density viscosity Viscosity (Capillary Viscometer) straight_chain->viscosity combustion Heat of Combustion (Bomb Calorimetry) straight_chain->combustion branched_chain Select Branched-Chain Alkane(s) (Same Molecular Formula) branched_chain->boiling_point branched_chain->density branched_chain->viscosity branched_chain->combustion data_table Tabulate Quantitative Data boiling_point->data_table density->data_table viscosity->data_table combustion->data_table property_comparison Compare Physicochemical Properties data_table->property_comparison application_implications Analyze Implications for Drug Development property_comparison->application_implications

Workflow for the comparative analysis of alkane isomers.

Applications in Drug Development and Pharmaceutical Sciences

The distinct properties of straight-chain and branched-chain alkanes have important consequences for their use in the pharmaceutical industry, primarily as excipients—inactive substances that serve as the vehicle or medium for a drug.[6][7][8][9][10]

Solubility and Bioavailability: The "like dissolves like" principle is fundamental in formulation science. Alkanes, being nonpolar, are used as solvents for other nonpolar active pharmaceutical ingredients (APIs). The choice between a linear and a branched alkane can influence the solubility of a drug. For instance, the more compact structure of some branched alkanes can create different solvation environments compared to their linear counterparts, potentially affecting drug solubility and, consequently, bioavailability.[11]

Formulation and Drug Delivery: Alkanes are components of various dosage forms, including ointments, creams, and emulsions, where they can act as emollients, thickeners, or viscosity-modifying agents. The lower viscosity of smaller branched alkanes can be advantageous in creating formulations with desirable spreadability and sensory characteristics. In the context of drug delivery systems, the structure of alkyl chains can influence the formation and stability of nanoparticles, liposomes, and emulsions used to encapsulate and deliver drugs. For example, semifluorinated alkanes, which can be linear or branched, are being explored as novel drug carriers for both topical and systemic delivery.

Excipient Performance: The volatility of alkanes, which is influenced by branching, is a critical factor in the manufacturing process of some dosage forms. The higher volatility of branched alkanes, due to their lower boiling points, can be beneficial in processes where solvent evaporation is required. Conversely, the lower volatility of straight-chain alkanes might be preferred for formulations where long-term stability and prevention of evaporation are crucial.

References

A Guide to Inter-Laboratory Comparison of 2,3,5-Trimethylhexane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of 2,3,5-trimethylhexane analysis, a branched alkane relevant in fuel formulation and as a chemical standard.[1] While a dedicated, large-scale proficiency test for this specific compound is not widely published, this document outlines the methodologies, data presentation standards, and performance evaluation criteria based on common practices for volatile organic compounds (VOCs) and hydrocarbon analysis.[2][3][4] This approach allows laboratories to assess their analytical performance and ensure the reliability and comparability of data.

Data Presentation: A Comparative Overview

Effective inter-laboratory comparisons rely on clear and concise data presentation. The following table summarizes hypothetical results from a proficiency test where participating laboratories analyzed a sample containing a known concentration of this compound (Assigned Value: 15.0 µg/mL).

Table 1: Inter-Laboratory Results for this compound Analysis

Laboratory IDMethodMean Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Recovery (%)
Lab AGC-MS14.80.745.098.7
Lab BGC-MS15.51.248.0103.3
Lab CGC-FID13.91.118.092.7
Lab DGC-MS16.21.9412.0108.0
Lab EGC-MS14.50.876.096.7

This data is illustrative and serves to model the presentation of results from a proficiency testing scheme.

Experimental Protocols

A standardized protocol is crucial for minimizing variability and ensuring that the comparison reflects laboratory performance rather than methodological differences. The following Gas Chromatography-Mass Spectrometry (GC-MS) method is a typical approach for the analysis of branched alkanes like this compound.[5][6]

2.1. Sample Preparation

A certified reference material of this compound is used to prepare a stock solution in a suitable solvent such as cyclohexane (B81311) or n-hexane.[7] Calibration standards are then prepared by serially diluting the stock solution to cover a concentration range relevant to the expected sample concentrations.[5] For the proficiency test, a sample with a known concentration is distributed to all participating laboratories.[8][9]

2.2. Instrumentation and Conditions

  • System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[10]

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended for good selectivity of non-polar alkanes.[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[5]

  • Oven Temperature Program: A typical program starts at 40°C (hold for 3 minutes), then ramps at 6-8°C/minute to 320°C (hold for 10 minutes).[5][11]

  • Injector: Splitless mode is often used for trace analysis, with an injector temperature of 250°C.[11]

  • Mass Spectrometer: Operates in electron ionization (EI) mode.[12]

    • Source Temperature: ~230°C.[5]

    • Quadrupole Temperature: ~150°C.[5]

    • Analysis Mode: Can be run in full scan mode to acquire a full mass spectrum or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5] For alkanes, characteristic fragment ions include m/z 57, 71, and 85.[5]

2.3. Calibration and Quantification

A multi-point calibration curve is generated by plotting the peak area of this compound against the concentration of the prepared standards.[5] The concentration in the proficiency test sample is then determined using this calibration curve. Internal standards, such as deuterated analogs, can be used to improve the precision of quantification.[1][13]

Visualization of Workflows and Relationships

3.1. Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound in an inter-laboratory comparison study.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Receive Proficiency Test Sample P2 Prepare Calibration Standards P1->P2 P3 Add Internal Standard P2->P3 A1 Inject Sample into GC-MS P3->A1 Analysis Phase A2 Separation on Capillary Column A1->A2 A3 Detection by Mass Spectrometer A2->A3 D1 Peak Integration & Identification A3->D1 Data Acquisition D2 Quantification using Calibration Curve D1->D2 D3 Report Results D2->D3

General workflow for this compound analysis.

3.2. Logical Relationship for Performance Evaluation

The performance of each laboratory is typically evaluated based on how close its results are to the assigned value, often expressed as a Z-score. This diagram shows the logical flow of this evaluation.

G cluster_results Performance Evaluation Start Laboratory Reports Mean & SD ZScore Calculate Z-Score: (Lab Mean - Assigned Value) / σ Start->ZScore AssignedValue Proficiency Test Provider Sets Assigned Value & Target SD (σ) AssignedValue->ZScore Satisfactory Satisfactory |Z| ≤ 2 ZScore->Satisfactory Questionable Questionable 2 < |Z| < 3 ZScore->Questionable Unsatisfactory Unsatisfactory |Z| ≥ 3 ZScore->Unsatisfactory

Logical flow for laboratory performance assessment.

References

A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for Alkane Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of alkane isomers, the choice of analytical methodology is critical for achieving accurate and reliable results. This guide provides an objective cross-validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering a comprehensive comparison of their performance for the separation of these challenging compounds. Supported by experimental data and detailed protocols, this document will aid in the selection of the most appropriate technique for your specific analytical needs.

The separation of alkane isomers, which possess identical molecular weights and often exhibit very similar physicochemical properties, presents a significant analytical challenge. Gas Chromatography has traditionally been the method of choice for this application due to the volatile nature of low to medium molecular weight alkanes. However, advancements in High-Performance Liquid Chromatography have expanded its capabilities, raising questions about its potential utility in this area. This guide will explore the strengths and weaknesses of both techniques in the context of alkane isomer separation.

Performance Comparison: GC vs. HPLC for Alkane Isomer Separation

Gas Chromatography generally offers superior performance for the separation of volatile and semi-volatile compounds like alkane isomers, providing high resolution and sensitivity.[1][2] HPLC, while a versatile technique for a broad range of compounds, is less suited for the separation of non-polar, volatile molecules like alkanes and typically exhibits lower resolution in this specific application.[3][4]

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle of Separation Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and analyte-stationary phase interactions.[3]Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[3]
Typical Analytes Volatile and semi-volatile compounds, thermally stable.[1]Non-volatile and thermally labile compounds.[3]
Resolution of Alkane Isomers Excellent, especially with high-resolution capillary columns (e.g., PLOT, long non-polar columns).[5][6] Can separate complex mixtures of isomers.[7]Generally lower for non-polar, volatile compounds like alkanes. Better suited for separating hydrocarbon classes (saturates, aromatics).[8]
Sensitivity High, especially with Flame Ionization Detection (FID).[9][10]Dependent on the detector; UV detectors are not suitable for alkanes. Refractive Index (RI) detectors can be used but have lower sensitivity.
Analysis Time Typically faster for volatile compounds.[1]Generally longer analysis times.[1]
Sample Preparation Simple for clean samples (dissolution in a volatile solvent).More complex; sample must be soluble in the mobile phase.
Cost and Complexity Generally lower initial and operational costs. Simpler method development.[1][10]Higher initial and operational costs due to solvent consumption. More complex method development.[1][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analytical results. Below are representative protocols for the analysis of alkane isomers using GC and a general protocol for HPLC, highlighting the typical conditions for each technique.

Gas Chromatography (GC-FID) Protocol for C5-C10 Alkane Isomer Separation

This protocol is designed for the separation of light hydrocarbon isomers and is based on established GC methods.[5][11]

1. Sample Preparation:

  • Prepare a calibration standard containing a mixture of C5-C10 alkane isomers of interest at a known concentration (e.g., 100 ppm each) in a volatile solvent such as pentane (B18724) or hexane.

  • For unknown samples, dilute in the same solvent to fall within the calibration range.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.[5]

  • Column: HP-PLOT Q capillary column (30 m x 0.32 mm I.D., 20 µm film thickness) or a non-polar column like DB-1 (e.g., 60 m x 0.25 mm I.D., 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 100:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 120°C at 5°C/min.

    • Ramp 2: Increase to 220°C at 10°C/min, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Data Acquisition: Collect and process the chromatogram using appropriate software. Peak identification is based on retention time comparison with the calibration standard.

High-Performance Liquid Chromatography (HPLC) Protocol for Hydrocarbon Analysis

While not ideal for detailed isomer separation of alkanes, HPLC can be used for group-type analysis (e.g., separating saturates from aromatics). A reversed-phase method is typically employed for non-polar compounds.[8]

1. Sample Preparation:

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, injector, column oven, and a Refractive Index (RI) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm I.D., 5 µm particle size).[8]

  • Mobile Phase: Isocratic elution with 100% acetonitrile or a mixture of acetonitrile and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index (RI) detector.

  • Injection Volume: 20 µL.

  • Data Acquisition: Monitor the RI signal and process the chromatogram.

Cross-Validation Workflow

The cross-validation of analytical methods ensures that different techniques provide comparable and reliable results for the same analyte. The following diagram illustrates a logical workflow for comparing GC and HPLC for alkane isomer analysis.

Cross-Validation Workflow for Alkane Isomer Analysis cluster_GC Gas Chromatography (GC) Method cluster_HPLC High-Performance Liquid Chromatography (HPLC) Method GC_Sample Prepare Alkane Isomer Standard GC_Analysis GC-FID Analysis GC_Sample->GC_Analysis GC_Data Obtain GC Chromatogram & Data GC_Analysis->GC_Data Compare Compare Performance Metrics (Resolution, Sensitivity, Time) GC_Data->Compare HPLC_Sample Prepare Alkane Isomer Standard HPLC_Analysis HPLC-RI Analysis HPLC_Sample->HPLC_Analysis HPLC_Data Obtain HPLC Chromatogram & Data HPLC_Analysis->HPLC_Data HPLC_Data->Compare Conclusion Conclusion on Method Suitability Compare->Conclusion

Caption: A logical workflow for the cross-validation of GC and HPLC methods for alkane isomer analysis.

Conclusion

For the specific application of separating alkane isomers, Gas Chromatography is unequivocally the superior technique. Its ability to handle volatile compounds, coupled with the high resolving power of modern capillary columns, allows for the effective separation of complex isomer mixtures.[6][7] GC-FID, in particular, offers excellent sensitivity for hydrocarbon analysis.[10]

While HPLC is a powerful and versatile analytical tool, its application to the separation of simple alkane isomers is limited. The non-polar and volatile nature of these compounds makes them less amenable to separation by liquid chromatography. HPLC may find utility in the broader characterization of hydrocarbon mixtures, such as group-type analysis, but for detailed isomer-specific quantification, GC remains the industry and research standard. Therefore, for researchers, scientists, and drug development professionals requiring accurate and high-resolution analysis of alkane isomers, the development and validation of a robust Gas Chromatography method is the recommended approach.

References

A Comparative Guide to the Reactivity of Tertiary vs. Secondary Carbons in Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural nuances of organic molecules play a pivotal role in their chemical behavior. Within branched alkanes, the distinction between tertiary and secondary carbons is fundamental to understanding and predicting reaction outcomes. This guide provides an objective comparison of the reactivity of these two types of carbon atoms, supported by experimental data, detailed protocols, and visual aids to facilitate a deeper understanding for professionals in research and drug development.

Fundamental Concepts: Defining Secondary and Tertiary Carbons

In the architecture of alkanes, carbon atoms are classified based on the number of other carbon atoms to which they are directly bonded.[1][2][3]

  • Secondary (2°) Carbon: A carbon atom bonded to two other carbon atoms.

  • Tertiary (3°) Carbon: A carbon atom bonded to three other carbon atoms.

This seemingly simple structural difference leads to significant variations in reactivity, primarily governed by the stability of the intermediates formed during chemical reactions, such as free radicals and carbocations.

Comparative Reactivity in Key Reaction Types

The enhanced reactivity of tertiary carbons over secondary carbons is a well-established principle in organic chemistry, demonstrated across various reaction types. This increased reactivity is primarily attributed to the greater stability of tertiary intermediates.

Free Radical Halogenation

In free radical halogenation, a hydrogen atom on an alkane is replaced by a halogen atom (e.g., chlorine or bromine) via a free radical chain mechanism. The selectivity of this reaction is highly dependent on the stability of the radical intermediate formed. The order of stability for free radicals is tertiary > secondary > primary.[4] This is because alkyl groups are electron-donating and stabilize the electron-deficient radical center.

Experimental Data Summary:

The enhanced stability of the tertiary radical translates to a faster rate of hydrogen abstraction from a tertiary carbon compared to a secondary carbon. This is reflected in the product distribution of halogenation reactions.

HalogenRelative Rate of Abstraction (Secondary C-H)Relative Rate of Abstraction (Tertiary C-H)Selectivity Ratio (Tertiary:Secondary)
Chlorine (Cl₂)3.8 - 3.95.0 - 5.2~1.3 - 1.4
Bromine (Br₂)~80~1600~20

Data compiled from various sources demonstrating the general trend.[4][5]

As the data indicates, bromine is significantly more selective than chlorine, preferentially attacking the more stable tertiary position.[4][6] This is because the hydrogen abstraction step is more endothermic for bromine, leading to a later transition state that more closely resembles the radical intermediate, thus amplifying the effect of radical stability on the reaction rate.

Carbocation-Mediated Reactions (e.g., S(_N)1 Reactions)

In reactions proceeding through a carbocation intermediate, such as the S(_N)1 (unimolecular nucleophilic substitution) reaction, the stability of the carbocation is the paramount factor determining the reaction rate. Similar to free radicals, the stability of carbocations follows the order: tertiary > secondary > primary.[7][8][9][10][11][12][13] This stability is attributed to two main factors:

  • Inductive Effect: Alkyl groups are electron-donating, and they push electron density towards the positively charged carbon, thus dispersing the positive charge and stabilizing the carbocation.[8][13]

  • Hyperconjugation: The overlap of the filled C-H or C-C σ-bonds of the adjacent alkyl groups with the empty p-orbital of the carbocation allows for delocalization of the positive charge.[12][13] A tertiary carbocation has more adjacent alkyl groups, and therefore more opportunities for hyperconjugation, than a secondary carbocation.

Experimental Data Summary:

The greater stability of tertiary carbocations leads to significantly faster S(_N)1 reaction rates for tertiary substrates compared to secondary substrates.

Substrate TypeRelative Rate of Solvolysis (S(_N)1)
Secondary Alkyl Halide1
Tertiary Alkyl Halide~10⁶

Illustrative data showing the significant rate enhancement for tertiary systems in S(_N)1 reactions.[7][9]

Oxidation Reactions

The oxidation of alkanes, particularly in biological and atmospheric contexts, also demonstrates the higher reactivity of tertiary C-H bonds. Branched alkanes, which contain tertiary carbons, tend to react earlier and at a faster initial rate during oxidation compared to their linear counterparts.[14] This is because the tertiary C-H bond is weaker and more susceptible to abstraction by oxidizing agents. Studies on the heterogeneous OH oxidation of motor oil particles have shown a selective depletion of branched hydrocarbons, indicating their higher reactivity.[15]

Experimental Protocols

To provide a practical context for the discussed principles, detailed methodologies for key experiments are outlined below.

Experiment: Competitive Free-Radical Chlorination of 2-Methylpropane

Objective: To determine the relative reactivity of primary and tertiary C-H bonds in a branched alkane.

Materials:

  • 2-Methylpropane (isobutane)

  • Chlorine (Cl₂) gas

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution and appropriate ventilation)

  • UV lamp

  • Gas chromatograph (GC) with a suitable column for separating the products

  • Gas-tight syringe

Procedure:

  • A known amount of 2-methylpropane is dissolved in the inert solvent in a reaction vessel.

  • A controlled, sub-stoichiometric amount of chlorine gas is bubbled through the solution.

  • The reaction mixture is irradiated with a UV lamp to initiate the free-radical chain reaction.[16]

  • The reaction is allowed to proceed for a specific time, ensuring that the alkane is in large excess to minimize polychlorination.

  • A sample of the reaction mixture is withdrawn and analyzed by gas chromatography (GC).

  • The GC analysis will separate the unreacted 2-methylpropane and the two monochlorinated products: tert-butyl chloride and isobutyl chloride.

  • The relative amounts of the two products are determined by integrating the areas of their respective peaks in the chromatogram.

  • The relative reactivity of the tertiary versus primary hydrogens can be calculated by normalizing the product ratio by the number of each type of hydrogen in the starting material (one tertiary hydrogen vs. nine primary hydrogens).

Expected Outcome: The major product will be tert-butyl chloride, demonstrating the preferential attack at the tertiary carbon, despite the statistical disadvantage.[6][17]

Experiment: Relative Rates of S(_N)1 Solvolysis of tert-Butyl Bromide and iso-Propyl Bromide

Objective: To compare the rate of carbocation formation from a tertiary and a secondary alkyl halide.

Materials:

  • tert-Butyl bromide

  • iso-Propyl bromide

  • Solvent mixture (e.g., 80:20 ethanol:water)

  • Indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide (B78521) (NaOH) solution

  • Burette, pipettes, and flasks

Procedure:

  • Prepare two separate solutions of tert-butyl bromide and iso-propyl bromide of the same concentration in the ethanol-water solvent mixture.

  • Add a few drops of the indicator to each solution. The solvolysis reaction will produce HBr, which will cause the indicator to change color.

  • The reaction is the hydrolysis of the alkyl halide, an S(_N)1 reaction where the solvent acts as the nucleophile.

  • Titrate the HBr produced at regular time intervals with the standardized NaOH solution to determine the extent of the reaction.

  • Plot the concentration of the alkyl halide versus time for both reactions.

  • Determine the initial rate of reaction for both substrates from the slope of the concentration vs. time graph at t=0.

  • The ratio of the initial rates will give the relative reactivity of the tertiary versus the secondary alkyl halide.

Expected Outcome: The rate of solvolysis for tert-butyl bromide will be significantly faster than that for iso-propyl bromide, reflecting the greater stability of the tertiary carbocation intermediate.[7][9]

Visualization of Key Concepts

Diagrams generated using Graphviz provide a clear visual representation of the underlying principles governing the reactivity differences.

G Relative Stability of Carbocations cluster_0 Increasing Stability Methyl Methyl (CH₃⁺) Primary (1°) Primary (1°) (RCH₂⁺) Methyl->Primary (1°) Secondary (2°) Secondary (2°) (R₂CH⁺) Primary (1°)->Secondary (2°) Tertiary (3°) Tertiary (3°) (R₃C⁺) Secondary (2°)->Tertiary (3°)

Caption: Increasing stability of carbocations from methyl to tertiary.

G Free Radical Chlorination of 2-Methylpropane cluster_intermediates Radical Intermediates cluster_products Products 2-Methylpropane 2-Methylpropane Abstraction_at_3 Tertiary Radical (More Stable) 2-Methylpropane->Abstraction_at_3 Cl• Abstraction_at_1 Primary Radical (Less Stable) 2-Methylpropane->Abstraction_at_1 Cl• Tertiary_Product tert-Butyl Chloride (Major Product) Abstraction_at_3->Tertiary_Product Cl₂ Primary_Product iso-Butyl Chloride (Minor Product) Abstraction_at_1->Primary_Product Cl₂

Caption: Reaction pathway for the free radical chlorination of 2-methylpropane.

Conclusion

The evidence from various reaction types consistently demonstrates that tertiary carbons in branched alkanes are more reactive than secondary carbons. This enhanced reactivity is a direct consequence of the increased stability of the corresponding reaction intermediates, namely tertiary free radicals and tertiary carbocations. For professionals in fields such as drug development and chemical synthesis, a thorough understanding of these reactivity principles is crucial for designing synthetic routes, predicting product distributions, and understanding metabolic pathways of organic molecules. The provided experimental frameworks offer a basis for the practical investigation and confirmation of these fundamental concepts.

References

Navigating the Maze of Isomers: A Guide to Stationary Phase Selection for Trimethylhexane Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and analysis of trimethylhexane isomers is a critical yet often challenging task. Their structural similarity and close boiling points demand highly selective analytical methods. Gas chromatography (GC) stands as the primary technique for this purpose, with the choice of stationary phase being the most crucial factor in achieving successful separation. This guide provides a comprehensive comparison of different stationary phases for the separation of trimethylhexane isomers, supported by experimental data and detailed protocols to aid in method development and optimization.

The separation of trimethylhexane isomers, and indeed all branched-chain alkanes, is fundamentally governed by the interactions between the analytes and the stationary phase within the GC column. These interactions can range from non-specific dispersion forces to more selective shape-based or chiral recognitions. Therefore, a careful evaluation of stationary phase properties is paramount for achieving the desired resolution. This guide explores the performance of non-polar, polar, liquid crystalline, and chiral stationary phases in this context.

Unraveling the Isomers: A Comparative Look at Stationary Phase Performance

The selection of an appropriate stationary phase is a balance between achieving adequate resolution and maintaining reasonable analysis times. The following table summarizes the performance of various stationary phase types for the separation of branched alkane isomers, including data for compounds structurally similar to trimethylhexanes where direct data is unavailable.

Stationary Phase TypeExample Phase(s)Principle of SeparationAdvantagesDisadvantagesTypical Analytes
Non-Polar DB-1, HP-1, SE-30, Squalane (B1681988)Boiling point and van der Waals forcesRobust, versatile for hydrocarbon analysis, good peak shapes.Limited selectivity for isomers with very similar boiling points.General hydrocarbon profiling, including trimethylcyclohexane isomers.[1]
Polar Ucon LB, Carbowax 20MPolarity-based interactionsCan offer different selectivity compared to non-polar phases.Generally less suitable for non-polar alkanes, potential for peak tailing.Separation of compounds with differing polarities.
Liquid Crystalline PBO, PrBHPMolecular shape and rigidityExcellent selectivity for positional and geometric isomers.[2][3]Limited temperature range, potential for column bleed.Difficult-to-separate isomers of similar volatility.[3]
Chiral Cyclodextrin-based (e.g., Rt-βDEX)Enantioselective interactions (inclusion complexation)Separation of enantiomers.Specific for chiral compounds, can be expensive.Enantiomers of chiral hydrocarbons like 2,2,4-trimethylhexane.

Delving Deeper: Experimental Insights and Protocols

Successful separation of trimethylhexane isomers relies not only on the choice of stationary phase but also on the optimization of the entire GC method. Below are detailed experimental protocols for representative stationary phases, providing a starting point for method development.

Protocol 1: Separation of Trimethylcyclohexane Isomers on a Non-Polar Stationary Phase

This method is adapted from a standard protocol for the analysis of trimethylcyclohexane isomers, which are structurally analogous to trimethylhexane isomers.[1]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (100:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Final hold: 5 minutes at 150 °C.

  • Detector Temperature: 300 °C

  • Expected Outcome: Elution order will generally follow the boiling points of the isomers. For instance, for trimethylcyclohexanes, the retention index on a methyl silicone phase like DB-1 has been reported.[1]

Protocol 2: Enhanced Isomer Selectivity with a Liquid Crystalline Stationary Phase

Liquid crystalline stationary phases offer unique selectivity based on the shape of the analyte molecules, making them ideal for separating structurally similar isomers.[2][3]

  • Instrumentation: Gas chromatograph with FID.

  • Column: Custom-packed capillary column with a liquid crystalline stationary phase (e.g., 4-n-pentyl-benzoic acid-4',5-n-hexylpyrimidine-2-ylphenyl ester - PrBHP).

  • Injector Temperature: 260 °C

  • Injection Mode: Split

  • Carrier Gas: Hydrogen or Helium.

  • Oven Temperature Program: Isothermal analysis at a temperature within the nematic range of the liquid crystal (e.g., 40-60 °C), or a slow temperature ramp.

  • Detector Temperature: 280 °C

  • Expected Outcome: Significant improvement in the separation of positional and geometric isomers compared to non-polar phases. For example, diastereomeric alkanes show a much larger difference in retention indices on liquid crystalline phases compared to squalane or SE-30.[2]

Protocol 3: Chiral Separation of Trimethylhexane Enantiomers

For trimethylhexane isomers that are chiral, such as 2,3,4-trimethylhexane, a chiral stationary phase is necessary to separate the enantiomers.

  • Instrumentation: Gas chromatograph with FID or Mass Spectrometer (MS).

  • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEX).

  • Injector Temperature: 220 °C

  • Injection Mode: Split

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 180 °C.

  • Detector Temperature: 250 °C

  • Expected Outcome: Baseline separation of the enantiomers of the chiral trimethylhexane isomers. Cyclodextrin-based phases have been successfully used to resolve various hydrocarbon enantiomers.[4]

Visualizing the Workflow and Logic

To further aid in the understanding of the experimental process and decision-making, the following diagrams illustrate the typical workflow for isomer separation and the logic for selecting an appropriate stationary phase.

experimental_workflow Experimental Workflow for Trimethylhexane Isomer Separation cluster_gc GC System sample_prep Sample Preparation (Dilution in appropriate solvent) injector Injector sample_prep->injector gc_analysis Gas Chromatographic Analysis data_acq Data Acquisition (Chromatogram) peak_id Peak Identification (Retention Time, Mass Spectra) data_acq->peak_id quant Quantification (Peak Area) peak_id->quant column GC Column (Selected Stationary Phase) injector->column oven Oven (Temperature Program) column->oven detector Detector (FID/MS) oven->detector detector->data_acq

Caption: A typical experimental workflow for the separation and analysis of trimethylhexane isomers using gas chromatography.

stationary_phase_selection Logic for Stationary Phase Selection start Goal: Separate Trimethylhexane Isomers is_chiral Are the target isomers chiral? start->is_chiral select_chiral Select Chiral Stationary Phase (e.g., Cyclodextrin-based) is_chiral->select_chiral Yes is_positional Are they positional/geometric isomers with similar boiling points? is_chiral->is_positional No optimize Optimize GC Method (Temperature Program, Flow Rate) select_chiral->optimize select_lc Select Liquid Crystalline Stationary Phase is_positional->select_lc Yes select_nonpolar Start with Non-Polar Stationary Phase (e.g., DB-1, SE-30) is_positional->select_nonpolar No select_lc->optimize select_nonpolar->optimize end Achieve Separation optimize->end

Caption: A decision tree illustrating the logical approach to selecting the optimal stationary phase for trimethylhexane isomer separation based on the specific analytical challenge.

References

A Comparative Guide to Predicting Boiling Points of Branched Alkanes: Accuracy of Theoretical Models vs. Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of the physicochemical properties of organic molecules is a cornerstone of efficient and effective research. Among these properties, the boiling point is a fundamental characteristic that influences purification, formulation, and interaction dynamics. This guide provides a comprehensive comparison of the accuracy of various theoretical models in predicting the boiling points of branched alkanes against experimentally determined values. We delve into the methodologies behind both predictive and experimental approaches, presenting a clear overview to aid in the selection of appropriate tools for your research needs.

The Challenge of Predicting Boiling Points in Branched Alkanes

The boiling point of a compound is primarily determined by the strength of its intermolecular forces. For nonpolar molecules like alkanes, these are predominantly van der Waals forces, which increase with molecular surface area. In a series of straight-chain alkanes, boiling points predictably increase with molecular weight. However, for isomeric alkanes, particularly branched structures, this relationship becomes more complex. Branching generally leads to a more compact, spherical shape, reducing the effective surface area for intermolecular interactions and consequently lowering the boiling point compared to their linear counterparts. Accurately quantifying this effect is a significant challenge for theoretical models.

Predictive Models: A Comparative Analysis

A variety of computational models have been developed to predict the boiling points of alkanes, ranging from quantitative structure-property relationship (QSPR) models based on topological indices to more complex machine learning algorithms. Here, we compare the performance of several prominent methods.

Prediction MethodKey PrincipleReported Accuracy
Group Contribution Method Assigns numerical values to different structural groups within a molecule and sums them to estimate the boiling point.Average Absolute Deviation (AAD): 1.45 K for a combined dataset of linear and branched alkanes.[1]
Topological Indices-Based QSPR Utilizes numerical descriptors derived from the molecular graph (e.g., Wiener index, connectivity indices) to correlate structure with boiling point.A model using various topological indices reported a standard deviation of 2.7°C for 187 alkane isomers.[2]
Molecular Distance-Edge (MDE) Vector-Based QSPR Employs a descriptor based on the distances between all pairs of edges in the molecular graph.For a test set of 25 alkanes, the model showed a Root Mean Square (RMS) error of 4.486 K and a correlation coefficient (R) of 0.9945.[3][4]
Single-Parameter Model (Graph Conduction) A newer approach that uses a single parameter derived from the "conduction" of the molecular graph.Coefficient of determination (R²) values ranged from 0.6488 to 0.7898 on three different test sets.[5][6]
Machine Learning (Artificial Neural Networks) Trains a neural network on a large dataset of known boiling points and molecular structures to learn complex structure-property relationships.Generally considered to offer superior predictive power compared to linear regression-based QSPR models.[7][8]

Table 1: Comparison of the Accuracy of Different Boiling Point Prediction Methods for Alkanes. This table summarizes the reported accuracy of various computational methods. It is important to note that direct comparison can be challenging as the datasets and validation methods may differ between studies.

Experimental Determination of Boiling Points

The benchmark for any predictive model is its agreement with precise experimental data. Several well-established methods are used to determine the boiling point of a liquid.

Experimental Protocols

1. Distillation Method (ASTM D86 Standard)

This is a widely used and standardized method for determining the boiling range of petroleum products, which include many branched alkanes.

  • Apparatus: A distillation flask, a condenser, a heating source, a graduated receiving cylinder, and a calibrated thermometer or temperature probe.

  • Procedure:

    • A measured volume of the sample is placed in the distillation flask.

    • The flask is heated, and the vapor is passed through a condenser.

    • The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

    • The temperature is continuously monitored as the distillation proceeds, and the volume of condensate is recorded at regular temperature intervals.

    • The final boiling point is the maximum temperature observed during the distillation.

2. Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a substance.

  • Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a heating medium (e.g., mineral oil).

  • Procedure:

    • A small amount of the liquid is placed in a small test tube, and the sealed capillary tube is inverted and placed inside.

    • The test tube assembly is attached to a thermometer and immersed in the Thiele tube containing the heating oil.

    • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

    • The heating is stopped when a steady stream of bubbles emerges.

    • As the apparatus cools, the vapor pressure inside the capillary tube will eventually equal the atmospheric pressure, and the liquid will be drawn into the capillary tube.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

3. Capillary Method (Micro Boiling Point Determination)

Similar to the Thiele tube method, this technique is also used for small sample volumes.

  • Apparatus: A capillary tube (sealed at one end), a small sample tube, a thermometer, and a heating bath.

  • Procedure:

    • A few drops of the liquid are placed in the sample tube.

    • The sealed capillary tube is placed, open end down, into the liquid.

    • The sample tube is attached to a thermometer and heated in a controlled manner.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This temperature is the boiling point.

Logical Workflow for Comparing Predicted and Experimental Data

The process of evaluating the accuracy of a predictive model against experimental data follows a logical workflow.

G cluster_0 Computational Prediction cluster_1 Experimental Determination A Select Branched Alkane Dataset B Choose Prediction Model(s) (e.g., QSPR, Machine Learning) A->B C Calculate Predicted Boiling Points B->C G Compare Predicted vs. Experimental Values C->G D Obtain Pure Branched Alkane Samples E Select Experimental Method (e.g., ASTM D86, Thiele Tube) D->E F Measure Experimental Boiling Points E->F F->G H Calculate Accuracy Metrics (e.g., AAD, RMS Error, R²) G->H I Model Performance Evaluation H->I

Figure 1. Workflow for the comparison of predicted and experimental boiling points.

Conclusion

The prediction of boiling points for branched alkanes remains an active area of research, with a continuous drive to improve the accuracy and applicability of theoretical models. While group contribution methods and QSPR models based on topological indices provide good estimations, machine learning approaches are emerging as powerful tools with the potential for even higher accuracy. However, all predictive models must be validated against high-quality experimental data obtained through standardized and meticulously executed protocols. For researchers in drug development and other scientific fields, a thorough understanding of both the predictive and experimental methodologies is crucial for making informed decisions and advancing their work.

References

Safety Operating Guide

Proper Disposal of 2,3,5-Trimethylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 2,3,5-trimethylhexane, a flammable, non-halogenated organic solvent. Adherence to these procedures is critical for minimizing health risks and environmental impact.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1] Vapors may form explosive mixtures with air.[2] Personal protective equipment (PPE), including chemically resistant gloves, tightly fitting safety goggles, and a flame-retardant lab coat, should be worn at all times when handling this substance.[1]

Key Safety and Physical Properties

A thorough understanding of the chemical's properties is the first step in safe disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 1069-53-0
Molecular Formula C₉H₂₀
Molecular Weight 128.26 g/mol
Appearance Colorless liquid
Density 0.719 g/cm³[3][4]
Boiling Point 131.8 °C[3][4]
Flash Point 24.4 °C[3][4]
Vapor Pressure 11.2 mmHg at 25°C[3][4]
Solubility Insoluble in water; soluble in organic solvents[5]
Occupational Exposure Limits (OELs) No data available[1]
Autoignition Temperature No data available[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations for hazardous waste. As a non-halogenated organic solvent, it should be segregated from halogenated waste streams.[6]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation: Collect waste this compound in a dedicated, properly labeled waste container. Do not mix with halogenated solvents, as this can complicate and increase the cost of disposal.[6][7]

  • Container Selection: Use a chemically compatible and leak-proof container with a secure screw-top cap. The container should be in good condition and clearly labeled as "Hazardous Waste."[8][9]

  • Labeling: Affix a hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The accumulation start date

    • An indication of the hazards (e.g., Flammable)

    • The name of the principal investigator or laboratory contact.

  • Accumulation: Store the waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from ignition sources.[2] The container must be kept closed except when adding waste.[8]

  • Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills, use an inert absorbent material (such as vermiculite (B1170534) or sand) to contain and collect the liquid. Place the contaminated absorbent material in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels for cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Final Disposal: Once the waste container is full (leaving some headspace to avoid over-pressurization), contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[10] Do not dispose of this compound down the drain or in regular trash.[11]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow A 1. Wear Appropriate PPE B 2. Collect Waste in a Dedicated Container A->B C 3. Properly Label Container (Hazardous Waste, Chemical Name, Date) B->C D 4. Store in Satellite Accumulation Area C->D E 5. Container Full D->E Monitor Fill Level H Spill Occurs D->H F 6. Contact EHS for Pickup E->F G 7. Licensed Hazardous Waste Disposal F->G I Contain and Clean Up with Inert Absorbent H->I Small Spill J Package and Label Spill Debris as Hazardous Waste I->J J->F

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,3,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring a safe and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,3,5-Trimethylhexane, a flammable liquid hydrocarbon.

This compound is a colorless liquid that is insoluble in water but soluble in organic solvents.[1] It is classified as a flammable liquid and may cause skin and eye irritation.[2][3] Overexposure can lead to anesthetic effects such as drowsiness, dizziness, and headache.[2] Adherence to the following operational and disposal plans is critical for minimizing risks and ensuring regulatory compliance.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.

Area of Protection Required PPE Specifications and Best Practices
Eye and Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A full-face shield may be required for operations with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesHandle with gloves.[4] Nitrile gloves are a common choice for incidental splash protection against organic solvents, but it is crucial to consult the manufacturer's chemical resistance guide. Always inspect gloves for tears or degradation before use and replace them immediately if contamination occurs.
Body Protection Flame-Resistant Lab Coat or ApronWear fire/flame resistant and impervious clothing.[4] A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Air-Purifying Respirator (if necessary)Use in a well-ventilated area.[4][5] If exposure limits are exceeded or if symptoms of irritation are experienced, a full-face respirator with organic vapor cartridges is required.[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Following a systematic workflow is crucial for minimizing the risk of exposure and accidents. The diagram below illustrates the key steps for the safe handling of this compound, from preparation to post-handling procedures.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don PPE prep_setup 2. Prepare Work Area prep_ppe->prep_setup handle_chem 3. Handle Chemical prep_setup->handle_chem post_decon 4. Decontaminate handle_chem->post_decon post_dispose 5. Dispose of Waste post_decon->post_dispose post_remove_ppe 6. Doff PPE post_dispose->post_remove_ppe

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and adhere to regulations.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with flammable hydrocarbons.

  • Solid Waste: Any materials contaminated with this compound, such as used gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.

Disposal Procedure:

Chemical waste must be disposed of in accordance with national and local regulations. Do not mix with other waste streams. It is considered hazardous waste and should be handled by a licensed professional waste disposal service.[5] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

Waste Type Container Disposal Method
Liquid this compoundLabeled, sealed, compatible containerLicensed hazardous waste disposal service
Contaminated Solids (gloves, etc.)Labeled, sealed hazardous waste bag or containerLicensed hazardous waste disposal service

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and responsibility within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.